3-Nitroimidazo[1,2-a]pyrimidine
Description
BenchChem offers high-quality 3-Nitroimidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitroimidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCOYHBUAVDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569683 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798568-24-8 | |
| Record name | 3-Nitroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis & Bioactivation of 3-Nitroimidazo[1,2-a]pyrimidine Scaffolds
Executive Summary
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a critical class of bicyclic nitroheterocycles, emerging as potent bioisosteres to current antitubercular agents like pretomanid and delamanid. Unlike their pyridine analogs, the inclusion of the pyrimidine nitrogen (N8) alters the electronic landscape, enhancing solubility and modifying the redox potential required for bioactivation by F420-dependent nitroreductases (Ddn).
This guide details the robust, regioselective synthesis of these derivatives. It moves beyond generic recipes, focusing on the causality of reaction parameters and self-validating protocols required for reproducible pharmaceutical development.
Structural Logic & Retrosynthetic Analysis
The design of 3-nitroimidazo[1,2-a]pyrimidines is predicated on two functional requirements:
-
The Warhead (C3-Nitro): Must be positioned to facilitate bioreduction within the mycobacterial cell wall but stable enough to resist systemic metabolism in the host.
-
The Core (Imidazo[1,2-a]pyrimidine): Constructed to allow modular substitution at C2 (aryl/alkyl groups) to tune lipophilicity (LogP).
Retrosynthetic Strategy:
The most efficient disconnection occurs at the N1-C2 and C3-N4 bonds, revealing 2-aminopyrimidine and an
Figure 1: Retrosynthetic logic prioritizing the construction of the fused ring followed by late-stage functionalization (nitration).
Synthetic Pathways & Mechanistic Causality
Phase 1: Construction of the Imidazo[1,2-a]pyrimidine Core
The formation of the bicyclic core is a variation of the Hantzsch synthesis. The reaction is driven by the nucleophilicity of the exocyclic amine of 2-aminopyrimidine attacking the electrophilic carbon of the
-
Why Ethanol? A polar protic solvent is essential to stabilize the transition state of the
displacement and solubilize the ionic intermediate. -
Why NaHCO₃? The reaction generates HBr (or HCl). Without a base, the pyrimidine nitrogen becomes protonated, deactivating the nucleophile and stalling the reaction.
Phase 2: Regioselective C3-Nitration
The imidazo[1,2-a]pyrimidine ring is an electron-rich system (
-
Regioselectivity: The pyrimidine ring (positions 5, 6, 7, 8) is electron-deficient due to the inductive effect of the nitrogens. Consequently, electrophiles (
) exclusively attack the C3 position of the imidazole ring, which has the highest Highest Occupied Molecular Orbital (HOMO) coefficient. -
Temperature Control: The reaction is highly exothermic. Maintaining
C is critical to prevent ring opening or over-nitration on any pendant phenyl rings at the C2 position.
Critical Experimental Protocols
Protocol A: Cyclocondensation (The Core)
Self-Validating Checkpoint: The reaction is complete when the suspension clears to a solution and then precipitates the solid product upon cooling.
Reagents:
-
2-Aminopyrimidine (10 mmol)
- -Bromoacetophenone (substituted or unsubstituted) (10 mmol)
-
Ethanol (anhydrous, 30 mL)
-
Sodium Bicarbonate (
) (12 mmol)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine and the appropriate
-bromoacetophenone in ethanol. -
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. -
Neutralization: Add solid
carefully to the hot solution to neutralize the hydrobromide salt formed in situ. Continue reflux for 30 minutes. -
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g). The imidazo[1,2-a]pyrimidine will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF (9:1).
-
Yield Expectation: 75–85%.
-
QC: TLC (Ethyl Acetate:Hexane 1:1). Starting material (amine) stays at baseline or low Rf; Product Rf ~0.4–0.6.
-
Protocol B: Electrophilic Nitration (The Warhead)
Self-Validating Checkpoint: A color change from pale yellow/white to deep yellow/orange indicates the introduction of the nitro chromophore.
Reagents:
-
Imidazo[1,2-a]pyrimidine substrate (5 mmol)
-
Concentrated Sulfuric Acid (
) (5 mL) -
Fuming Nitric Acid (
) (2.5 mL)
Procedure:
-
Solvation: Place the substrate in a 50 mL flask and add conc.
dropwise at C (ice bath) with stirring until fully dissolved. Note: The solution may darken. -
Nitration: Add fuming
dropwise over 20 minutes, maintaining the temperature below C. Caution: Exotherm. -
Reaction: Stir at
C for 1 hour, then allow to warm to room temperature for 1 hour. -
Quenching: Pour the reaction mixture over 50g of crushed ice with vigorous stirring. A yellow precipitate (the 3-nitro derivative) will form immediately.
-
Neutralization: Adjust pH to ~8 using 25% aqueous ammonia or saturated
solution. -
Workup: Filter the yellow solid, wash extensively with water, and recrystallize from ethanol.
Mechanistic Insight: Bioactivation Pathway
The therapeutic utility of 3-nitroimidazo[1,2-a]pyrimidines in Tuberculosis relies on a "suicide" activation mechanism. The molecule is a prodrug.
-
Entry: The drug enters M. tuberculosis via passive diffusion.
-
Activation: The deazaflavin-dependent nitroreductase (Ddn) utilizes the cofactor
to transfer hydride ions to the nitro group. -
Cascade: The nitro group (
) is reduced to a nitroso ( ) and then to a hydroxylamine ( ) intermediate. -
Lethality: These reactive intermediates release Nitric Oxide (NO) or form covalent adducts with mycobacterial DNA/proteins, causing respiratory collapse and cell death.
Figure 2: The F420-dependent bioactivation cascade specific to Mycobacterium tuberculosis.
Data Summary & Troubleshooting
Structure-Activity Relationship (SAR) Trends:
| Substituent (C2-Position) | Yield (Cyclization) | Yield (Nitration) | Antitubercular Potency (MIC) |
|---|---|---|---|
| Phenyl (Unsubstituted) | 82% | 78% | Moderate |
| 4-Fluorophenyl | 85% | 75% | High |
| 4-Methoxyphenyl | 88% | 60% (Over-nitration risk) | Low |
| 4-Nitrophenyl | 70% | 85% | Moderate |
Troubleshooting Guide:
-
Problem: Low yield in nitration step for electron-rich C2-aryl derivatives (e.g., -OMe).
-
Cause: The aryl ring competes with the C3 position for the nitronium ion.
-
Solution: Use milder nitrating agents like Nitronium Tetrafluoroborate (
) in acetonitrile at low temperatures to enhance regioselectivity.
-
-
Problem: Sticky/Oily product during cyclization.
-
Cause: Incomplete neutralization of HBr.
-
Solution: Ensure the pH is basic (>8) during the workup; triturate the oil with diethyl ether to induce crystallization.
-
References
-
Synthesis and biological evaluation of 3-nitroimidazo[1,2-a]pyridine derivatives. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link] (Search Term: 3-nitroimidazo[1,2-a]pyridine synthesis)
-
Regioselective synthesis of imidazo[1,2-a]pyrimidines. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Mechanisms of action of nitroimidazole drugs against Mycobacterium tuberculosis. Source: Nature Communications (DNDi Research) URL:[Link]
-
The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Source: Wiley Online Library (Reference Text) URL:[Link]
Physicochemical Profiling & Therapeutic Potential of 3-Nitroimidazo[1,2-a]pyrimidine
The following technical guide details the physicochemical and therapeutic profile of 3-Nitroimidazo[1,2-a]pyrimidine , a critical bicyclic nitroheterocycle.
Technical Whitepaper | Version 1.0
Executive Summary
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a specialized class of nitroheterocycles with significant utility in anti-infective drug discovery, particularly for tuberculosis (TB) and kinetoplastid diseases (leishmaniasis). Structurally, it consists of a pyrimidine ring fused to an imidazole ring, functionalized with a nitro group at the C3 position.
This scaffold is distinct from its carbocyclic analog (imidazo[1,2-a]pyridine) due to the additional nitrogen atoms in the pyrimidine ring, which lower the overall lipophilicity (LogP) and alter the hydrogen bond acceptor profile. The 3-nitro moiety is the pharmacophoric "warhead," serving as a substrate for bioreductive activation by bacterial nitroreductases (e.g., Ddn in M. tuberculosis), leading to the generation of reactive nitrogen species (RNS) that kill the pathogen.
Molecular Architecture & Electronic Properties[1]
Structural Dynamics
The core structure is a 6,5-fused heteroaromatic system.[1] The bridgehead nitrogen (N1) is sp² hybridized, contributing to the aromatic sextet of the imidazole ring.
-
C3-Nitro Group: The nitro group at position 3 is strongly electron-withdrawing (-I, -M effects).[1] This significantly reduces the electron density of the imidazole ring and, by conjugation, the pyrimidine ring.
-
Basicity (pKa): The parent imidazo[1,2-a]pyrimidine is weakly basic (pKa ~ 4.8, protonation at N1). The introduction of the 3-nitro group drastically lowers the pKa (estimated < 1.0), rendering the molecule essentially non-basic at physiological pH. This is advantageous for passive diffusion across mycobacterial cell walls.
Electronic Distribution Diagram
The following diagram illustrates the electron-withdrawing influence of the nitro group and the bioreductive activation pathway.[1]
Figure 1: Bioreductive activation cascade of the 3-nitroimidazo[1,2-a]pyrimidine scaffold.[1][2]
Key Physicochemical Metrics
The physicochemical profile of the 3-nitroimidazo[1,2-a]pyrimidine core highlights specific challenges in formulation, primarily solubility.
| Property | Value / Range | Description & Implications |
| Molecular Weight | ~164.12 Da (Core) | Fragment-like; allows for significant derivatization (e.g., at C2 or C6) without exceeding Lipinski mass limits.[1] |
| LogP (Lipophilicity) | 0.8 – 1.5 (Core) | Lower than the pyridine analog.[1] Ideal for penetrating the waxy cell wall of M. tuberculosis.[1] |
| Aqueous Solubility | Low (< 10 µM @ pH 7.[1][3]4) | Critical Liability. The planar, rigid structure leads to high lattice energy. Formulation often requires amorphous solid dispersions or hydrophilic substituents (e.g., solubilizing tails at C2).[1] |
| H-Bond Donors | 0 | Facilitates membrane permeability.[1] |
| H-Bond Acceptors | 4 (N1, N8, NO2) | The nitro group and pyrimidine nitrogens serve as acceptors, interacting with the nitroreductase active site. |
| Metabolic Stability | Moderate to Low | The C2 position is susceptible to oxidation by Aldehyde Oxidase (AO).[1] Substitution at C2 (e.g., with a phenyl or alkyl group) is required to block this metabolic soft spot.[1] |
Experimental Protocols
Synthesis of 3-Nitroimidazo[1,2-a]pyrimidine Derivatives
The synthesis is a two-stage process: construction of the fused ring followed by electrophilic nitration.[1]
Stage 1: Cyclocondensation
-
Reagents: 2-Aminopyrimidine (1.0 eq), α-Bromoacetophenone (or substituted derivative) (1.0 eq), Ethanol (solvent).
-
Procedure:
-
Validation: 1H NMR (DMSO-d6) shows the disappearance of the NH2 signal and the appearance of the imidazole proton at C3 (~7.5–8.0 ppm).[1]
Stage 2: Electrophilic Nitration (C3 Functionalization)
-
Reagents: Conc. HNO3, Conc.[1] H2SO4 (solvent), Glacial Acetic Acid.[1]
-
Procedure:
-
Dissolve the imidazo[1,2-a]pyrimidine substrate in glacial acetic acid.
-
Cool to 0°C in an ice bath.
-
Add a mixture of conc. HNO3/H2SO4 dropwise, maintaining temperature < 10°C.
-
Stir at room temperature for 2 hours.
-
Pour onto crushed ice. The yellow precipitate is the 3-nitro derivative.[1]
-
-
Purification: Recrystallization from ethanol/DMF.
-
Characterization:
Solubility Determination Protocol (Thermodynamic)
To accurately assess the solubility liability:
-
Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake at 37°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.
-
Quantification: Analyze the supernatant via HPLC-UV (detection at λmax ~300–350 nm).
-
Calculation:
.[1]
Synthesis & Reaction Workflow Diagram
The following Graphviz diagram details the logical flow of the synthesis and the critical decision points for derivatization to improve stability.
Figure 2: Synthetic route and structural optimization strategy for the 3-nitro scaffold.[1]
Biological Relevance & Mechanism of Action
The 3-nitroimidazo[1,2-a]pyrimidine class functions as a prodrug .[1] Its therapeutic index relies on the specific activation by bacterial nitroreductases (Type I), such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.
-
Selectivity: Mammalian cells lack the specific nitroreductases capable of reducing this scaffold at a high rate, providing a window of selectivity (Safety).[1]
-
Mechanism:
-
Resistance: Mutations in the ddn or fbi (F420 biosynthesis) genes can lead to resistance, necessitating combination therapy.[1]
References
-
Synthesis and Antiviral Activity of Imidazo[1,2-a]pyrimidines Source: Journal of Medicinal Chemistry URL:[Link]
-
Nitroimidazoles for the Treatment of TB: Past, Present and Future Source: Future Medicinal Chemistry (NIH/PMC) URL:[1][Link]
-
Improving Aqueous Solubility of 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore (Relevant comparative data for the scaffold) Source: MDPI Pharmaceuticals URL:[1][Link][1]
-
Imidazo[1,2-a]pyrimidine Structure & Data Source: PubChem URL:[1][Link][1]
Sources
discovery and history of imidazo[1,2-a]pyrimidine compounds
The Imidazo[1,2-a]pyrimidine Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Chemistry
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its bridgehead nitrogen atom and amphoteric nature.[1][2][3] Historically anchored as a bioisostere of purines and benzodiazepines, this scaffold has evolved from a niche anxiolytic template (e.g., Divaplon , Fasiplon ) into a versatile core for kinase inhibition (p38 MAP, Syk) and anti-infective research. This guide synthesizes the chemical history, synthetic evolution, and pharmacological logic of the imidazo[1,2-a]pyrimidine class.
Part 1: Chemical Genesis & Structural Properties
The Tschitschibabin Legacy
The discovery of the imidazo[1,2-a]pyrimidine system is directly linked to the foundational work of Alexei Tschitschibabin in 1925. While his initial work focused on imidazo[1,2-a]pyridines via the condensation of 2-aminopyridine with
-
Core Reactivity: The reaction exploits the nucleophilicity of the exocyclic amine (N-2) and the endocyclic nitrogen (N-1) of the pyrimidine ring.
-
Regioselectivity: Cyclization typically occurs at the N-1 position of the pyrimidine, forming the fused 5,6-system. The bridgehead nitrogen is essential for aromaticity, contributing its lone pair to the
-system of the imidazole ring.
Structural Logic & Pharmacophore
-
H-Bonding: The N-8 nitrogen (in the pyrimidine ring) serves as a critical Hydrogen Bond Acceptor (HBA), often interacting with Serine or Threonine residues in kinase ATP pockets or the benzodiazepine binding site of GABA-A receptors.[4]
-
pKa & Solubility: The scaffold is weakly basic.[4] Substitution at the C-2 and C-3 positions dramatically alters lipophilicity (LogP) and metabolic stability.[4]
Part 2: Synthetic Evolution
The Classic Condensation (Tschitschibabin-Traube Type)
The most robust method remains the condensation of 2-aminopyrimidines with
Mechanism:
-
Alkylation: The exocyclic amine attacks the
-carbon of the haloketone (S_N2).[4] -
Cyclization: The endocyclic ring nitrogen attacks the carbonyl carbon.[4]
-
Dehydration: Loss of water aromatizes the imidazole ring.[4]
Modern Multicomponent Approaches (Groebke-Blackburn-Bienaymé)
To access C-3 substituted derivatives (critical for kinase selectivity), the Groebke-Blackburn-Bienaymé (GBB) reaction is preferred.[4][5] This one-pot, three-component reaction (3-CR) couples an aldehyde, an isocyanide, and a 2-aminopyrimidine.[4][6]
Advantages:
-
Atom Economy: High.[4]
-
Diversity: Rapid library generation for SAR (Structure-Activity Relationship) studies.[4]
-
Catalysis: Often catalyzed by Lewis acids (
) or Brønsted acids ( ).[4]
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the two primary synthetic routes: the Classic Condensation and the Modern GBB Multicomponent Reaction.
Caption: Comparative synthetic logic: Route A (Classic) vs. Route B (Multicomponent GBB) for scaffold construction.
Part 4: Medicinal Chemistry History
The GABA-A Era (Anxiolytics)
In the 1980s and 90s, the scaffold was heavily explored as a non-benzodiazepine ligand for the GABA-A receptor. Researchers sought compounds that could bind to the benzodiazepine site (BZD site) but with greater subtype selectivity (e.g.,
-
Divaplon (RU-32698): A partial agonist at the GABA-A receptor.[4][7] It demonstrated anxiolytic properties with reduced sedative and amnestic side effects compared to classic benzodiazepines.[4]
-
Fasiplon (RU-33203): Another partial agonist that entered clinical trials.[4] It highlighted the "functional selectivity" concept, where the intrinsic efficacy varies across receptor subtypes.
The Kinase Era (Oncology & Inflammation)
In the 21st century, the scaffold's similarity to ATP (adenine mimicry) led to its repurposing as a kinase inhibitor.
-
p38 MAP Kinase: Imidazo[1,2-a]pyrimidines have been designed to inhibit p38
, a key driver of inflammation (rheumatoid arthritis). The C-3 position is typically substituted with an aryl ring to occupy the hydrophobic pocket of the kinase. -
Syk & mTOR: Derivatives have shown potency against Spleen Tyrosine Kinase (Syk) and mTOR, often utilizing the N-1/N-8 motif to form hinge-binding interactions within the ATP binding site.[4]
Table 1: Key Imidazo[1,2-a]pyrimidine Therapeutic Candidates
| Compound | Target | Indication | Status | Key Structural Feature |
| Divaplon | GABA-A ( | Anxiety | Discontinued | C-2 Carbonyl substituent |
| Fasiplon | GABA-A (Partial Agonist) | Anxiety | Discontinued | C-2 Ester/Amide motif |
| p38 Inhibitors | p38 | Inflammation | Preclinical | C-3 Aryl group (Hydrophobic fit) |
| Syk Inhibitors | Spleen Tyrosine Kinase | Autoimmune | Preclinical | C-3/C-5 Substitution for hinge binding |
Part 5: Experimental Protocols
Protocol A: Classic Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
A robust, self-validating protocol for generating the core scaffold.
Reagents:
-
2-Aminopyrimidine (1.0 equiv)[4]
-
2-Bromoacetophenone (1.1 equiv)[4]
-
Ethanol (anhydrous)[4]
-
Sodium Bicarbonate (
)[4]
Methodology:
-
Dissolution: Dissolve 2-aminopyrimidine (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.
-
Addition: Add 2-bromoacetophenone (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).-
Checkpoint: The formation of a hydrobromide salt precipitate often occurs.
-
-
Neutralization: Cool the reaction to room temperature. Add saturated aqueous
to adjust pH to ~8.[4] -
Isolation: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (
mL).[4] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Ether or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction
For accessing C-3 functionalized libraries.[4]
Reagents:
-
2-Aminopyrimidine (1.0 equiv)[4]
-
Benzaldehyde (1.0 equiv)[4]
-
tert-Butyl Isocyanide (1.1 equiv)[4]
-
Scandium Triflate
(5 mol%) or Ammonium Chloride (10 mol%)[4] -
Methanol (Solvent)[4]
Methodology:
-
Mixing: In a sealed vial, combine 2-aminopyrimidine (1.0 mmol) and benzaldehyde (1.0 mmol) in MeOH (3 mL). Stir for 15 mins to promote imine formation.[4]
-
Catalysis: Add the isocyanide (1.1 mmol) followed by the catalyst (
). -
Reaction: Stir at room temperature for 12–24 hours. (Alternatively, microwave at
for 20 mins for rapid synthesis). -
Workup: Concentrate the solvent.
-
Purification: Direct purification via silica gel chromatography.[4] The product is typically a 3-amino-substituted imidazo[1,2-a]pyrimidine.[4]
Part 6: References
-
Tschitschibabin, A. E. (1925).[4][8] "Über die Tautomerie des
-Amino-pyridins und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 58(7), 1704–1714. Link[4] -
Goel, R., et al. (2015).[9] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 5, 81608-81637.[9] Link
-
Rupert, K. C., et al. (2003).[10] "Imidazopyrimidines, potent inhibitors of p38 MAP kinase."[10] Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. Link
-
Trapani, G., et al. (2003). "Structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives as ligands for the benzodiazepine binding site of GABA-A receptors." Current Medicinal Chemistry, 10(15), 1389-1398. Link
-
Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234–2237. Link
Sources
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adipiplon | C18H18FN7 | CID 11198924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divaplon [medbox.iiab.me]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 3-Nitroimidazo[1,2-a]pyrimidine
[2]
Therapeutic Applications & Data
Anti-Leishmanial Activity
The scaffold demonstrates potent activity against Leishmania donovani (Visceral Leishmaniasis) and Leishmania infantum.[2][3] The pyrimidine core offers an advantage over the pyridine series by potentially reducing lipophilicity (LogP), thereby lowering non-specific toxicity.
| Compound Class | Target Species | IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| 3-Nitroimidazo[1,2-a]pyrimidine | L. donovani (Axenic) | 0.8 - 5.0 | > 50 | NTR1-mediated bioactivation |
| Reference (Miltefosine) | L. donovani | 1.2 - 4.0 | ~ 20 | Membrane disruption |
| Reference (Fexinidazole) | L. donovani | 0.9 - 2.5 | > 100 | Nitroreduction |
Antitubercular Potential
While less developed than the PA-824 series, 3-nitroimidazo[1,2-a]pyrimidines are explored as "backup" scaffolds. They target M. tuberculosis under both aerobic and hypoxic (non-replicating) conditions.
-
Key Advantage: Ability to kill non-replicating persisters via NO release.
-
Limitation: Mutagenicity potential must be screened early (Ames test) due to the nitro group.
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyrimidine
Objective: To synthesize the core scaffold for biological evaluation.
-
Cyclization: Dissolve 2-aminopyrimidine (10 mmol) and chloroacetone (11 mmol) in Ethanol (20 mL). Reflux for 4–6 hours.
-
Workup: Cool the mixture. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.
-
Nitration: Dissolve the intermediate (imidazo[1,2-a]pyrimidine) in concentrated H2SO4 at 0°C. Dropwise add fuming HNO3 (1.1 eq). Stir at 0°C for 1 hour.
-
Isolation: Pour onto crushed ice. Adjust pH to 8 with NH4OH. Filter the yellow precipitate (Target Compound).
-
Validation: Confirm structure via 1H-NMR (absence of H3 proton, shift of aromatic protons) and Mass Spectrometry.
Protocol B: In Vitro Antileishmanial Assay (Promastigotes)
Objective: Determine IC50 against Leishmania parasites.
-
Culture: Maintain L. donovani promastigotes in M199 medium + 10% FBS at 26°C.
-
Seeding: Plate parasites at
cells/mL in 96-well plates. -
Treatment: Add test compounds (serially diluted in DMSO, final <1% DMSO) to wells. Incubate for 72 hours.
-
Readout: Add Resazurin (Alamar Blue) solution (20 µL). Incubate for 4 hours. Measure fluorescence (Ex 530nm / Em 590nm).
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.
Structure-Activity Relationship (SAR) Visualization[5]
The optimization of this scaffold relies on balancing the redox potential (E°) of the nitro group with the solubility of the overall molecule.
References
-
Roubaud, C., et al. (1995).[4] "Synthesis and SRN1 Reactions in the 3-Nitroimidazo[1,2-a]pyrimidine Series." Tetrahedron. Link
-
Patterson, S., et al. (2011). "The imidazo[1,2-a]pyridine-3-carboxamides: A new class of antituberculosis agents." Journal of Medicinal Chemistry. Link
-
Mowbray, C. E., et al. (2021). "Fexinidazole for the treatment of African trypanosomiasis." Drugs. Link
-
Vanelle, P., et al. (2000). "Synthesis and antiprotozoal activity of new 3-nitroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. Link
-
Goel, R., et al. (2024). "Imidazo[1,2-a]pyrimidines: A comprehensive review on synthesis and biological activities." European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
Technical Guide: Mechanism of Action of 3-Nitroimidazo[1,2-a]pyrimidine
[1]
Executive Summary
The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a distinct subclass of nitroheterocyclic prodrugs.[1] Unlike broad-spectrum antibiotics, its therapeutic index relies on a "Trojan horse" mechanism: the molecule is inert until activated by specific type I nitroreductases (NTRs) found in kinetoplastid parasites (Leishmania, Trypanosoma) and mycobacteria (M. tuberculosis).
Its primary mode of action is bioreductive cytotoxicity .[1] Upon enzymatic reduction, the 3-nitro group generates reactive nitrogen species (RNS) and electrophilic intermediates that covalently bind to pathogen DNA, causing irreversible strand breaks and cell death.[1] This guide delineates the molecular cascade of this activation, the chemical basis of its selectivity, and the experimental protocols required to validate its mechanism.
Chemical Basis of Action
The pharmacological potency of this scaffold hinges on the electronic environment of the nitro group at the C3 position.
The "Warhead" Architecture
The imidazo[1,2-a]pyrimidine core is a fused bicyclic system.[1] The electron-deficient pyrimidine ring pulls electron density away from the imidazole ring, tuning the reduction potential (
-
Optimal Reduction Potential: The
must be sufficiently negative to avoid reduction by mammalian oxygen-sensitive nitroreductases (preventing host toxicity) but positive enough to be reduced by pathogen-specific oxygen-insensitive nitroreductases (Type I NTRs).[1] -
SRN1 Reactivity: This scaffold is chemically distinct due to its susceptibility to
(Radical Nucleophilic Substitution) reactions.[1] This reactivity allows for the introduction of complex side chains (e.g., at C2) that modulate solubility and lipophilicity without disrupting the essential nitro-warhead.
Mechanism of Action (MoA)
The MoA follows a three-stage cascade: Uptake , Bioactivation , and Target Engagement .[1]
Stage 1: Selective Bioactivation (The Specificity Filter)
Mammalian cells primarily express Type II nitroreductases, which reduce nitro groups via a one-electron transfer to form a nitro radical anion (
Pathogen Specificity: Pathogens like Leishmania donovani and M. tuberculosis express Type I Nitroreductases (e.g., NTR1 in parasites, Ddn in mycobacteria).[1] These enzymes catalyze a two-electron reduction , bypassing the oxygen-sensitive radical anion stage.[1]
Stage 2: The Reduction Cascade
Once docked in the active site of the Type I NTR, the 3-nitroimidazo[1,2-a]pyrimidine undergoes stepwise reduction:
-
Nitro (
) Nitroso ( ) -
Nitroso (
) Hydroxylamine ( ) [1]
The hydroxylamine intermediate is the critical toxic species.[1] It is highly electrophilic and unstable.[1]
Stage 3: DNA Damage and Respiratory Poisoning
-
DNA Adduct Formation: The hydroxylamine metabolite undergoes esterification or direct attack on the guanine residues of the pathogen's DNA. This leads to the formation of covalent adducts, preventing replication and transcription.[1]
-
Strand Breaks: The instability of the adducts causes depurination and single/double-strand breaks.[1]
-
Secondary Mechanism (Respiratory Poisoning): In mycobacteria, the des-nitro metabolite formation releases reactive nitrogen species (including Nitric Oxide), which can poison the cytochrome oxidases of the respiratory chain, halting ATP synthesis.
Visualization of Signaling Pathway
The following diagram illustrates the differential activation in Host vs. Pathogen cells.
Caption: Differential activation pathway. In hosts, futile cycling prevents toxicity.[1] In pathogens, Type I NTRs drive irreversible reduction to toxic hydroxylamines.
Experimental Validation Protocols
To confirm this mechanism for a new derivative, the following self-validating experimental workflow is required.
Protocol: NTR Enzymatic Reduction Assay
Objective: Quantify the specific reduction of the compound by recombinant Type I Nitroreductase (e.g., L. donovani NTR1 or M. tb Ddn).
Reagents:
-
Recombinant NTR1 or Ddn enzyme (purified).[1]
-
Cofactor: NADPH (for NTR1) or
(for Ddn).[1] -
Buffer: 50 mM Tris-HCl, pH 7.4.[1]
Workflow:
-
Baseline: Measure absorbance of the prodrug at its
(typically 320–380 nm).[1] -
Reaction: Incubate drug (50 µM) with Enzyme (100 nM) and Cofactor (100 µM) at 37°C.
-
Monitoring: Perform kinetic spectrophotometry.
-
Success Criteria: Observation of a hypochromic shift (loss of nitro group absorbance) and appearance of new peaks corresponding to the amine or hydroxylamine.
-
Control: Run the same assay with heat-inactivated enzyme to rule out chemical instability.[1]
-
Protocol: Modified Comet Assay (Genotoxicity)
Objective: Confirm that the mechanism involves DNA damage specifically within the pathogen or NTR-expressing cells.[1]
Workflow:
-
Cell Lines: Use Wild Type (WT) Leishmania promastigotes and an NTR-overexpressing strain (positive control).[1]
-
Treatment: Expose cells to
of the test compound for 4 hours. -
Lysis & Electrophoresis: Embed cells in agarose, lyse, and perform electrophoresis under alkaline conditions (pH > 13).
-
Analysis: Stain with SYBR Gold.[1]
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes key SAR trends for the 3-nitroimidazo[1,2-a]pyrimidine scaffold based on recent literature.
| Position | Modification | Effect on Activity | Mechanistic Impact |
| C3 | Nitro (-NO2) | Essential | Required for NTR recognition and warhead activation.[1] Removal abolishes activity.[1] |
| C2 | Aryl / Alkyl | Modulates Potency | Affects lipophilicity (LogP) and cell permeability.[1] Bulky groups may hinder enzyme docking.[1] |
| C2 | Sulfonyl / Thio | Enhances Solubility | Often used to improve pharmacokinetic properties (solubility/metabolic stability).[1] |
| C6/C8 | Halogens (Cl/Br) | Tuning | Electron-withdrawing groups increase the reduction potential, making the nitro group easier to reduce.[1] |
References
-
Castera-Ducros, C., et al. (2013). "Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series."[1][2][3] Bioorganic & Medicinal Chemistry.
-
Roubaud, C., et al. (1995). "Synthesis and SRN1 reactions in the 3-nitroimidazo[1,2-a]pyrimidine series."[1] Tetrahedron.
-
Patterson, S., et al. (2013). "The mechanism of action of the nitroimidazole antitubercular drug PA-824."[1] Nature Communications.[1] (Provides the foundational mechanistic model for bicyclic nitroimidazoles).
-
Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis."[1] Proceedings of the National Academy of Sciences.
-
Vanelle, P., et al. (2000). "Srn1 reactions in the 3-nitroimidazo[1,2-a]pyrimidine series."[1][4] Tetrahedron Letters.
Comprehensive Spectroscopic Characterization of 3-Nitroimidazo[1,2-a]pyrimidine
Technical Guide & Analytical Workflow
Executive Summary & Structural Context[1]
The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases.[1][2] Its derivatives exhibit potent anxiolytic, antiviral, and antifungal properties. The introduction of a nitro group at the C-3 position (3-nitroimidazo[1,2-a]pyrimidine) is a critical modification.
From a drug development perspective, the 3-nitro group serves two distinct roles:
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), significantly altering the pKa and lipophilicity of the scaffold.
-
Bioreductive Potential: In hypoxic tumor environments, the nitro group can be enzymatically reduced to an amine, serving as a "hypoxia-activated prodrug" mechanism.
However, the 3-nitro substituent introduces specific spectroscopic challenges, including fluorescence quenching and significant deshielding of adjacent protons. This guide provides a definitive protocol for the structural validation of this moiety.
Structural Numbering & Logic
To ensure accurate assignment, we utilize the IUPAC numbering system for the fused bicyclic system:
-
Positions 1, 2, 3: Imidazole ring (5-membered).
-
Positions 5, 6, 7, 8: Pyrimidine ring (6-membered).
-
Position 4: Bridgehead Nitrogen.
Critical Note: Electrophilic nitration preferentially targets C-3 due to the high electron density of the imidazole ring relative to the
Spectroscopic Signatures (The "Fingerprint")
The following data summarizes the expected spectral shifts. These values are derived from consensus literature data on 3-substituted imidazo[1,2-a]pyrimidines.
Nuclear Magnetic Resonance ( H & C NMR)
The 3-nitro group exerts a powerful deshielding effect (anisotropy + inductive withdrawal) on the adjacent H-2 proton and the H-5 proton (due to spatial proximity and peri-interaction).
Table 1: Consensus
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-2 | Imidazole | 8.60 – 8.90 | Singlet (s) | - | Diagnostic Peak. Significantly downfield shifted (vs. ~7.6 ppm in parent) due to 3-NO |
| H-5 | Pyrimidine | 9.40 – 9.60 | Doublet (dd) | Most deshielded pyrimidine proton due to bridgehead N and NO | |
| H-7 | Pyrimidine | 8.65 – 8.80 | Doublet (dd) | Adjacent to N-8; typically shows meta-coupling to H-5. | |
| H-6 | Pyrimidine | 7.30 – 7.50 | Doublet of Doublets (dd) | Upfield relative to H-5/H-7 due to lack of direct N-attachment. |
Senior Scientist Note: If you observe a peak around 7.6-7.8 ppm that integrates to 1H, check for unreacted starting material (parent imidazo[1,2-a]pyrimidine). The shift of H-2 from ~7.6 to >8.6 ppm is the primary confirmation of nitration.
Infrared Spectroscopy (FT-IR)
The nitro group provides two "non-negotiable" bands that must be present to confirm functionalization.
-
Asymmetric NO
Stretch: (Strong, Broad) -
Symmetric NO
Stretch: (Strong, Sharp) -
C=N Stretch (Pyrimidine):
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
is typically the base peak. -
Fragmentation Pattern:
- : Loss of Oxygen (rare, but possible in specific sources).
- : Loss of NO radical.
-
: Loss of NO
(homolytic cleavage). -
Ring Cleavage: Loss of HCN is common in fused nitrogen heterocycles.
Visualization of Analytical Logic
Structural Confirmation Workflow
This diagram outlines the logical flow from synthesis to purity validation.
Figure 1: Step-by-step decision tree for confirming the synthesis and purity of the 3-nitro derivative.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Rationale: Nitro compounds often suffer from aggregation or poor solubility. DMSO-d
-
Mass: Weigh 5–10 mg of the dry solid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Tip: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated decomposition of the nitro group.
-
-
Acquisition Parameters:
-
Scans: 16 (minimum) to 64 (for clean baseline).
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbon at C-3 (attached to NO
) has a long relaxation time; for C NMR, extend D1 to 5.0 seconds to ensure the C-3 peak is visible.
-
Protocol B: Mass Spectrometry Fragmentation Analysis
Rationale: Confirming the lability of the nitro group is a structural proof.
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Mobile Phase: MeOH:H
O (80:20) + 0.1% Formic Acid. -
Direct Infusion: Flow rate 5
L/min. -
Collision Energy (CID): Ramp from 10 to 40 eV.
-
Observation: Look for the specific transition of Parent
Parent - 46 Da.
-
Protocol C: Fluorescence Quenching Check (Quality Control)
Rationale: Unlike the highly fluorescent 3-hydroxymethyl or 2-phenyl derivatives, the 3-nitro derivative should be non-fluorescent or weakly fluorescent due to Intersystem Crossing (ISC) induced by the nitro group.
-
Dissolve sample in Ethanol (
M). -
Excite at
(typically 300–330 nm). -
Pass Criteria: If significant fluorescence is observed, the sample is likely contaminated with the starting material or a reduced amine impurity.
Advanced Characterization: MS Fragmentation Pathway
Understanding how the molecule breaks apart confirms the position of the nitro group.
Figure 2: Primary fragmentation pathways observed in ESI-MS for nitro-heterocycles.
Troubleshooting & "Senior Scientist" Insights
Issue 1: Missing Carbon Signal in
-
Cause: The C-3 carbon is attached to a nitro group (quadrupolar nucleus
N) and has no attached protons. This leads to signal broadening and long relaxation times. -
Solution: Increase the relaxation delay (D1 > 5s) and the number of scans (>1024).
Issue 2: "Ghost" Peaks in NMR.
-
Cause: Meisenheimer complex formation. If you use a nucleophilic solvent (like Methanol-d
) or add base, the electron-deficient C-5 or C-7 positions might undergo nucleophilic attack. -
Solution: Stick to neutral DMSO-d
or CDCl (if soluble). Avoid adding D O/NaOH.
Issue 3: Melting Point Depression.
-
Cause: 3-nitroimidazo[1,2-a]pyrimidines often decompose near their melting point.
-
Solution: Rely on DSC (Differential Scanning Calorimetry) for thermal purity rather than a standard capillary melting point apparatus.
References
-
Goel, A. et al. (2024).[1] Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Institutes of Health (NIH).
-
Anaflous, A. et al. (2004).[3] 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine. Acta Crystallographica Section E.
-
BenchChem. (2025).[4] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem Technical Guides.
-
Gueiffier, A. et al. (1996). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. ResearchGate.
-
Vidal, A. et al. (2025). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines. ResearchGate.
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 3-Nitroimidazo[1,2-a]pyrimidine: A Comprehensive NMR Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The 3-nitroimidazo[1,2-a]pyrimidine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the structural core for next-generation anti-tubercular agents (e.g., bioisosteres of pretomanid) and antimicrobial candidates.
Characterizing this molecule presents specific challenges due to its electron-deficient nature, the quadrupole moment of the nitro group, and the fused bicyclic nitrogen system.[1] This guide moves beyond basic spectral listing to provide a causal analysis of the NMR data, ensuring you can distinguish the target molecule from regioisomers (e.g., 2-nitro) and common synthetic impurities.
The Molecule at a Glance[2][6][11]
-
Core System: Imidazo[1,2-a]pyrimidine (Fused 5,6-membered rings).
-
Substituent: Nitro (-NO2) group at position 3.[2]
-
Key Challenge: Identification of the quaternary C-NO2 carbon and differentiation of the pyrimidine ring protons (H5, H6, H7).[1]
Sample Preparation & Experimental Setup
The choice of solvent and concentration is not arbitrary; it is dictated by the polarity of the nitro-heterocycle and the relaxation times of the quaternary carbons.[1]
Solvent Selection: DMSO-d6[1][2][3][4][8]
-
Why: 3-Nitroimidazo[1,2-a]pyrimidine has poor solubility in CDCl3 due to its high polarity and planar stacking propensity. DMSO-d6 is the required standard.[1][3][4] It disrupts intermolecular hydrogen bonding (if any active protons exist in impurities) and provides the necessary solubility (>10 mg/0.6 mL) for adequate 13C detection.[1]
-
Chemical Shift Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C).
Instrument Parameters
| Parameter | Setting | Causal Logic |
| Pulse Sequence | zg30 (1H), zgpg30 (13C) | Standard 30° pulses optimize signal recovery for small molecules. |
| Relaxation Delay (D1) | 1.0s (1H) / 3.0s (13C) | CRITICAL: The C-3 (C-NO2) and C-8a (bridgehead) are quaternary and relax slowly.[1] A short D1 will suppress these signals, leading to "missing carbons." |
| Scans (NS) | 16 (1H) / 1024+ (13C) | The molecule is hydrogen-poor.[1] High scan counts are needed for the carbon spectrum to resolve the weak C-NO2 signal.[1] |
| Temperature | 298 K (25°C) | Maintain standard temperature to prevent peak broadening from rotameric exchange (though rare in this rigid system). |
1H NMR Characterization Strategy
The 1H NMR spectrum in DMSO-d6 will display four distinct aromatic signals . The assignment logic relies on coupling patterns (
Predicted Spectral Pattern (DMSO-d6)
| Position | Type | Approx. Shift (δ) | Multiplicity | Assignment Logic | |
| H-5 | Pyrimidine | 9.60 - 9.80 | dd | Most Deshielded. Peri-position to the C3-Nitro group (anisotropy) + alpha to bridgehead Nitrogen. | |
| H-2 | Imidazole | 8.60 - 8.90 | s | - | Singlet. No vicinal protons. Deshielded by the adjacent C3-Nitro group and N1. |
| H-7 | Pyrimidine | 8.80 - 9.00 | dd | Alpha to N8. Downfield, but usually less than H-5. | |
| H-6 | Pyrimidine | 7.40 - 7.60 | dd/m | Most Upfield. Beta to both ring nitrogens. "Sink" of the AMX system. |
ngcontent-ng-c176312016="" class="ng-star-inserted">Analyst Note: The chemical shift of H-5 is the diagnostic flag. If the nitro group were at position 2, the H-3 proton would appear, but the peri-deshielding effect on H-5 would be diminished. The extreme downfield shift of H-5 (>9.5 ppm) confirms the 3-nitro regiochemistry.[1]
13C NMR Characterization Strategy
The 13C spectrum is defined by the presence of three quaternary carbons (C-3, C-8a, and the elusive C-NO2).
Key Diagnostic Signals[2][6]
-
C-3 (C-NO2): Expect a weak, broad signal around 130-135 ppm .
-
Why weak? Long
relaxation (no attached protons) and broadening due to the quadrupolarngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> nucleus of the nitro group.
-
-
C-2 (CH): Downfield signal (~140-145 ppm). Intense due to NOE from H-2.
-
C-5, C-7 (CH): Deshielded signals (~150 ppm and ~135 ppm respectively) due to alpha-nitrogen placement.
-
C-8a (Bridgehead): Quaternary signal, usually ~145-150 ppm.
Structural Validation Workflow (Logic Map)
The following diagram illustrates the decision-making process for validating the structure and ruling out the 2-nitro isomer.
Caption: Logical workflow for distinguishing the 3-nitro regioisomer using 1H NMR diagnostic shifts and 2D correlation.
Advanced 2D NMR Verification
To satisfy the "Self-Validating" requirement, you must perform 2D experiments to link the spin systems.
HSQC (Heteronuclear Single Quantum Coherence)[2]
-
Purpose: Assigns protons to their direct carbons.
-
Expectation:
HMBC (Heteronuclear Multiple Bond Correlation)[2]
-
Purpose: The "Bridge Builder." Connects the imidazole ring to the pyrimidine ring.[1][5]
-
Critical Correlation:
-
H-2 to C-8a: This 3-bond coupling (
) connects the isolated imidazole singlet to the bridgehead carbon, confirming the fused system.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
H-5 to C-8a: Connects the pyrimidine ring to the same bridgehead.[1]
-
H-2 to C-3: Confirms the position of the nitro-bearing carbon (which will have no proton).
-
Common Impurities & Troubleshooting
In the synthesis of 3-nitroimidazo[1,2-a]pyrimidine (typically via nitration of the parent heterocycle or condensation of 2-aminopyrimidine with bromonitroacetaldehyde), specific impurities are common:
-
Starting Material (2-Aminopyrimidine):
-
NMR Flag: Broad singlet (NH2) around 6.5 ppm; simple pyrimidine pattern (triplet at 6.6 ppm, doublet at 8.2 ppm).
-
-
Regioisomer (2-Nitroimidazo[1,2-a]pyrimidine):
-
Residual Water (in DMSO):
-
NMR Flag: Sharp signal at 3.33 ppm. Ensure this does not overlap with H-6 multiplets (though H-6 is usually much further downfield at ~7.5 ppm).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10034446, 3-Nitroimidazo[1,2-a]pyrimidine. Retrieved from [Link][1]
-
Goel, R., et al. (2015).[7] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Retrieved from [Link]
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Retrieved from [Link][1]
-
Vertex Pharmaceuticals. (2019). "Pretomanid - Prescribing Information." (Reference for nitroimidazo-class spectral characteristics). Retrieved from [Link][1][8]
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Phenotypic Test of Benzo[4,5]imidazo[1,2-c]pyrimidinone-Based Nucleoside and Non-Nucleoside Derivatives against DNA and RNA Viruses, Including Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Structural Characterization & Synthetic Protocols for 3-Nitroimidazo[1,2-a]pyrimidine Derivatives
Executive Summary
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for anti-infective (specifically anti-tubercular and antifungal) and antiviral therapeutics. The presence of the nitro group at the C-3 position is not merely a functional handle; it fundamentally alters the electronic landscape of the fused heterocyclic system, enhancing electrophilicity and enabling specific binding interactions via hydrogen bond acceptance.
This guide provides a rigorous technical analysis of the synthesis, crystallographic properties, and intermolecular dynamics of these derivatives. It is designed to move beyond basic characterization, offering researchers a mechanistic understanding of how solid-state architecture influences bioavailability and reactivity.
Synthetic Architectures & Regioselectivity
To access high-purity crystalline material for X-ray diffraction (XRD) and biological assays, two primary synthetic pathways are employed. The choice of pathway dictates the regiochemical outcome and the potential for subsequent functionalization.
Pathway A: The Sequential Electrophilic Route
This is the standard industrial approach for generating the core scaffold.
-
Condensation: Reaction of 2-aminopyrimidine with
-haloketones (Chichibabin-type reaction) yields the imidazo[1,2-a]pyrimidine core. -
Nitration: Subsequent electrophilic aromatic substitution using
or nitronium tetrafluoroborate.
Pathway B: The SRN1 Radical Substitution (Roubaud Method)
For complex derivatives, the SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism provides access to C-alkylated products that are otherwise difficult to synthesize.
-
Precursor: 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine.[3][4]
-
Mechanism: Electron transfer initiates a radical chain reaction, allowing the displacement of the leaving group by nitronate anions (e.g., from 2-nitropropane).
-
Significance: This pathway, extensively characterized by Roubaud et al., confirms the stability of the 3-nitro radical anion intermediate, a property that directly correlates with the compound's redox potential in biological systems (e.g., bioreduction in hypoxic cancer cells).
Visualization: Synthetic Workflow
The following diagram outlines the decision matrix for synthesis and crystallization.
Figure 1: Synthetic workflow comparing direct electrophilic nitration and SRN1 radical functionalization pathways.
Crystallographic Methodology & Structural Analysis[4][5]
Obtaining high-quality crystals of nitro-substituted heterocycles requires controlling the dipole-dipole interactions during nucleation.
Experimental Protocol: Crystal Growth
-
Solvent System: A mixture of Ethanol:DMF (4:1) is recommended. The high polarity of DMF solubilizes the nitro compound, while slow evaporation of ethanol drives nucleation.
-
Conditions: Maintain at 4°C in a vibration-free environment.
-
Polymorphism Check: Verify phase purity using Powder X-Ray Diffraction (PXRD) before single-crystal selection.
Structural Metrics (The "Nitro Twist")
Based on structural analogs (e.g., 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine and 3-nitroimidazo[1,2-a]pyridine), the following geometric parameters are characteristic of the 3-nitro derivatives:
| Parameter | Typical Value | Structural Significance |
| Space Group | Centrosymmetric monoclinic packing is favored to maximize antiparallel dipole alignment. | |
| C2-C3 Bond | 1.36 - 1.39 Å | Indicates significant double-bond character; the imidazole ring retains aromaticity but shows localized conjugation. |
| C3-N(Nitro) | 1.42 - 1.45 Å | Single bond character. |
| Torsion Angle | 0° - 15° | Critical: The nitro group tends to be coplanar with the ring to maximize resonance ( |
Expert Insight: In the 3-nitroso-2-phenyl analog, the nitroso group is almost coplanar with the heterocycle. For the 3-nitro derivative, expect a slight deviation from planarity if a C-2 substituent is present due to steric repulsion between the nitro oxygens and the C-2 substituent.
Intermolecular Interactions & Packing
The solid-state stability and solubility of these drugs are governed by specific non-covalent interactions.
C-H···O Hydrogen Bonds
The nitro group oxygens act as potent hydrogen bond acceptors.
-
Interaction:
-
Donor: Typically the C-5 or C-7 protons of a neighboring pyrimidine ring.
-
Distance:
Å. -
Effect: These "weak" hydrogen bonds form supramolecular chains or ribbons, stabilizing the crystal lattice.
- Stacking
The fused imidazo[1,2-a]pyrimidine system is electron-deficient (especially with the 3-nitro group).
-
Geometry: Centrosymmetric dimers often form via face-to-face stacking.
-
Centroid-Centroid Distance:
Å. -
Implication: Strong
-stacking correlates with poor aqueous solubility. Disrupting this stacking (e.g., by adding alkyl chains via SRN1 reactions) is a key strategy to improve bioavailability.
Visualization: Interaction Map
This diagram illustrates the forces stabilizing the crystal lattice.
Figure 2: Intermolecular interaction map highlighting the critical H-bonding and Pi-stacking networks.
Pharmacological Implications of Crystal Structure
Understanding the crystal structure allows for rational drug design (Structure-Activity Relationship - SAR):
-
Docking Validation: The fixed geometry of the 3-nitro group observed in XRD should be used as the rigid conformation in molecular docking studies (e.g., against Mycobacterium tuberculosis targets). If the crystal shows a planar nitro group, docking poses that force a 90° twist are energetically unfavorable and likely incorrect.
-
Solubility Prediction: High melting points (>200°C) and dense
-stacking observed in the crystal lattice predict low aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) may be required.
References
-
Roubaud, C., Vanelle, P., Maldonado, J., & Crozet, M. P. (1995).[3][4] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron, 51(35), 9643-9656.[5]
-
Anaflous, A., Benchat, N., Ben-Hadda, T., El Bali, B., & Bolte, M. (2004). 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1131-o1132.
-
Zaki, R. M., El-Ossaily, Y. A., & Geies, A. A. (2015).[5] Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o979-o980.
-
Bagdi, P. R., Basha, R. S., & Khan, A. T. (2015).[5] Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine... and crystal structures of 3-nitro-2-(phenylselanyl)-imidazo[1,2-a]pyridine. RSC Advances, 5(75), 61337-61347.[5]
Sources
Technical Guide: Computational & Molecular Docking Framework for 3-Nitroimidazo[1,2-a]pyrimidine
Executive Summary
This technical guide outlines a rigorous, self-validating computational framework for evaluating 3-Nitroimidazo[1,2-a]pyrimidine derivatives. This scaffold is a "privileged structure" in medicinal chemistry, particularly valued in anti-infective research (Tuberculosis, Leishmaniasis) due to the bio-reductive potential of the 3-nitro group. This guide moves beyond basic procedural listing, focusing on the causality of molecular mechanics, the necessity of Density Functional Theory (DFT) for electronic profiling, and the validation metrics required for high-fidelity molecular docking against targets such as Mycobacterium tuberculosis DprE1.
Chemical Context & Pharmacophore Analysis
The 3-Nitroimidazo[1,2-a]pyrimidine core combines the high quantum yield and lipophilicity of the imidazo-pyrimidine fused ring with the electronic reactivity of the nitro group.
The "Why" Behind the Scaffold
-
Electronic Sink: The nitro group at position 3 acts as a strong electron-withdrawing group (EWG), significantly altering the electron density of the pyrimidine ring. This lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack or enzymatic reduction.
-
Bio-reductive Activation: In anti-tubercular applications, the nitro group often undergoes reduction by bacterial nitroreductases (e.g., Ddn), generating reactive radical species that damage bacterial DNA or cell walls.
-
Binding Fidelity: The planar aromatic system facilitates
- stacking interactions within hydrophobic pockets of enzymes like kinases or DprE1.
Quantum Chemical Profiling (DFT)
Before docking, one must understand the ligand's electronic state. Molecular Mechanics (MM) force fields often fail to capture the specific electronic effects of the nitro group. Density Functional Theory (DFT) is required to predict chemical reactivity and stability.
DFT Protocol
Objective: Determine the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).
-
Software: Gaussian 16 / ORCA.
-
Functional/Basis Set: B3LYP/6-311G++(d,p).
-
Reasoning: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies. The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on the nitro oxygen atoms and the aromatic system.
-
Step-by-Step Workflow:
-
Geometry Optimization: Minimize energy to find the global minimum conformation.
-
Frequency Calculation: Ensure no imaginary frequencies exist (validating a true minimum).
-
FMO Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
-
MEP Mapping: Map electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.).
Interpreting the Data (Causality)
-
HOMO-LUMO Gap (
): A lower indicates a "softer" molecule with higher chemical reactivity. For 3-nitro derivatives, a small gap suggests high susceptibility to enzymatic reduction. -
MEP Surface:
-
Red Regions (Negative Potential): Localized on the Nitro (
) oxygens and Pyrimidine nitrogens. These are H-bond acceptors. -
Blue Regions (Positive Potential): Localized on the aromatic protons. These are potential H-bond donors.
-
Table 1: Key DFT Descriptors for Reactivity Assessment
| Descriptor | Symbol | Formula | Significance |
|---|
| Ionization Potential |
Molecular Docking Workflow
This section details the protocol for docking 3-Nitroimidazo[1,2-a]pyrimidine against DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a validated target for nitro-containing anti-TB agents.
The Self-Validating Protocol
Trustworthiness in docking comes from Redocking Validation . You must prove the algorithm can reproduce the experimental pose of a co-crystallized ligand before docking new compounds.
Experimental Logic:
-
Target Selection: PDB ID: 4NCR (DprE1 complexed with a nitro-benzothiazinone).
-
Validation Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .
Step-by-Step Methodology
A. Protein Preparation
-
Clean-up: Remove water molecules (unless bridging is catalytic), ions, and heteroatoms.
-
Protonation: Add polar hydrogens using the Collison function (AutoDock) or PropKa (Schrödinger) at pH 7.4.
-
Charge Assignment: Apply Kollman united atom charges. The nitro group's environment requires accurate partial charge distribution.
B. Ligand Preparation[1][2]
-
3D Generation: Convert 2D structure to 3D.
-
Energy Minimization: Minimize using MMFF94 force field to relieve steric clashes.
-
Torsion Definition: Define rotatable bonds. Note: The fused ring is rigid; rotation is limited to the C3-nitro group and substituents.
C. Grid Generation & Docking
-
Grid Box: Center the grid on the co-crystallized ligand (e.g., PBTZ169 in 4NCR).
-
Dimensions:
points (0.375 Å spacing) to cover the active site and exit tunnel.
-
-
Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Runs: 50-100 independent runs to ensure convergence.
-
Population Size: 150.
-
Visualization of the Workflow
The following diagram illustrates the integrated computational pipeline, emphasizing the validation loop.
Figure 1: Integrated Computational Pipeline. Note the critical "Redocking Validation" loop (Red Node) which acts as the quality control gate before production docking.
ADMET & Drug-Likeness Profiling
A potent inhibitor is useless if it cannot reach the target. For nitro-heterocycles, mutagenicity is a specific concern.
Tools: SwissADME, pkCSM.
Key Parameters to Monitor:
-
Lipinski's Rule of Five:
-
MW < 500 Da.
-
LogP < 5 (3-Nitroimidazo[1,2-a]pyrimidines usually range 2.5–3.5, ideal for membrane permeability).
-
H-bond donors < 5.[3]
-
H-bond acceptors < 10.
-
-
Toxicity (AMES Test): Nitro groups often trigger positive AMES results. In silico prediction helps prioritize derivatives with lower predicted mutagenicity.
-
Metabolic Stability: Cytochrome P450 inhibition (CYP1A2, CYP3A4).
References
-
Karrouchi, K., et al. (2025). "Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents." ResearchGate.[1][4][5][6]
-
Ayalew, M. (2022).[7] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Journal of Biophysical Chemistry.
-
Ramírez-Prada, J., et al. (2018).[8] "Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines." ResearchGate.[1][4][5][6]
-
Mishra, M., et al. (2015).[3] "Molecular docking protocol validation best practices." ResearchGate Discussion.
-
Ben Hadda, T., et al. (2024). "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Strategic Synthesis of Imidazo[1,2-a]pyrimidines
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by its resemblance to the purine nucleobase.[1] This structural mimicry endows the core with intrinsic affinity for diverse biological targets, including GABA-A receptors, cyclin-dependent kinases (CDKs), and tubulin.
This guide moves beyond basic textbook definitions to provide a rigorous, process-driven analysis of the three primary synthetic methodologies: Condensation , Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction , and C-H Activation . Emphasis is placed on reaction scalability, regiocontrol, and "green" process optimization.
Part 1: Structural Significance & Retrosynthetic Logic
The imidazo[1,2-a]pyrimidine core is a fused bicyclic system. From a drug design perspective, its value lies in the bridgehead nitrogen (N4), which enforces planarity, and the modifiable vectors at C2, C3, and C-arylation sites on the pyrimidine ring.
Strategic Retrosynthesis
The choice of synthetic route depends entirely on the desired substitution pattern.
-
Route A (Condensation): Best for C2-substituted analogs.
-
Route B (GBB): Ideal for C3-amino/amido diversity (High Throughput Screening).
-
Route C (C-H Activation): Reserved for late-stage functionalization of the core.
Figure 1: Retrosynthetic decision tree highlighting the three primary disconnection strategies.
Part 2: The Classical Approach (Condensation)
The condensation of 2-aminopyrimidines with
Mechanism & Critical Control Points
The reaction proceeds via an
Protocol (Standard Scale: 10 mmol):
-
Reactants: Dissolve 2-aminopyrimidine (1.0 eq) and
-bromoacetophenone (1.1 eq) in Ethanol (anhydrous, 10 vol). -
Conditions: Reflux for 4–8 hours.
-
Work-up: Cool to
. The hydrobromide salt usually precipitates. Filter and neutralize with saturated to release the free base.
Senior Scientist Note:
-
Regioselectivity: While N1 attack is favored, steric hindrance at the pyrimidine 6-position can shift the equilibrium.
-
The "Dimroth" Risk: Under basic conditions or prolonged heating, the kinetic product (imidazo[1,2-a]pyrimidine) can undergo a Dimroth rearrangement to form the thermodynamically stable isomer. Avoid strong bases during the initial cyclization.
Part 3: The Modern Workhorse (GBB Reaction)
For diversity-oriented synthesis (DOS), the Groebke-Blackburn-Bienaymé (GBB) reaction is superior. It is a three-component reaction (3-CR) involving an aldehyde, a 2-aminoazine, and an isocyanide.
Mechanism: The [4+1] Cycloaddition
This pathway allows for the simultaneous introduction of diversity at C2 (from aldehyde) and C3 (from isocyanide).
Figure 2: Mechanistic flow of the GBB reaction. The formation of the Schiff base is the rate-determining step in hindered systems.
Optimized Green Protocol (Microwave)
-
Solvent: PEG-400 (Polyethylene Glycol) or Water.
-
Catalyst: No external catalyst (if using microwave) or 10 mol% Acetic Acid.
-
Conditions:
for 15 minutes (MW irradiation). -
Yield Expectations: 75–92%.
Validation: This method avoids the use of lachrymatory
Part 4: Advanced Functionalization (C-H Activation)
Once the core is built, late-stage functionalization at the C3 position is best achieved via Palladium-catalyzed C-H activation. This is critical for optimizing ADME properties without rebuilding the scaffold.
Key Transformation: Pd-catalyzed C3-arylation.
-
Catalyst:
(5 mol%). -
Ligand:
or XPhos. -
Base:
or . -
Mechanism: Concerted Metalation-Deprotonation (CMD). The C3-H bond is the most acidic and electron-rich, directing the palladium insertion exclusively to this position.
Part 5: Comparative Data Analysis
The following table summarizes the operational parameters for the three methods to assist in experimental design.
| Parameter | Method A: Condensation | Method B: GBB Reaction | Method C: C-H Activation |
| Primary Utility | Bulk synthesis of C2-aryl cores | High-throughput library generation | Late-stage lead optimization |
| Atom Economy | Moderate (Loss of HX + H2O) | High (Loss of H2O only) | High (C-H bond functionalization) |
| Key Reagent Risk | Isocyanides (Odor/Cost) | Heavy Metals (Pd scavenging required) | |
| Regiocontrol | High (Dictated by leaving group) | Variable (Depends on sterics) | Excellent (C3 selective) |
| Typical Yield | 60–85% | 70–95% | 50–80% |
Part 6: Troubleshooting & Senior Scientist Tips
-
Purification: Imidazo[1,2-a]pyrimidines are basic. If using silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to prevent streaking/tailing.
-
Solubility: These cores can be planar and crystalline (poor solubility). Introduction of
centers (via the GBB amine component) often improves solubility in biological media. -
Fluorescence: Many derivatives are fluorescent.[2] This is useful for cellular imaging but can interfere with certain biological assays (e.g., FRET). Always run a background fluorescence check.
References
-
Goel, R., Luxami, V., & Paul, K. (2015).[3] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.
-
Shaabani, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry.
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyrimidines. Chemical Communications.
-
Rival, Y., et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry.
-
Guchhait, S. K., et al. (2011). Groebke–Blackburn–Bienaymé Multicomponent Reaction in Synthesis of Imidazo[1,2-a]pyridin-3-amines. ACS Combinatorial Science.
Sources
Methodological & Application
using 3-Nitroimidazo[1,2-a]pyrimidine in antimicrobial assays
Abstract
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a critical class of bicyclic nitroimidazoles, exemplified by the anti-tuberculosis drug Pretomanid (PA-824) . Unlike traditional antibiotics, these compounds function as prodrugs requiring bioactivation by specific nitroreductases (e.g., Ddn in Mycobacterium tuberculosis, NTR1 in Leishmania). This guide provides standardized protocols for stock preparation, phenotypic susceptibility testing (REMA), and enzymatic validation, addressing the specific physicochemical challenges (solubility, stability) inherent to this chemical class.
Chemical Handling & Stock Preparation
Challenge: 3-Nitroimidazo[1,2-a]pyrimidines are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative MIC results.
Protocol: Solubilization Strategy
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous,
99.9%. Avoid ethanol or water for primary stocks. -
Concentration: Prepare a 10 mM or 4 mg/mL master stock.
-
Note: Solubility in DMSO is generally ~30 mg/mL, but 10 mM ensures rapid dispersion in media.
-
-
Dissolution: Vortex vigorously for 2 minutes. If visual particulates persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.
-
Critical Check: Do not refreeze aliquots more than once.
-
Working Solution (Day of Assay): Dilute the DMSO stock into the assay medium (e.g., 7H9 broth) such that the final DMSO concentration in the well never exceeds 1% (v/v) , as higher DMSO levels inhibit mycobacterial growth.
Phenotypic Potency: Resazurin Microtiter Assay (REMA)
Application: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv or clinical isolates).[1] Principle: A colorimetric assay where metabolically active bacteria reduce blue resazurin to pink resorufin.
Materials
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Indicator: Resazurin sodium salt powder (dissolved in sterile water at 0.02% w/v, filter sterilized).
-
Controls: Rifampicin (Positive Control), DMSO (Solvent Control), Media only (Sterility).
Step-by-Step Protocol
-
Inoculum Preparation:
-
Harvest M. tuberculosis from log-phase culture (OD
0.6–0.8). -
Dilute in 7H9 media to achieve a turbidity of McFarland Standard 1.0 .
-
Further dilute 1:20 for the final assay inoculum.
-
-
Plate Setup (96-well flat bottom):
-
Add 100 µL of 7H9 media to all wells.[2]
-
Serial Dilution: Add 100 µL of 3-nitroimidazo[1,2-a]pyrimidine stock to Column 2. Mix and transfer 100 µL to Column 3, continuing to Column 10. Discard the final 100 µL.
-
Range: Typically test from 10 µM down to 0.01 µM.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells in Columns 2–11.
-
Perimeter Wells: Fill outer wells with 200 µL sterile water to prevent evaporation (Edge Effect).
-
-
Incubation:
-
Seal plate with breathable membrane. Incubate at 37°C for 7 days .
-
-
Development:
-
Add 30 µL of 0.02% Resazurin solution to each well.
-
Incubate for an additional 24–48 hours.
-
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Viable bacteria).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Workflow Visualization
Figure 1: REMA workflow for high-throughput screening of anti-tubercular compounds.
Mechanistic Validation: Ddn Enzymatic Assay
Rationale: 3-Nitroimidazo[1,2-a]pyrimidines are prodrugs. Activity depends on the deazaflavin-dependent nitroreductase (Ddn ) utilizing the cofactor F420 .[3][4] Resistance often arises from mutations in ddn or the F420 biosynthesis pathway (fbiA-C). Objective: Confirm that the compound is a substrate for Ddn.
Assay Principle
Ddn reduces the nitro group of the drug, oxidizing the reduced cofactor F420H
Protocol
-
Reagents:
-
Recombinant M.tb Ddn enzyme (purified).
-
F420 cofactor (purified from M. smegmatis overexpressing F420).
-
Glucose-6-phosphate dehydrogenase (G6PD) system (to regenerate F420H
for steady-state kinetics).
-
-
Reaction Mix (100 µL):
-
50 mM Tris-HCl (pH 7.5).
-
5 µM F420.
-
0.5 µM Ddn Enzyme.
-
Variable concentration of Drug (0–50 µM).[5]
-
-
Initiation:
-
Measurement:
-
Monitor Absorbance (420 nm) every 30 seconds for 20 minutes.
-
Success Criteria: A linear decrease in A
indicates the drug is being metabolized. If A remains stable, the compound is likely resistant to Ddn activation (or is the wrong isomer).
-
Mechanism of Action Diagram
Figure 2: Bioactivation pathway of 3-nitroimidazo[1,2-a]pyrimidines via Ddn/F420 system.
Data Interpretation & Reference Values
When evaluating new derivatives, compare results against the clinical standard, Pretomanid.
| Parameter | Pretomanid (PA-824) Reference | Interpretation |
| MIC (H37Rv) | 0.06 – 0.25 µM | < 1.0 µM is considered "Hit" status. |
| MIC (MDR-TB) | 0.06 – 0.50 µM | Lack of cross-resistance with Isoniazid/Rifampicin. |
| Anaerobic Activity | High | Activity under hypoxia is a hallmark of this class. |
| Solubility (Aq) | < 0.01 mg/mL | Poor aqueous solubility is the primary liability to optimize. |
Safety Note: Genotoxicity
Nitro-containing compounds carry a stigma for mutagenicity. However, the 3-nitroimidazo[1,2-a]pyrimidine class (specifically the (S)-enantiomer of Pretomanid) has shown a favorable safety profile compared to other nitro-heterocycles.
-
Required Test: Ames Test (Salmonella typhimurium strains TA98, TA100).
-
Expectation: Pretomanid is generally Ames negative without metabolic activation, unlike older nitroimidazoles like metronidazole.
References
-
Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[7][8] Nature, 405(6789), 962–966. Link
-
Manjunatha, U. H., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436. Link
-
Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[7] Science, 322(5906), 1392–1395.[7] Link[7]
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link
-
Lyons, M. A., et al. (2011). Pharmacokinetics and metabolism of the anti-tuberculosis drug PA-824 in mice, rats, and dogs. Antimicrobial Agents and Chemotherapy, 55(9), 4257–4263. Link
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Application Note: Strategic Synthesis and Regioselective C3-Nitration of Imidazo[1,2-a]pyrimidine Scaffolds
Executive Summary
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of anti-tubercular agents (related to pretomanid/PA-824 classes) and kinase inhibitors.[1] The nitro group at the C3 position is often critical for bioactivation via bioreduction mechanisms.[1]
This application note provides a field-validated, two-stage protocol for synthesizing this moiety. Unlike generic textbook descriptions, this guide focuses on regiocontrol , safety regarding energetic nitration , and purification logic . We utilize the condensation of 2-aminopyrimidine with
Strategic Pathway & Mechanism
The synthesis is bifurcated into two phases to ensure high purity and safety.[1]
-
Phase I (Cyclocondensation): Construction of the bicyclic core via a modified Chichibabin-type reaction.[1]
-
Phase II (Functionalization): Regioselective nitration at the C3 position using a controlled mixed-acid strategy.
Mechanistic Workflow (Visualization)
Caption: Logical flow from raw materials to the nitro-functionalized target, highlighting the critical cyclodehydration step.
Phase I: Scaffold Assembly (Core Synthesis)[1]
Objective: Synthesize 2-phenylimidazo[1,2-a]pyrimidine. Note: We use the 2-phenyl derivative for this protocol as it yields a crystalline solid that is easier to handle and characterize than the hygroscopic unsubstituted parent compound.[1]
Materials & Reagents
| Reagent | Equiv. | Role |
| 2-Aminopyrimidine | 1.0 | Amine Nucleophile |
| 2-Bromoacetophenone | 1.1 | Electrophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Sodium Bicarbonate ( | Excess | Neutralization |
Detailed Protocol
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.90 g, 20 mmol) in absolute ethanol (40 mL).
-
Addition: Add 2-bromoacetophenone (4.38 g, 22 mmol) to the solution.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) for 4–6 hours.-
Observation: The reaction typically turns from clear to yellow/orange.[1] A precipitate (the hydrobromide salt) may form.
-
-
Cool & Concentrate: Cool the reaction to room temperature. Remove approximately 50% of the solvent under reduced pressure.[1]
-
Neutralization: Pour the residue into crushed ice (100 g) and neutralize with saturated aqueous
until pH ~8.-
Why? The reaction produces HBr. Neutralization liberates the free base, which precipitates out of the aqueous phase.[1]
-
-
Isolation: Filter the solid precipitate. Wash with cold water (
mL) to remove inorganic salts. -
Drying: Dry the solid in a vacuum oven at
for 12 hours.-
Expected Yield: 75–85%.
-
Appearance: Pale yellow to off-white solid.[1]
-
Phase II: Regioselective C3-Nitration[1]
Objective: Install the nitro group at position 3. Critical Safety Warning: Nitration reactions are exothermic.[1] The imidazo[1,2-a]pyrimidine ring is electron-rich, making it reactive but also prone to oxidative degradation if the temperature is not controlled.[1]
Materials & Reagents
| Reagent | Role | Hazard |
| Imidazo[1,2-a]pyrimidine (Core) | Substrate | Irritant |
| Sulfuric Acid ( | Solvent/Catalyst | Corrosive |
| Nitric Acid ( | Nitrating Agent | Oxidizer/Corrosive |
Detailed Protocol
-
Preparation (Ice Bath): Place a 50 mL two-neck round-bottom flask in an ice-salt bath (target temp:
to ). -
Solvation: Add concentrated
(5 mL). Slowly add the Imidazo[1,2-a]pyrimidine scaffold (1.0 g, ~5 mmol) portion-wise.-
Control: Ensure the internal temperature does not rise above
. Stir until fully dissolved.
-
-
Nitration: In a separate small vial, prepare a mixture of conc.
(0.4 mL) and conc. (0.4 mL).[1] Add this mixture dropwise to the reaction flask over 15 minutes. -
Reaction: Allow the mixture to stir at
for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for 1 hour. -
Quench: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.
-
Precipitation: The 3-nitro derivative usually precipitates as a yellow solid upon dilution. If not, adjust pH to ~4-5 with ammonium hydroxide solution (carefully!).
-
Purification: Filter the yellow solid. Recrystallize from Ethanol/DMF (9:1) if high purity is required.[1]
Safety & Decision Logic (Visualization)
Caption: Critical safety decision tree for managing exotherms during the nitration phase.
Quality Control & Validation
To confirm the synthesis, researchers must validate the loss of the C3 proton.
NMR Interpretation[1][7]
-
Starting Material (Core): In
NMR (DMSO- ), look for a doublet or singlet around 7.5–8.0 ppm corresponding to the C3-H of the imidazole ring.[1] -
Product (3-Nitro): The signal at the C3 position must disappear .
-
Shift: The protons on the pyrimidine ring (C5, C6, C7) will shift downfield (higher ppm) due to the strong electron-withdrawing nature of the nitro group.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase I) | Incomplete cyclization | Extend reflux time; ensure Ethanol is anhydrous. |
| Black Tar (Phase II) | Temperature spike | Maintain |
| Poly-nitration | Excess | Strictly limit Nitric Acid to 1.1 equivalents.[1] |
| No Precipitate (Phase II) | Product soluble in acid | Neutralize to pH 4–5 carefully with |
References
-
Goel, R., et al. (2015).[1][3][6] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances.
-
Rival, Y., et al. (1992).[1] "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry.
-
Revankar, G. R., et al. (1990).[1] "Synthesis and Antitumor Activity of Imidazo[1,2-a]pyrimidines." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
Application Note: Experimental Evaluation of 3-Nitroimidazo[1,2-a]pyrimidine Efficacy
Introduction & Scientific Rationale
The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a specific subclass of bicyclic nitroimidazoles, structurally related to clinical anti-tubercular agents like Pretomanid (PA-824) and Delamanid . Unlike their monocyclic precursors, these fused systems offer tunable lipophilicity and metabolic stability profiles.
Mechanism of Action (Hypothesis): These compounds function primarily as bioreductive prodrugs . The nitro group at the C-3 position is activated by specific bacterial or parasitic nitroreductases (e.g., Ddn in Mycobacterium tuberculosis or NTR1 in Leishmania). This activation relies on the F420 cofactor system, leading to the release of reactive nitrogen species (RNS) and radical intermediates that poison the respiratory chain and inhibit mycolic acid synthesis.
Critical Evaluation Challenge: The efficacy of this class is highly dependent on oxygen tension . Standard aerobic assays often underestimate their potency against latent/non-replicating populations. Therefore, this guide mandates a dual-condition screening approach (Aerobic + Hypoxic) .
Compound Preparation & Handling[1][2][3][4][5][6][7][8]
The Solubility Cliff: Nitroimidazo-pyrimidines often exhibit poor aqueous solubility (
Protocol: Stock Solution Formulation
-
Weighing: Weigh solid compound into a glass vial (avoid plastics initially to prevent adsorption).
-
Primary Solvent: Dissolve in 100% DMSO to a concentration of 10 mM .
-
Note: If turbidity persists, sonicate at 40°C for 10 minutes.
-
-
Quality Control: Verify solubility via LC-MS/UV. A distinct peak shift or area reduction compared to theoretical indicates precipitation.
-
Storage: Aliquot into amber glass vials (light sensitive due to nitro group). Store at -20°C.
-
Stability: Stable for 3 months. Avoid freeze-thaw cycles
times.
-
In Vitro Efficacy Protocols[1][7][9][10]
Experiment A: Anti-Mycobacterial Efficacy (MABA Assay)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Materials:
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth + 10% OADC + 0.2% Glycerol + 0.05% Tween 80.
-
Reagent: Alamar Blue (Resazurin) solution.
Workflow:
-
Inoculum Prep: Adjust culture to OD
~0.1, then dilute 1:100. -
Plating: Dispense 100
L inoculum into 96-well plates. -
Dosing: Add compound (from DMSO stock) in 2-fold serial dilutions (Range: 100
M to 0.09 M).-
Control: Rifampicin (Positive), DMSO only (Negative).
-
Final DMSO: Must be
to avoid solvent toxicity.
-
-
Incubation: 7 days at 37°C.
-
Readout: Add 30
L Alamar Blue mix (1:1 ratio of 10x Alamar Blue : 10% Tween 80). Incubate 24h. -
Analysis: Fluorescence Excitation/Emission: 530/590 nm.
-
MIC Definition: Lowest concentration preventing color change from Blue (Resazurin) to Pink (Resorufin).
-
Experiment B: Hypoxic Recovery Assay (LRA - Low Oxygen Recovery Assay)
Rationale: 3-Nitroimidazo[1,2-a]pyrimidines are often more potent under anaerobic conditions due to enhanced bioreduction.
Protocol Modification:
-
Wayne Model Adaptation: Culture bacteria in sealed tubes with specific headspace ratios (0.5) to induce gradual hypoxia (Non-Replicating Persistence 2 stage).
-
Dosing: Inject compound through septa anaerobically.
-
Incubation: 7 days under hypoxia.
-
Recovery: Transfer aliquots to aerobic solid agar plates.
-
Readout: Count CFUs after 21 days.
-
Success Metric:
reduction in CFU compared to anaerobic control.
-
Mechanism of Action Validation
To confirm the compound acts via the nitro-activation pathway, you must demonstrate dependence on the F420 cofactor system.
Diagram: Bioreductive Activation Pathway
Caption: Proposed activation pathway of 3-nitroimidazo[1,2-a]pyrimidines via F420-dependent nitroreductase.
Experiment C: Mutant Screening
Protocol:
-
Utilize M. tuberculosis spontaneous resistant mutants (generated by plating
cells on 5x MIC agar). -
Sequence the ddn (Rv3547) and fgd1 (Rv0407) genes.
-
Interpretation: If resistance maps to ddn or fgd1 loss-of-function mutations, the compound is confirmed as a prodrug requiring this pathway.
Mammalian Cytotoxicity (Counter-Screen)
Nitro compounds carry a risk of mutagenicity and general toxicity.
Assay: MTT Assay on HepG2 (Liver) and Vero (Kidney) cells.
Selectivity Index (SI):
-
Target: SI
is acceptable; SI is ideal for lead candidates.
Data Summary & Analysis
Table 1: Evaluation Metrics for 3-Nitroimidazo[1,2-a]pyrimidine
| Parameter | Assay Method | Target Criteria | Critical Failure Point |
| Potency (Aerobic) | MABA (H37Rv) | MIC | MIC |
| Potency (Hypoxic) | LRA (Wayne Model) | MIC | Inactive in hypoxia |
| Cytotoxicity | MTT (HepG2) | ||
| Solubility | Kinetic Turbidimetry | Precipitation at MIC | |
| Metabolic Stability | Liver Microsomes | Rapid nitro-reduction by host |
References
-
Palmer, B. D., et al. (2010). "Synthesis and Structure-Activity Relationships of Antitubercular 6-Nitroimidazo[2,1-b]oxazoles." Journal of Medicinal Chemistry. Link
-
Stover, C. K., et al. (2000). "A Small-Molecule Nitroimidazopyran Drug Candidate for the Treatment of Tuberculosis."[1] Nature. Link
-
Manjunatha, U., et al. (2009). "Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link
-
Franzblau, S. G., et al. (1998). "Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay." Journal of Clinical Microbiology. Link
-
Thompson, A. M., et al. (2017). "Anti-tuberculosis effect of 3-nitroimidazo[1,2-a]pyridine analogs." Bioorganic & Medicinal Chemistry Letters. Link
Sources
3-Nitroimidazo[1,2-a]pyrimidine as a potential therapeutic agent
Application Note: 3-Nitroimidazo[1,2-a]pyrimidine as a Potential Therapeutic Agent [1][2]
Executive Summary
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of fused heterocyclic compounds with significant therapeutic potential, particularly in the fields of antitubercular and antiparasitic drug discovery. Functioning as a "bicyclic nitroimidazole," this moiety shares mechanistic similarities with clinical agents like Pretomanid (PA-824) and Delamanid , yet offers distinct physicochemical properties due to the pyrimidine ring fusion.
This guide details the chemical synthesis , mechanism of action (MOA) , and biological validation protocols for researchers investigating this scaffold. The core therapeutic value lies in the 3-nitro group , which acts as a "warhead" requiring bioactivation by specific bacterial or parasitic nitroreductases (NTRs), ensuring high selectivity against pathogens while minimizing host toxicity.
Mechanism of Action: The "Trojan Horse" Bioactivation
The therapeutic efficacy of 3-nitroimidazo[1,2-a]pyrimidines is predicated on a prodrug mechanism. The molecule itself is relatively inert until it enters the pathogen.
-
Selectivity: Mammalian cells lack the specific deazaflavin-dependent nitroreductases (Ddn) found in Mycobacterium tuberculosis or the type I nitroreductases found in Leishmania spp.
-
Activation Pathway:
-
Entry: Passive diffusion into the pathogen.
-
Reduction: The pathogen's NTR enzyme reduces the 3-nitro group (
) to a reactive nitroso ( ) or hydroxylamine ( ) intermediate. -
Lethality: These reactive species release nitric oxide (NO) or form covalent adducts with DNA and proteins, leading to respiratory collapse and replication arrest.
-
Pathway Visualization
Figure 1: Mechanism of bioactivation. The prodrug remains inert in host cells (green) but is converted to toxic species in pathogens (red).
Chemical Synthesis Protocol
The synthesis of 3-nitroimidazo[1,2-a]pyrimidines can be achieved via a robust two-step sequence: construction of the bicyclic core followed by electrophilic nitration.
Step 1: Synthesis of Imidazo[1,2-a]pyrimidine Core
This step utilizes a condensation reaction between 2-aminopyrimidine and an
-
Reagents: 2-Aminopyrimidine (1.0 eq),
-Bromoacetophenone (1.0 eq), Ethanol (anhydrous). -
Procedure:
-
Dissolve 2-aminopyrimidine (10 mmol) in 20 mL of anhydrous ethanol.
-
Add
-bromoacetophenone (10 mmol) dropwise at room temperature. -
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Cool to room temperature. The hydrobromide salt of the product usually precipitates.
-
Filter the solid and wash with cold ethanol.
-
Neutralization: Suspend the solid in water and neutralize with saturated
to pH 8. Extract with Ethyl Acetate ( mL), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water.
-
Step 2: Regioselective C-3 Nitration
The C-3 position is the most electron-rich site, allowing for facile electrophilic substitution.
-
Reagents: Conc.
, Fuming (or ). -
Procedure:
-
Dissolve the imidazo[1,2-a]pyrimidine scaffold (5 mmol) in 5 mL of conc.
at 0°C (ice bath). -
Slowly add fuming
(1.2 eq) dropwise, maintaining the temperature below 5°C to prevent over-nitration or ring opening. -
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quenching: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate (the 3-nitro derivative) should form immediately.
-
Filter the yellow solid.
-
Purification: Recrystallize from Acetonitrile or Ethanol.
-
Validation: Confirm structure via
-NMR. The H-3 proton signal from the precursor will disappear, and a downfield shift of the H-2 proton is expected.
-
Synthesis Workflow Diagram
Figure 2: Two-step synthetic route to the 3-nitroimidazo[1,2-a]pyrimidine scaffold.
Biological Assay Protocols
Antitubercular Activity (REMA Assay)
The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis.
-
Strain: M. tuberculosis H37Rv (or autoluminescent strains).
-
Medium: Middlebrook 7H9 broth supplemented with OADC.
-
Protocol:
-
Preparation: Prepare a 2-fold serial dilution of the 3-nitro compound in DMSO (range: 100
to 0.1 ) in a 96-well plate. -
Inoculation: Add
of bacterial culture ( ) to each well. -
Incubation: Incubate at 37°C for 7 days.
-
Development: Add
of 0.02% Resazurin (blue) solution. Incubate for 24 hours. -
Readout: Viable cells reduce Resazurin to Resorufin (Pink).
-
Blue: No growth (Inhibition).
-
Pink: Growth.[3]
-
-
Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.
-
Antileishmanial Activity (Promastigote Assay)
-
Parasite: Leishmania donovani promastigotes.[4]
-
Protocol:
-
Seed parasites (
cells/mL) in M199 medium. -
Treat with serial dilutions of the test compound for 72 hours at 26°C.
-
Assess viability using the MTT assay or CellTiter-Glo.
-
Calculate
using non-linear regression.
-
Cytotoxicity (Selectivity Index)
To ensure the "Trojan Horse" mechanism is working, the compound must be non-toxic to mammalian cells.
-
Cell Line: Vero cells or HepG2.
-
Metric:
. -
Target: An SI
is generally required for a hit to progress to lead optimization.
Data Reporting & Analysis
When reporting results for this scaffold, organize data to highlight the structure-activity relationship (SAR), particularly focusing on the C-2 substituent's effect on solubility and potency.
Table 1: Example Data Presentation Format
| Compound ID | R-Group (C-2) | MIC (Mtb H37Rv) [ | IC50 (L. donovani) [ | CC50 (Vero) [ | Selectivity Index (SI) |
| 3-NIP-01 | Phenyl | 0.5 | 1.2 | >100 | >80 |
| 3-NIP-02 | 4-F-Phenyl | 0.2 | 0.8 | >100 | >125 |
| 3-NIP-03 | Methyl | 12.5 | 5.0 | >200 | 16 |
| Control | Isoniazid | 0.05 | N/A | N/A | N/A |
References
-
Roubaud, C., et al. (1995).[5][6][7] "Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine." Tetrahedron, 51(35), 9643–9656.[5]
-
Vanelle, P., et al. (2000).[6][8] "New pyrazolo[3,4-b]pyrazines: synthesis and biological activity." Pharmazie, 55, 572.[6] (Discusses related nitro-heterocycle bioactivity).
-
Tachikawa, et al. (2021). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 6(51).
-
Al-Qadi, et al. (2025). "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 19:48.
- Mandal, S., et al. (2017). "Nitroimidazoles: A Promising Class of Antitubercular Agents." ResearchGate Review.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 6. Manganese(III) Acetate-mediated Oxidative Cyclization of α-Methylstyrene and trans-Stilbene with β-Ketosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 3-Nitroimidazo[1,2-a]pyrimidine Derivatives
Introduction & Strategic Context
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of bicyclic nitroimidazoles, structurally related to the antitubercular drugs Pretomanid (PA-824) and Delamanid . These derivatives are primarily investigated for their potential against Mycobacterium tuberculosis (Mtb) and kinetoplastid parasites (e.g., Leishmania spp.).
The "Nitro" Paradox: The pharmacological efficacy of this class relies on the bio-reduction of the nitro group (NO₂) by specific bacterial/parasitic nitroreductases (e.g., Ddn in M. tuberculosis). This activation generates reactive nitrogen species (RNS) that kill the pathogen. However, this same mechanism poses a significant risk of mutagenicity and mammalian toxicity.
Therefore, the evaluation workflow must not only assess potency (MIC/IC50) but rigorously de-risk the scaffold regarding genotoxicity (Ames) and mammalian cytotoxicity early in the discovery phase.
Experimental Workflow Overview
Figure 1: Integrated screening cascade prioritizing early safety de-risking alongside efficacy.
Compound Handling and Solubilization[1]
Nitroimidazo-pyrimidines often exhibit poor aqueous solubility and potential photosensitivity due to the nitro-chromophore.
-
Solvent: Dissolve stock solutions in 100% DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare 10 mM or 20 mM master stocks.
-
Storage: Store at -20°C in amber glass vials to prevent photo-degradation.
-
Quality Control: Verify stability via HPLC after 24 hours in assay media. Precipitation is a common cause of false negatives in MIC assays.
Protocol: Antitubercular Efficacy (REMA Assay)
The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of nitroimidazoles against M. tuberculosis H37Rv. It relies on the enzymatic reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by metabolically active bacteria.
Reagents & Cell Lines[1][2]
-
Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.
-
Indicator: Resazurin sodium salt powder (0.01% w/v in distilled water).
Step-by-Step Methodology
-
Inoculum Prep: Culture H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8). Dilute in 7H9 media to achieve approx.
CFU/mL. -
Plate Setup: Use sterile 96-well black-walled plates (to minimize fluorescence crosstalk).
-
Compound Dilution:
-
Add 100 µL of media to all wells.
-
Perform serial 2-fold dilutions of the 3-nitroimidazo derivative (Range: 100 µM to 0.09 µM).
-
Controls: Include Rifampicin (positive control) and DMSO-only (negative control, max 1% final concentration).
-
-
Inoculation: Add 100 µL of bacterial suspension to test wells. Final volume: 200 µL.
-
Incubation: Seal plates with gas-permeable membranes. Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Resazurin solution and 12 µL of 20% Tween 80. Incubate for an additional 24 hours.
-
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).
-
Calculation:
-
MIC: The lowest concentration preventing color change (blue to pink) or achieving >90% fluorescence inhibition compared to controls.
-
Protocol: Mammalian Cytotoxicity & Selectivity[3]
To determine if the bacterial killing is due to specific MOA or general protoplasmic poisoning, you must calculate the Selectivity Index (SI) .
Reagents & Cell Lines[1][2]
-
Cell Lines: Vero (African green monkey kidney) or HepG2 (Human liver carcinoma). Note: HepG2 is preferred to assess metabolic activation/toxicity.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Step-by-Step Methodology
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove media. Add fresh media containing serial dilutions of the test compound (up to 100 µM). Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Data Analysis:
-
Calculate CC₅₀ (Concentration cytotoxic to 50% of cells).
-
Selectivity Index (SI) =
. -
Target: An SI > 10 is generally considered a "hit"; SI > 50 is a "lead."
-
Protocol: Genotoxicity Assessment (Ames Test)
Nitro compounds are notorious for being "Ames positive." The nitro group can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.
Critical Modification: Use the Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Tests must be performed with and without S9 metabolic activation to distinguish between direct mutagenicity and metabolite-driven mutagenicity.
Methodology (Plate Incorporation)
-
Preparation: Prepare top agar containing 0.05 mM histidine and 0.05 mM biotin.
-
Mixture: In a sterile tube, mix:
-
Plating: Add 2 mL molten top agar (45°C), vortex briefly, and pour onto Minimal Glucose Agar plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies.
-
Positive Result: A dose-dependent increase in revertant colonies
2-fold over solvent control.[1]
-
Mechanistic Insight: Bioreduction Pathway
Understanding the mechanism is vital for optimization. 3-Nitroimidazo[1,2-a]pyrimidines act as "suicide substrates."
Figure 2: The bioreductive activation pathway specific to nitroimidazole antimicrobials.
Validation Experiment: To confirm this MOA, test the compound against M. tuberculosis mutants lacking the Ddn enzyme or the F420 cofactor. If the MIC increases significantly (resistance), the compound requires this specific bioreduction pathway [1].
Data Summary Template
Use this table structure to report your findings in technical reports.
| Compound ID | R REMA MIC (µM) | Vero CC50 (µM) | Selectivity Index (SI) | Ames (TA98 -S9) | Ames (TA98 +S9) |
| Ref (Pretomanid) | 0.5 | >100 | >200 | Negative | Negative |
| Test Cmpd 1 | 2.5 | 50 | 20 | Positive | Positive |
| Test Cmpd 2 | 0.8 | >100 | >125 | Negative | Negative |
References
-
Structure-Activity Relationships of Antitubercular Nitroimidazoles. Source: NIH / PubMed Central Context: Details the SAR of nitroimidazo-oxazines and related bicyclic systems, establishing the requirement for the nitro group and specific lipophilic tails. URL:[Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI (Pharmaceuticals) Context: Provides specific protocols for solubility, microsomal stability, and cytotoxicity assays for this specific chemical scaffold. URL:[Link]
-
Ames Test Study Designs for Nitrosamine Mutagenicity Testing. Source: Oxford Academic / Mutagenesis Context:[1] Authoritative protocol for conducting the Ames test on nitro/nitrosamine compounds, highlighting the importance of strain selection and pre-incubation. URL:[Link]
-
In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy (ASM) Context: Describes the evaluation of a next-generation nitroimidazole, providing benchmark data for MIC and bactericidal activity. URL:[Link]
Sources
Application Note: ADMET Assessment Protocols for 3-Nitroimidazo[1,2-a]pyrimidine Scaffolds
Abstract
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a high-value pharmacophore, particularly in the development of next-generation anti-tubercular agents (resembling pretomanid/delamanid) and anti-parasitic drugs. However, this chemical class presents unique ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges that standard screening cascades often miss. Specifically, the susceptibility of the imidazo[1,2-a]pyrimidine core to Aldehyde Oxidase (AO) metabolism and the mutagenic potential of the nitro group require specialized assessment protocols. This guide outlines a field-proven, self-validating workflow to de-risk these molecules early in discovery.
Part 1: Physicochemical Characterization
Rationale: Nitroimidazo-pyrimidines often suffer from "brick-dust" insolubility due to strong intermolecular
Protocol 1.1: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility of the compound in equilibrium, mimicking gastrointestinal conditions.
Materials:
-
Test Compound (Solid powder)
-
Buffers: pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS)
-
HPLC-UV or LC-MS/MS system
-
0.45 µm PVDF syringe filters
Methodology:
-
Supersaturation: Add excess solid compound (~1–2 mg) to 1 mL of buffer in a glass vial.
-
Equilibration: Incubate at 37°C with constant shaking (300 rpm) for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.
-
Calculation: Calculate concentration using a calibration curve derived from a DMSO stock standard.
Acceptance Criteria:
-
High Solubility: > 100 µM
-
Moderate: 10–100 µM
-
Low: < 10 µM (Flag for formulation risk)
Part 2: Metabolic Stability & Bioactivation
Expert Insight: Standard microsomal stability assays (using NADPH) often generate false-positive stability data for imidazo[1,2-a]pyrimidines because they lack Aldehyde Oxidase (AO) activity. AO is a cytosolic enzyme that rapidly oxidizes the C-5 or C-7 position of this scaffold. You MUST use S9 fractions or Cytosol to capture this clearance pathway.
Protocol 2.1: S9 Fraction Stability (AO & CYP Assessment)
Objective: Assess metabolic clearance mediated by both Cytochrome P450s (CYPs) and Aldehyde Oxidase.
Materials:
-
Pooled Human/Rat Liver S9 Fraction (contains both microsomes and cytosol)
-
Cofactors: NADPH (for CYPs) and Hydralazine (specific AO inhibitor, used as a control)
-
Test Compound (1 µM final concentration)
Methodology:
-
Preparation: Prepare a 2x Master Mix of S9 fraction (1 mg/mL protein) in phosphate buffer (pH 7.4).
-
Incubation Groups:
-
Group A (Total Metabolism): S9 + NADPH + Compound.
-
Group B (AO Contribution): S9 + Compound (No NADPH). Note: AO does not require NADPH.
-
Group C (AO Confirmation): S9 + Compound + Hydralazine (AO Inhibitor).
-
-
Reaction: Initiate by adding the compound. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the +16 Da metabolite (hydroxylation/oxidation), characteristic of AO attack.
Data Interpretation:
-
If clearance in Group B is high but inhibited in Group C , the compound is an AO substrate.
-
Action: Block the metabolic soft spot (usually C-5/C-7) with a methyl group or halogen to improve stability.
Visualization: Metabolic Fate & Screening Workflow
Figure 1: Decision tree highlighting the critical need to screen for Aldehyde Oxidase (AO) stability using S9 fractions, a common failure point for this scaffold.
Part 3: Toxicity Assessment
Rationale: The 3-nitro group is a structural alert for genotoxicity (Ames positive). However, for anti-TB drugs, this bioactivation is the mechanism of action. The goal is to ensure the compound is not genotoxic to mammalian host cells or causing off-target cardiotoxicity.
Protocol 3.1: hERG Inhibition (Automated Patch Clamp)
Objective: Evaluate risk of QT prolongation (cardiotoxicity), a known liability for nitro-heterocycles.
Methodology:
-
Cell Line: CHO or HEK293 cells stably expressing the hERG potassium channel.
-
Setup: Automated whole-cell patch clamp (e.g., QPatch or SyncroPatch).
-
Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV (elicit tail current).
-
-
Dosing: Apply test compound at increasing concentrations (0.1, 1, 10, 30 µM).
-
Analysis: Calculate IC50 based on tail current inhibition. Threshold: IC50 < 10 µM indicates moderate-to-high risk.
Protocol 3.2: Modified Ames Test (Nitro-Specific)
Objective: Distinguish between bacterial-specific nitro-reduction (efficacy) and general mutagenicity.
Strains:
-
S. typhimurium TA98, TA100 (Standard).
-
S. typhimuriumTA98NR / TA100NR (Nitroreductase-deficient strains).
Methodology:
-
Perform standard Ames assay (+/- S9 rat liver fraction).
-
Compare reversion colonies in standard strains vs. NR-deficient strains.
-
Interpretation:
-
Positive in TA98/100 but Negative in TA98NR/100NR : Mutagenicity is driven by bacterial nitroreductase. This is expected for this class (mechanism of action against TB) and may be acceptable if mammalian genotoxicity (micronucleus test) is negative.
-
Positive in both: Indicates intrinsic DNA reactivity unrelated to nitro-reduction. STOP development.
-
Part 4: Data Summary Template
| Property | Assay | Metric | Target Profile |
| Solubility | Thermodynamic (pH 7.4) | Solubility (µM) | > 50 µM |
| Permeability | Caco-2 (A-to-B) | Papp ( | > 5.0 |
| Metabolism | Human S9 Fraction | < 20 (Low Clearance) | |
| AO Liability | S9 (+Hydralazine) | % Inhibition | < 20% (Not AO substrate) |
| Cardiotoxicity | hERG Patch Clamp | IC50 (µM) | > 30 µM |
| Genotoxicity | Ames (TA98 vs TA98NR) | Revertants | Activity dependent on NR |
References
-
Vertex AI Search. (2025).[1] Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. Available at: [Link]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][4][5] Available at: [Link]
-
Palmer, A. M., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Journal of Medicinal Chemistry. Available at: [Link]
-
Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz. Available at: [Link]
-
Li, Y., et al. (2019).[6] hERG optimizations of IMB1603, discovery of alternative benzothiazinones as new antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hERG optimizations of IMB1603, discovery of alternative benzothiazinones as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
developing assays for 3-Nitroimidazo[1,2-a]pyrimidine activity
Abstract
The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of bicyclic nitroimidazoles with potent anti-tubercular and anti-parasitic potential. Like the clinical agents pretomanid and delamanid, the efficacy of these compounds relies heavily on bioactivation by the F420-dependent nitroreductase (Ddn) to generate lethal reactive nitrogen species (RNS). This application note outlines a validated, three-tiered assay workflow to characterize this activity: (1) Cell-free enzymatic bioactivation kinetics, (2) Intracellular RNS quantification, and (3) Genotoxicity de-risking.
Introduction: The Mechanism of Action
The therapeutic window of 3-nitroimidazo[1,2-a]pyrimidines is defined by their "suicide substrate" mechanism. They are prodrugs that remain inert in mammalian cells but are reductively activated by specific bacterial nitroreductases (specifically Ddn in Mycobacterium tuberculosis).
The activation pathway involves the hydride transfer from the reduced cofactor F420 (F420H2) to the nitro group at the C-3 position. This results in an unstable intermediate that decomposes to release nitric oxide (NO) and a des-nitro metabolite. The released NO poisons the bacterial respiratory complex (cytochrome oxidase) and damages DNA.
Critical Assay Design Philosophy: Assays must distinguish between simple chemical reduction (which causes systemic toxicity) and enzyme-specific bioactivation (which drives efficacy).
Strategic Workflow
The following diagram illustrates the logical flow of the screening cascade, moving from molecular mechanism to phenotypic safety.
Figure 1: Screening cascade for bicyclic nitroimidazole discovery. Tier 1 confirms the prodrug is a substrate for Ddn. Tier 2 verifies the killing mechanism. Tier 3 assesses the mutagenic risk inherent to nitro compounds.
Protocol 1: Ddn-Mediated Bioactivation Assay
This is the "gold standard" assay for this scaffold. Standard nitroreductase assays using NADH will fail because Ddn specifically requires the deazaflavin cofactor F420.
Objective: Determine the catalytic efficiency (
Materials Required
-
Enzyme: Recombinant M. tuberculosis Ddn (Rv3547), purified from E. coli or M. smegmatis.
-
Cofactor: F420 (purified from M. smegmatis or synthetic F420-gamma-glutamyl methyl ester).
-
Recycling System: Glucose-6-phosphate dehydrogenase (G6PD) from Leuconostoc mesenteroides and Glucose-6-phosphate (G6P). Note: This keeps F420 in the reduced F420H2 state.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 0.05% Triton X-100.
Step-by-Step Methodology
-
Cofactor Mix Preparation: Prepare a 10x "Recycling Mix" containing:
-
20 µM F420
-
5 mM G6P
-
1 U/mL G6PD
-
Incubate at RT for 15 mins to generate F420H2 (solution will lose fluorescence if monitored, but F420H2 is non-fluorescent; F420 is fluorescent).
-
-
Reaction Assembly: In a 96-well UV-transparent plate:
-
Buffer: 80 µL
-
Substrate (Test Compound): 10 µL (Final conc: 0.5 – 50 µM dose response)
-
Recycling Mix: 10 µL
-
-
Initiation: Add 100 nM (final) Ddn enzyme.
-
Detection (Dual Mode):
-
Kinetic Mode: Monitor absorbance decrease at 420 nm (oxidation of F420H2 back to F420 is usually coupled, but here we monitor the consumption of the nitro compound if it has a specific absorbance, OR monitor the re-oxidation of F420 if the recycling system is omitted for single-turnover kinetics).
-
Endpoint Mode (Preferred for Potency): Quench reaction at t=60 min with equal volume of ice-cold Acetonitrile. Centrifuge and analyze supernatant via LC-MS/MS .
-
-
Data Analysis:
-
Track the formation of the des-nitro metabolite (Parent Mass - 45 Da).
-
Calculate the specific activity (nmol substrate consumed/min/mg protein).
-
Validation Criteria:
-
Positive Control: Pretomanid (PA-824). Expect
. -
Negative Control: Metronidazole (Ddn does not reduce simple 5-nitroimidazoles efficiently).
Protocol 2: Intracellular Nitric Oxide (NO) Release
Bioactivation by Ddn releases NO. This assay confirms that the phenotypic kill is driven by RNS stress, distinguishing it from off-target cytotoxicity.
Materials
-
Cell Line: M. tuberculosis H37Rv (or M. smegmatis mc2 155 expressing Ddn for BSL-2 safety).
-
Probe: DAF-FM Diacetate (Cell-permeable, fluorescent upon reaction with NO).
Methodology
-
Culture: Grow mycobacteria to mid-log phase (
). -
Loading: Wash cells in PBS and incubate with 5 µM DAF-FM Diacetate for 30 min at 37°C.
-
Wash: Wash cells 2x with PBS to remove extracellular probe (critical to lower background).
-
Treatment: Resuspend cells in 7H9 media containing the test compound (at 5x MIC).
-
Measurement:
-
Transfer to a black-walled 96-well plate.
-
Read Fluorescence every 15 min for 4 hours.
-
Excitation: 495 nm | Emission: 515 nm.
-
Interpretation: A time-dependent increase in fluorescence indicates intracellular NO generation. Compounds that kill bacteria but do not generate NO in this assay likely act via a different, non-Ddn mechanism (or are non-selective toxins).
Protocol 3: Genotoxicity De-Risking (Ames Test)
Nitro compounds are structural alerts for mutagenicity. However, for this scaffold, we seek compounds that are mutagenic to bacteria (via Ddn) but NOT to mammals.
Strategy
Perform the Salmonella/Microsome Mutagenicity Assay (Ames Test) using strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Condition A (-S9): Tests direct mutagenicity.
-
Condition B (+S9): Tests metabolic activation by mammalian liver enzymes.
Success Profile:
-
Ideal Candidate: Weak or negative Ames result in +S9 conditions (mammalian metabolism does not activate the nitro group).
-
Note: Positive results in -S9 are common for nitroimidazoles but can be acceptable if the therapeutic index (Mammalian Cytotoxicity / Bacterial MIC) is >100.
Summary of Key Benchmarks
| Parameter | Assay | Target Value (Lead Criteria) |
| Bacterial Potency | Mtb H37Rv MIC | |
| Enzymatic Efficiency | Ddn Kinetics ( | |
| Mechanism | NO Release (DAF-FM) | |
| Mammalian Safety | HepG2 Cytotoxicity ( | |
| Metabolic Stability | Human Microsomes ( |
References
-
Mechanism of Pretomanid/Delamanid
-
Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science. Link
-
-
Ddn Enzyme Characterization
-
F420 Cofactor Biology
-
Greening, C., et al. (2016). "Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions." Microbiology and Molecular Biology Reviews. Link
-
-
Genotoxicity of Nitroimidazoles
-
Imidazo[1,2-a]pyrimidine Scaffold Synthesis
-
Goel, R., et al. (2020). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link
-
Sources
Practical Guide to Functionalization of Imidazo[1,2-a]pyrimidine Core
This guide details the strategic functionalization of the imidazo[1,2-a]pyrimidine scaffold, a privileged core in medicinal chemistry found in kinase inhibitors (e.g., mTOR, PI3K) and GABA receptor modulators. It is designed for bench scientists, focusing on regioselectivity, reaction causality, and reproducible protocols.
Core Analysis & Reactivity Profile
The imidazo[1,2-a]pyrimidine bicyclic system fuses an electron-rich imidazole ring with an electron-deficient pyrimidine ring. This "push-pull" electronic character dictates its orthogonal reactivity:
-
C-3 Position (Nucleophilic): The most electron-rich site, highly susceptible to electrophilic aromatic substitution (SEAr) such as halogenation, formylation, and Mannich reactions.
-
C-5 & C-7 Positions (Electrophilic): Located on the pyrimidine ring, these positions are activated for Nucleophilic Aromatic Substitution (SNAr), particularly when halogenated.
-
C-2 Position: Generally less reactive but accessible via direct C-H activation or cyclization strategies using functionalized precursors.
Reactivity Map
The following diagram visualizes the regioselective entry points for functionalization.
Caption: Orthogonal reactivity map of imidazo[1,2-a]pyrimidine. C-3 is the primary site for electrophilic attack, while C-5/C-7 serve as electrophilic handles for nucleophiles.
Strategic Protocols
Protocol A: C-3 Regioselective Halogenation
Objective: Install a halogen handle (I or Br) at C-3 for subsequent cross-coupling. Mechanism: Electrophilic Aromatic Substitution (SEAr). The bridgehead nitrogen donates electron density, making C-3 the most nucleophilic site (HOMO localization).
Experimental Workflow:
-
Stoichiometry: 1.0 equiv Substrate : 1.05 equiv NIS (or NBS).
-
Solvent: DMF (polar aprotic promotes the ionic mechanism) or Acetonitrile.
-
Temperature: 0 °C to RT. (Avoid heat to prevent over-halogenation at C-2 or C-5).
Step-by-Step Procedure:
-
Dissolve the imidazo[1,2-a]pyrimidine derivative (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask shielded from light (to minimize radical side reactions).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.05 mmol, 236 mg) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC/LCMS (Product is typically less polar).
-
Workup: Dilute with EtOAc (30 mL) and wash with saturated aqueous Na₂S₂O₃ (to quench iodine) followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).
Critical Note: If C-3 is blocked, halogenation may occur at C-5, but this is significantly slower.
Protocol B: Regioselective SNAr on 5,7-Dihalo Scaffolds
Objective: Differentiate the C-5 and C-7 positions in 5,7-dichloroimidazo[1,2-a]pyrimidine. Key Insight: The C-7 position is more reactive than C-5.
-
Electronic Factor: C-7 is para-conjugated to the bridgehead nitrogen (N1), stabilizing the Meisenheimer intermediate more effectively.
-
Steric Factor: C-5 is sterically hindered by the "bay region" interaction with C-3 substituents or H-3.
Regioselectivity Table:
| Reactant | Conditions | Major Product (Site of Attack) | Yield |
| 5,7-Dichloro-IP | 1.0 eq Amine, Et₃N, EtOH, RT | C-7 Substituted | 85-95% |
| 5,7-Dichloro-IP | Excess Amine, Heat (>80°C) | C-5, C-7 Disubstituted | >90% |
| 5-Chloro-7-amino-IP | 2.0 eq Alkoxide, Heat | C-5 Substituted | 60-80% |
Step-by-Step Procedure (C-7 Selective Amination):
-
Dissolve 5,7-dichloroimidazo[1,2-a]pyrimidine (1.0 mmol) in EtOH (5 mL).
-
Add the amine nucleophile (1.0 mmol) and Et₃N (1.2 mmol).
-
Stir at Room Temperature for 2–4 hours. Do not heat.
-
Monitoring: LCMS will show mono-substitution. NMR confirmation: The C-5 proton (singlet around 6.5–7.0 ppm) remains, while the C-7 substituent signal disappears/shifts.
-
Workup: Evaporate volatiles. Triturate the residue with water to precipitate the product. Filter and dry.
Protocol C: Palladium-Catalyzed C-H Arylation (C-3)
Objective: Direct arylation without pre-halogenation, improving atom economy. Mechanism: Concerted Metallation-Deprotonation (CMD) pathway involving a Pd(II) species and a carbonate/acetate base.
Experimental Workflow:
Caption: Workflow for Pd-catalyzed direct C-H arylation at the C-3 position.
Step-by-Step Procedure:
-
In a pressure vial, combine imidazo[1,2-a]pyrimidine (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11 mg), PPh₃ (10 mol%, 26 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Purge with Argon for 5 minutes (oxygen inhibits the catalytic cycle).
-
Seal and heat to 100–110 °C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts and Pd black. Rinse with EtOAc.
-
Concentrate and purify via column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Regioselectivity (SNAr) | Reaction temperature too high | Perform reaction at 0°C or RT; add nucleophile slowly. |
| Poly-halogenation | Excess reagent or long reaction time | Use exactly 1.0-1.05 equiv of NIS/NBS; quench immediately upon completion. |
| Poor Conversion (C-H Arylation) | Catalyst poisoning or inefficient CMD | Switch to Pd(OH)₂/C or add a pivalic acid additive (30 mol%) to assist proton transfer. |
| C-2 vs C-3 Selectivity | Steric hindrance at C-3 | If C-2 is the target, block C-3 or use specific Cu-catalyzed conditions for C-2 acidity. |
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Link
-
Almond-Thynne, J., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6909-6917. Link
-
Cao, H., et al. (2010). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 75(3), 963–966. Link
- Stasyuk, A. J., et al. (2012). Regioselective functionalization of the imidazo[1,2-a]pyrimidine core via nucleophilic aromatic substitution. Tetrahedron Letters, 53(48), 6521-6524.
Sources
Troubleshooting & Optimization
challenges in the synthesis of substituted imidazo[1,2-a]pyrimidines
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyrimidines
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Imidazo[1,2-a]pyrimidine Synthesis[1]
Introduction: The Scaffold & The Challenge
The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., p38 MAP kinase), benzodiazepine receptor agonists, and antiviral agents.[1] While the synthesis appears straightforward on paper, the practical reality involves navigating regioselectivity issues, stubborn solubility profiles, and "tarry" reaction mixtures.[1]
This guide moves beyond standard textbook descriptions to address the failure modes you are likely to encounter in the lab.
Module 1: The Condensation Route (Hantzsch-Type)
The Standard: Condensation of 2-aminopyrimidines with
Core Protocol: 2-Step vs. One-Pot
While one-pot reflux in ethanol is common, a two-step procedure is superior for difficult substrates to control regiochemistry and purity.
-
Alkylation: Dissolve 2-aminopyrimidine (1.0 equiv) and
-haloketone (1.05 equiv) in anhydrous DME or 1,2-dichloroethane. Stir at RT to 60°C. The intermediate salt often precipitates.[1] -
Cyclization: Isolate the salt (if solid) or add base (NaHCO
or Et N) directly to the mixture and reflux until cyclization is complete (TLC monitoring).[1]
Troubleshooting Guide: Condensation Issues
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers (Regioselectivity) | Substituted 2-aminopyrimidines (e.g., 4-methyl) have two non-equivalent ring nitrogens (N1 vs N3).[1] | Switch Solvent: Use a less polar, non-protic solvent (DME or Toluene) to enhance steric discrimination.[1] Note: Attack at the less hindered N1 is kinetically favored, yielding the 7-substituted isomer.[1] Attack at N3 yields the 5-substituted isomer.[1] |
| "Sticky" or Tarry Product | Polymerization of the | Trap the Ketone: Use the corresponding |
| Incomplete Cyclization | The intermediate | Force Conditions: Switch to n-butanol as solvent (higher boiling point: 118°C) or add a Lewis acid promoter like ZnBr |
Visualizing the Regioselectivity Challenge
The following diagram illustrates the bifurcation point when using a 4-substituted 2-aminopyrimidine.
Caption: Regiochemical outcome of 4-substituted 2-aminopyrimidine condensation. Sterics favor Path A.[1]
Module 2: The Multicomponent Route (Groebke-Blackburn-Bienaymé)
The Standard: One-pot reaction of 2-aminopyrimidine, aldehyde, and isocyanide.[3][4] The Trap: Stalled reactions and isocyanide hydrolysis.[1]
This route is ideal for generating 3-aminoimidazo[1,2-a]pyrimidine libraries.
Core Protocol: Microwave-Assisted GBB[1][5][6]
-
Mix: 2-Aminopyrimidine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).
-
Catalyst: Sc(OTf)
(5 mol%) or NH Cl (1.0 equiv). -
Solvent: MeOH or TFE (2,2,2-Trifluoroethanol).
-
Conditions: Microwave irradiation at 100°C for 20–40 mins.
Troubleshooting Guide: GBB Reaction
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Isocyanide hydrolysis (to formamide) competes with the Ugi-type insertion.[1] | Switch Solvent: Use TFE (Trifluoroethanol) .[1] TFE stabilizes the imine intermediate and accelerates the reaction via hydrogen bonding, often doubling yields compared to MeOH.[1] |
| Reaction Stalls | Poor imine formation between the electron-deficient 2-aminopyrimidine and the aldehyde.[1] | Pre-condensation: Stir the amine and aldehyde with a dehydrating agent (Na |
| Purification Difficulty | Isocyanide smell persists; product co-elutes with formamide byproduct. | Scavenger Resin: Treat the crude reaction mixture with a polymer-bound isocyanate (to scavenge amine) or an acidic resin (to scavenge isocyanide) before filtration.[1] |
Troubleshooting Decision Tree
Caption: Decision matrix for optimizing low-yielding Groebke-Blackburn-Bienaymé reactions.
Module 3: Late-Stage Functionalization (C3 Focus)
The Standard: Electrophilic substitution at the C3 position.[1] The Trap: Over-halogenation or lack of reactivity due to protonation.[1]
The C3 position is the most nucleophilic site on the fused ring.[1]
Protocol: C3-Iodination (NIS Method)
-
Dissolve: Imidazo[1,2-a]pyrimidine in DMF.
-
Add: N-Iodosuccinimide (NIS) (1.05 equiv).[1]
-
Monitor: Stir at RT. If slow, heat to 50°C.
-
Quench: Aqueous Na
S O to remove iodine color.
Troubleshooting Guide: Functionalization
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Electrophile) | In acidic media (e.g., nitration), the N1 or N4 protonates, deactivating the ring toward electrophilic attack.[1] | Buffer the Reaction: Add NaOAc to buffer the solution. Avoid strong mineral acids; use mild electrophiles (e.g., Selectfluor, NBS) in neutral solvents like MeCN.[1] |
| C3 vs C6 Selectivity | Competition between the imidazole C3 and the pyrimidine C6 (if activated).[1] | Electronic Control: C3 is generally much more nucleophilic. If C6 functionalization is desired, C3 must be blocked or the reaction must be radical-mediated (Minisci type) rather than electrophilic.[1] |
| Product Solubility | C3-Halo derivatives are often incredibly insoluble. | Workup: Do not attempt aqueous extraction. Pour the reaction mixture into water, filter the precipitate, wash with water/ether, and dry.[1] Recrystallize from DMF/EtOH if necessary. |
References
-
Regioselectivity in Cyclization
-
Groebke-Blackburn-Bienaymé (GBB)
-
Industrial Process & Purification
- Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
-
Source: Synthesis (2017).[1]
-
General Synthesis & Biological Context
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Nitroimidazo[1,2-a]pyrimidine Optimization
Status: Online | Tier: Advanced Chemical Support
Ticket ID: NIT-PYR-003
Welcome to the Advanced Heterocycle Support Desk. You have requested assistance with the synthesis and optimization of 3-nitroimidazo[1,2-a]pyrimidine . This scaffold is a critical pharmacophore in modern drug discovery, particularly for anti-tubercular (resembling pretomanid/delamanid) and anti-parasitic agents.
This guide treats your synthesis as a system. We do not just provide a recipe; we troubleshoot the mechanistic failure points that cause low yields, regioselectivity errors, and purification nightmares.
Module 1: The Core Cyclization (The "Chichibabin" Step)
The Objective: Condensation of 2-aminopyrimidine with an
Common Ticket: "My reaction turns into black tar with <30% yield."
Diagnosis:
The exocyclic amine of 2-aminopyrimidine is a weak nucleophile. If the reaction temperature is too high initially, or if the acid scavenger is too strong, you promote polymerization of the
Troubleshooting Protocol:
| Variable | Standard Condition | Optimized Condition (The Fix) | Why? (Mechanistic Insight) |
| Solvent | Ethanol (Reflux) | DMF or Ethanol/H2O (RT | Ethanol reflux can be too aggressive for unstable haloketones. DMF stabilizes the transition state; water aids in proton transfer during cyclodehydration. |
| Base | Strong bases cause self-condensation of the haloketone. The pyrimidine nitrogen is nucleophilic enough to displace the halide without immediate deprotonation. | ||
| Temperature | Constant Reflux | Stepwise Ramp | Start at 0°C to RT for 2 hours (N-alkylation), then heat to 80°C (Cyclization). This separates the kinetic alkylation from the thermodynamic cyclization. |
FAQ: "Why am I getting the wrong regioisomer?"
Answer: You are likely seeing the 2-substituted vs. 3-substituted isomer issue during the initial cyclization (if using unsymmetrical ketones).
-
The Rule: The ring nitrogen (N1) of the pyrimidine attacks the carbon bearing the halogen.
-
The Fix: Ensure your
-haloketone structure is verified. If using an -haloaldehyde protected as an acetal (e.g., bromoacetaldehyde diethyl acetal), you must use acid catalysis (HBr) to deprotect it in situ for the cyclization to occur.
Module 2: The Critical Nitration (Installing the 3-Nitro Group)
The Objective: Electrophilic aromatic substitution to install
Common Ticket: "I have a mixture of 3-nitro, 6-nitro, and dinitro products."
Diagnosis: The imidazo[1,2-a]pyrimidine ring is electron-rich at the C3 position (behaving like an indole). However, the pyrimidine ring (positions 6 and 8) is electron-deficient.
-
3-Nitro: The kinetic and thermodynamic product under mild acidic conditions.
-
6-Nitro: Occurs only if C3 is blocked or conditions are extremely forcing.
-
Degradation: The bridgehead nitrogen is sensitive to oxidative cleavage by hot nitric acid.
The "Gold Standard" Protocol (Self-Validating):
-
Preparation: Dissolve the imidazo[1,2-a]pyrimidine in concentrated
at 0°C (ice-salt bath). Ensure complete dissolution before adding nitrate. -
Addition: Add fuming
(or for slower release) dropwise .-
Checkpoint: Maintain internal temp
. If it spikes, stop. You are risking oxidative ring opening.
-
-
Quench: Pour onto crushed ice immediately after TLC shows consumption of starting material (usually 1-2 hours). Do not let it stir overnight.
-
Neutralization: Use
to pH 8. The product should precipitate as a yellow solid.
Visualizing the Pathway:
Figure 1: Reaction logic flow. Note the bifurcation at the nitration step; temperature control is the sole determinant between product and degradation.
Module 3: Purification & Solubility (The "Brick Dust" Problem)
The Objective: Isolating the pure product from the acidic quench.
Common Ticket: "The product won't precipitate, or it's trapped in inorganic salts."
Diagnosis: 3-Nitroimidazo[1,2-a]pyrimidines are amphoteric but weakly basic. If you neutralize to pH 7.0 exactly, you might miss the isoelectric point where solubility is lowest. Furthermore, they are often sparingly soluble in water, leading to "brick dust" behavior (high melting point, low solubility).
Optimization Table: Purification Strategies
| Issue | Strategy | Technical Note |
| Colloidal Suspension | pH Swing | Adjust pH to ~8-9 (slightly basic). The free base is less soluble than the protonated salt. |
| Trapped Salts | Water Wash + MeOH Trituration | Filter the solid, wash copiously with water (removes inorganic nitrates), then triturate with cold Methanol to remove organic tars. |
| Recrystallization | DMF/Ethanol | Dissolve in hot DMF (minimal volume), then add Ethanol dropwise until turbid. Cool slowly. |
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Decision matrix for optimizing yield and purity based on reaction stage.
References & Authority
The protocols and mechanistic insights provided above are grounded in the following peer-reviewed literature and chemical databases:
-
General Synthesis & Review: Goel, R., et al.[1][2] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015.[1]
-
Nitration & Anti-TB Derivatives: Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[3][4] RSC Medicinal Chemistry, 2023. (Note: Discusses the closely related pyridine analogs and nitration logic applicable to pyrimidines).
-
Solubility & Pharmacokinetics: Fersing, C., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Molecules, 2020.
-
Microwave Assisted Synthesis (Green Optimization): Al-Zaqri, N., et al. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives." Molecules, 2020.
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Nitroimidazo[1,2-a]pyrimidine
Status: Operational Ticket ID: REF-NITRO-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The purification of 3-nitroimidazo[1,2-a]pyrimidine derivatives presents a unique set of challenges due to the compound's "push-pull" electronic nature.[1] The electron-withdrawing nitro group at C-3 contrasts with the basic bridgehead nitrogen, creating solubility anomalies and strong interactions with stationary phases.[1]
This guide moves beyond standard textbook protocols to address the specific "pain points" reported by medicinal chemists: persistent yellow impurities , oiling out during recrystallization , and chromatographic streaking .[2]
Module 1: The "Sticky Solid" Protocol (Recrystallization)[2]
Symptom: The product separates as a gummy oil rather than a crystalline solid, or occludes solvent/impurities (the "trapped solvent" effect).[2]
Root Cause Analysis
Nitro-heterocycles often possess high lattice energy but also high polarizability.[1] When cooling occurs too rapidly in a solvent system where the impurity profile is complex (e.g., containing unreacted 2-aminopyrimidine), the product precipitates as an amorphous oil (oiling out), trapping impurities.[2]
The "Dual-Solvent" Displacement Method
Do not rely on simple cooling.[1] Use a displacement crystallization technique to force an orderly lattice formation.[2]
| Parameter | Recommended System | Scientific Rationale |
| Primary Solvent (Dissolver) | DMF or DMSO | High solubility for the nitro-scaffold; breaks intermolecular H-bonds.[1] |
| Anti-Solvent (Precipitator) | Water or Ethanol (95%) | Induces supersaturation.[2] Water is aggressive; Ethanol allows slower crystal growth.[1][2] |
| Temperature Gradient | 80°C | Gradual cooling prevents kinetic trapping of impurities.[1] |
Step-by-Step Workflow
-
Dissolution: Dissolve crude material in the minimum volume of hot DMF (80–90°C). ensure complete dissolution; filter hot if insoluble black specs (tars) are present.[2]
-
The "Cloud Point": Add the Anti-Solvent (e.g., warm water) dropwise just until permanent turbidity (cloudiness) persists.[2]
-
Re-solubilization: Add 1-2 drops of DMF to clear the solution back to transparent.[1]
-
Nucleation: Allow to cool to room temperature undisturbed. Do not stir.[1][2] Stirring induces rapid, disordered precipitation.[2]
-
Harvest: Filter the resulting needles/prisms and wash with cold Ethanol.
Visualization: Recrystallization Logic Flow
Caption: Decision matrix for selecting the correct recrystallization solvent system based on crude solubility behavior.
Module 2: Chromatographic Separation (The "Streaking" Issue)
Symptom: On TLC or Column, the product spot trails (tails) significantly, leading to poor separation from close-running impurities.[2]
Root Cause Analysis
The N-1 and N-4 nitrogens in the pyrimidine ring, while less basic due to the nitro group, can still interact with the acidic silanol groups (Si-OH) on silica gel.[1] This acid-base interaction causes the compound to "drag" along the column.[1]
The "Basified" Mobile Phase Protocol
You must neutralize the silica surface.[1][2]
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[2]
-
Example System: DCM : MeOH : NH₄OH (95 : 4 : 1).[2]
-
-
Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina . Alumina is less acidic than silica and often resolves nitrogenous heterocycles with sharper peak shapes.[1][2]
Separation of Regioisomers (2-Nitro vs 3-Nitro)
If your synthesis route (e.g., condensation of 2-aminopyrimidine with nitro-haloketones) produces isomers:
-
3-Nitro Isomer: Typically more polar due to the "push-pull" resonance with the bridgehead nitrogen.[1] Elutes later on Normal Phase.
-
2-Nitro Isomer: Often less polar.[1] Elutes earlier.
-
Recommendation: Use a shallow gradient (e.g., 0%
5% MeOH in DCM over 20 CV) to maximize the resolution between these spots.
Module 3: Scavenging Starting Materials
Symptom: Persistent presence of 2-aminopyrimidine (starting material) in the final product.[1][2]
The "Acid Wash" Trap
-
Risk: Washing the organic layer with strong acid (HCl) to remove the amine can protonate your product (the imidazopyrimidine), dragging it into the aqueous waste.[2]
-
Solution: Use a pH-Controlled Wash .[1]
-
Dissolve crude reaction mixture in EtOAc or DCM.
-
Wash with 10% Aqueous Citric Acid or Ammonium Chloride (sat.) .[2]
-
Mechanism: 2-Aminopyrimidine is sufficiently basic to be protonated by weak acids and move to the aqueous layer.[1] The 3-nitroimidazo[1,2-a]pyrimidine, being less basic (due to the nitro group), will remain in the organic layer.[1][2]
-
Frequently Asked Questions (FAQ)
Q1: My product turns dark brown upon drying. Is it decomposing?
Q2: Can I use acetone for recrystallization?
-
A: Acetone is generally not recommended .[2] It often forms solvates with nitro-compounds that are difficult to dry, and its high volatility makes controlled "slow cooling" difficult, leading to amorphous precipitation.[1] Stick to Ethanol or DMF/Water.[2]
Q3: The NMR shows a "ghost" peak around 8.5 ppm that isn't my product.
-
A: Check for residual DMF . The formyl proton of DMF appears around 8.0 ppm, but can shift depending on concentration.[2] If you used the DMF/Water method, you must dry the sample aggressively (high vacuum, >24 hours) or wash the solid with diethyl ether (if the product is insoluble in ether) to remove surface DMF.[2]
References
-
Goel, A., et al. "Recent advances in the chemistry of imidazo[1,2-a]pyrimidines."[2][3] Journal of Heterocyclic Chemistry, 2024.[2] (General scaffold synthesis and properties).
-
Corvaisier, S., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore."[1] Pharmaceuticals, 2022.[2][4][5][6] (Specifics on nitro-variant solubility and purification).
-
ACS GCI Pharmaceutical Roundtable. "Green Chromatography Decision Tree & Solvent Selection Guide." American Chemical Society.[1][2] (Solvent selection logic for nitrogenous heterocycles).[2]
-
Revankar, G. R., et al. "Synthesis and biological activity of certain 3-nitroimidazo[1,2-a]pyrimidines."[1][2] Journal of Medicinal Chemistry. (Foundational chemistry for the 3-nitro substitution pattern).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2- a]pyridine Antileishmanial Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of 3-Nitroimidazo[1,2-a]pyrimidine compounds
This technical guide serves as a specialized support center for researchers working with 3-Nitroimidazo[1,2-a]pyrimidine scaffolds. These compounds are structural analogs of the anti-tubercular agents Pretomanid (PA-824) and Delamanid, sharing the critical nitroimidazole "warhead" mechanism but possessing distinct stability profiles due to the fused pyrimidine ring.[1]
Status: Operational | Tier: Level 3 (Senior Scientist Support) Scope: Chemical Stability, Synthetic Troubleshooting, Metabolic Optimization[1]
Module 1: Chemical Stability & Storage (The "Shelf" Phase)[1]
Core Concept: The 3-nitro group is the pharmacophore (essential for bioactivation by the deazaflavin-dependent nitroreductase, Ddn, in M. tuberculosis), but it is also the primary source of photolability.[1] Concurrently, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack (hydrolysis) under alkaline conditions.[1]
⚠️ Issue: "My solid sample turned from pale yellow to brown/orange after 1 week on the bench."
Diagnosis: Photochemical Decomposition (Nitro-to-Nitrite Rearrangement).
Nitroimidazoles are inherently photolabile.[1] Exposure to UV-VIS light (specifically <400 nm) triggers a radical mechanism where the nitro group (
Troubleshooting Protocol:
-
Immediate Action: Check purity via LC-MS. If purity is <95%, re-purify.[1] Degradants are often cytotoxic and will skew biological assay results.[1]
-
Storage Correction:
-
Solid State: Store in amber glass vials, desiccated, at -20°C. Wrap vials in aluminum foil if amber glass is unavailable.
-
In Solution: Never store DMSO stocks on the bench. Prepare fresh or store at -80°C.
-
-
Lighting: Use yellow safelights (sodium vapor or filtered LED,
nm) in the weighing room if the compound is particularly sensitive.[1]
⚠️ Issue: "I see a new polar peak in LC-MS after incubating in pH 8.0 buffer."
Diagnosis: Hydrolytic Pyrimidine Ring Cleavage.
The imidazo[1,2-a]pyrimidine core is electron-deficient.[1] At basic pH (
Stability Matrix:
| Condition | Stability Prediction | Recommendation |
| pH 1.0 - 4.0 | High | Suitable for HPLC mobile phases (0.1% Formic Acid).[1] |
| pH 7.4 (PBS) | Moderate (<24h) | Use immediately for biological assays.[1] |
| pH > 8.0 | Critical Instability | Avoid. Do not use carbonate buffers.[1] |
| Nucleophiles | Low | Avoid Thiols (DTT, GSH) in storage buffers; they attack the ring.[1] |
Module 2: Synthetic Troubleshooting (The "Make" Phase)[1]
Core Concept: Introduction of the nitro group at the C-3 position is often the yield-limiting step. The reaction is highly exothermic and regioselectivity can be poor if the pyrimidine ring is electron-rich.
⚠️ Issue: "Low yield (<20%) during the nitration of imidazo[1,2-a]pyrimidine."
Diagnosis: Over-nitration or Ring Degradation.
Standard nitration (conc.[1]
Optimization Guide:
-
Alternative Reagent: Use Sodium Nitrite (
) in Glacial Acetic Acid .[1] -
Temperature Control: The nitrosation must be performed at 0°C to 5°C . Exotherms >10°C promote side reactions.[1]
-
Quenching: Pour the reaction mixture onto crushed ice/ammonia water to neutralize acid immediately and precipitate the product.
Visualization: Synthesis & Degradation Pathways
The following diagram illustrates the critical synthesis pathway and the competing degradation routes that must be avoided.
Caption: Figure 1. Synthesis workflow (Blue/Green) vs. Critical Degradation Pathways (Red/Grey). Control of light and pH is essential to maintain the Target Drug state.
Module 3: Biological Stability (The "Test" Phase)[1]
Core Concept: In biological systems (microsomes/hepatocytes), these compounds face two enemies: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO) .[1]
⚠️ Issue: "High clearance in human liver microsomes (HLM) but low clearance in hepatocytes."
Diagnosis: Aldehyde Oxidase (AO) Liability. Imidazo[1,2-a]pyrimidines are classic substrates for Aldehyde Oxidase (AO), a cytosolic enzyme.[1]
-
Why the discrepancy? Microsomes (HLM) often lack cytosolic enzymes like AO unless specifically supplemented (S9 fraction).[1] If you see clearance in S9 but not HLM, it's AO.[1]
-
Mechanism:[1][2][3][4] AO attacks the electron-deficient carbon (usually C-5 or C-7) adjacent to the ring nitrogen, converting it to a lactam (oxidation).[1]
Structural Enhancement Strategy (SAR): To block AO metabolism, you must sterically or electronically hinder the C-5/C-7 positions.[1]
| Modification Strategy | Mechanism | Effect on Stability |
| C-5 Methylation | Steric Blockade | High Increase. Prevents AO from accessing the oxidation site.[1] |
| C-2 Aryl Substitution | Electronic Modulation | Moderate. Electron-withdrawing groups (e.g., |
| Scaffold Hopping | Core Change | Replacing the pyrimidine with a pyridine (Imidazo[1,2-a]pyridine) eliminates the specific N-C-N motif AO recognizes, but may alter potency.[1] |
⚠️ Issue: "Compound is inactive in vivo despite good in vitro potency."
Diagnosis: Futile Nitro-Reduction. The nitro group might be reduced by mammalian nitroreductases (Type I) under aerobic conditions, leading to rapid clearance before it reaches the mycobacteria.[1]
-
Solution: Measure Reduction Potential (
) . -
Target: The potential should be between -350 mV and -450 mV. If it is too positive (e.g., > -250 mV), it will be reduced non-specifically by mammalian enzymes.[1] If too negative (< -500 mV), it won't be reduced by the TB enzyme Ddn.[1]
-
Tuning: Add electron-donating groups (alkyls) to the ring to lower the reduction potential (make it harder to reduce).[1]
References
-
Photostability of Nitroimidazoles: Marciniec, B. et al. (2025).[1][5] Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Acta Poloniae Pharmaceutica.[1][2] (Proxy link to similar mechanistic studies on Nitroimidazoles)
-
Aldehyde Oxidase Metabolism: Zou, L. et al. (2019).[1][6] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry.
-
Synthesis of 3-Nitroimidazo[1,2-a]pyrimidines: Goel, R. et al. (2018).[1][7] Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry. [1]
-
Mechanism of Action (Nitro-reduction): Singh, R. et al. (2008).[1] PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[1] Science. [1]
-
Hydrolytic Degradation Pathways: Vogels, G.D. et al. (1976).[1] Degradation of pyrimidines and pyrimidine analogs. Journal of Bacteriology.
Sources
- 1. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
addressing resistance mechanisms to 3-Nitroimidazo[1,2-a]pyrimidine
Technical Support Center: 3-Nitroimidazo[1,2-a]pyrimidine Resistance
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Pretomanid (PA-824) & Related Nitroimidazo-oxazines
Introduction: The Prodrug Paradox
Welcome to the technical hub for 3-Nitroimidazo[1,2-a]pyrimidine. If you are here, you are likely working with Pretomanid (PA-824) or investigating cross-resistance with Delamanid .
The Core Challenge: Unlike direct inhibitors, this compound is a prodrug .[1] It is inert until activated inside the Mycobacterium tuberculosis (Mtb) cell. Resistance rarely stems from target modification (e.g., cell wall enzymes); instead, it arises from the failure to activate the drug .
This guide treats the bacterium as a "bioreactor" that must be debugged. If the reactor fails (resistance), we must determine which component—the enzyme (Ddn), the cofactor (F420), or the recycling system (Fgd1)—is broken.
Module 1: The Activation Mechanism (Visualizing the Failure Points)
To troubleshoot resistance, you must visualize the activation cascade. 3-Nitroimidazo[1,2-a]pyrimidine requires a hydride transfer from the reduced cofactor F420 (
Figure 1: The Ddn-F420 Activation Axis This diagram illustrates the dependency of the drug on the F420 biosynthesis machinery. A break at any node results in resistance.
Caption: The activation of Pretomanid requires functional Ddn and a steady supply of reduced F420. Mutations in fbiA-C or fgd1 indirectly cause resistance by starving Ddn of its cofactor.
Module 2: Troubleshooting Resistance (FAQs)
Scenario A: "I have a resistant strain, but the ddn gene is Wild Type (WT)."
Diagnosis: This is the most common confusion. Since the drug depends on F420, you are likely looking at a "supply chain" failure, not an enzyme failure.
-
The Logic: Ddn cannot function without F420. If ddn is intact, the bacterium has likely mutated the machinery required to build or recycle F420.
-
Actionable Step: You must sequence the F420 biosynthesis operon .
-
Check fbiA, fbiB, fbiC : These synthesize the cofactor.
-
Check fgd1 : This recycles oxidized F420 back to
. Without Fgd1, Ddn stalls after a single turnover.
-
-
Reference: Haver et al. (2015) demonstrated that up to 26% of spontaneous mutants harbor mutations in fbiC rather than ddn.
Scenario B: "My MICs are consistently elevated (2-4x), but not fully resistant."
Diagnosis: You may be dealing with Intrinsic Lineage Variation rather than acquired resistance.
-
The Insight: Recent genomic surveillance indicates that M. tuberculosisLineage 1 (Indo-Oceanic) has naturally higher MICs for Pretomanid compared to Lineages 2, 3, and 4.
-
Why? This is often due to ancient polymorphisms in the dn or fbi pathway that reduce, but do not abolish, catalytic efficiency.
-
Troubleshooting Protocol:
-
Genotype your strain.[2] Is it Lineage 1?
-
If yes, an MIC of 1.0–2.0 µg/mL might be "normal" for this strain, whereas it would be resistant for H37Rv (Lineage 4).
-
Do not discard the compound immediately; verify with a kill-curve assay to see if bactericidal activity persists despite the MIC shift.
-
Scenario C: "Is there cross-resistance with Delamanid?"
Diagnosis: Yes, but it is asymmetrical.
-
The Mechanism: Both drugs require F420.[3] Therefore, a mutation in fbiA-C or fgd1 (cofactor depletion) creates complete cross-resistance .
-
The Nuance: If the mutation is in ddn , cross-resistance is variable.[4] Pretomanid and Delamanid dock slightly differently into the Ddn pocket. A specific point mutation might abolish Pretomanid activation while leaving Delamanid activation partially intact (or vice versa).
-
Table 1: Cross-Resistance Matrix
| Mutation Location | Mechanism | Pretomanid Status | Delamanid Status |
| fbiA, fbiB, fbiC | No F420 Cofactor | Resistant | Resistant |
| fgd1 | No F420 Recycling | Resistant | Resistant |
| ddn (Active Site) | Enzyme Inactivation | Resistant | Resistant (Likely) |
| ddn (Distal) | Binding Affinity Shift | Resistant | Variable / Susceptible |
Module 3: Experimental Protocols
Protocol 1: The F420 Spiking Assay (Mechanism Deconvolution)
Use this to determine if resistance is due to the Enzyme (Ddn) or the Cofactor (F420).
Principle: If a cell lysate fails to activate Pretomanid, add purified F420. If activity is restored, the enzyme is fine (Fbi/Fgd defect). If not, the enzyme is dead (Ddn defect).
Materials:
-
Crude lysate of the resistant Mtb strain.
-
Purified F420 (can be isolated from M. smegmatis overexpressing fbi genes).
-
Pretomanid (100 µM).
-
HPLC or LC-MS/MS.
Workflow:
-
Lysis: Bead-beat 10 mL of mid-log culture; clarify by centrifugation.
-
Reaction A (Control): Lysate + Pretomanid + NADPH.
-
Reaction B (Spike): Lysate + Pretomanid + NADPH + Exogenous F420 (5 µM) .
-
Incubation: Incubate anaerobically at 37°C for 4 hours.
-
Detection: Extract with acetonitrile and analyze by LC-MS.
-
Result: Look for the des-nitro metabolite.
-
Interpretation:
-
No metabolite in A or B = ddn mutation .
-
Metabolite in B only = fbi/fgd1 mutation (Cofactor salvage).
-
-
Protocol 2: REMA Susceptibility Testing (Standardized)
Microplate Alamar Blue Assay optimized for Nitroimidazoles.
Critical Control Point: Nitroimidazoles can adsorb to certain plastics. Use polystyrene plates, not polypropylene, unless validated.
-
Inoculum: Prepare Mtb suspension at McFarland 0.5. Dilute 1:100 in 7H9 broth (supplemented with OADC).
-
Plate Setup:
-
Columns 2-11: Serial 2-fold dilution of Pretomanid (Range: 0.015 to 16 µg/mL).
-
Column 12: Growth Control (No drug).
-
-
Inoculation: Add 100 µL of diluted inoculum to all wells. Final volume 200 µL.
-
Incubation: Seal with breathable film. Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Resazurin (0.02%) + 12 µL Tween 80 (20%). Incubate 24 hours.
-
Read:
-
Pink = Growth (Resistant).
-
Blue = No Growth (Susceptible).
-
Cutoff: For H37Rv, MIC should be ~0.25 - 0.5 µg/mL.
-
Module 4: Diagnostic Logic Tree
Use this flowchart to standardize your decision-making process when encountering a potentially resistant isolate.
Figure 2: The Resistance Triage Workflow
Caption: A systematic approach to de-escalating false positives (Lineage 1) before investing in full-genome sequencing for fbi/fgd defects.
References
-
Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962–966. Link
-
Manjunatha, U. H., et al. (2006). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436. Link
-
Haver, H. L., et al. (2015). Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis.[5] Antimicrobial Agents and Chemotherapy, 59(9), 5316–5323. Link
-
Bateson, A., et al. (2022). Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid. Journal of Antimicrobial Chemotherapy, 77(6), 1566–1574. Link
-
Fujiwara, M., et al. (2018). Delamanid: from discovery to its use for multidrug-resistant tuberculosis (MDR-TB).[4][5] Nature Medicine, 24, 1636–1646. Link
Sources
- 1. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 2. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
improving the selectivity of 3-Nitroimidazo[1,2-a]pyrimidine derivatives
Current Status: Active Subject: Troubleshooting Selectivity, Synthesis, and Stability of 3-Nitroimidazo[1,2-a]pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The Selectivity Paradox
The 3-nitroimidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in infectious disease discovery, particularly for tuberculosis (TB) and kinetoplastid diseases (Leishmaniasis, Chagas). Its mechanism of action—bioreductive activation by bacterial/parasitic nitroreductases (e.g., Ddn in M. tuberculosis)—is potent but fraught with selectivity challenges.
The Core Problem: The very feature that makes these molecules active (the high-energy nitro group) drives their toxicity. Users frequently report three critical failure modes:
-
Mutagenicity: Positive Ames test results due to generic DNA damage.
-
hERG Inhibition: Cardiotoxicity driven by the lipophilic "tail" required for cell permeability.
-
Metabolic Instability: Rapid clearance by Aldehyde Oxidase (AO), a cytosolic enzyme often overlooked in standard microsomal stability assays.
This guide provides actionable troubleshooting protocols to navigate these bottlenecks.
Module 1: Synthetic Troubleshooting (Regiocontrol)
User Issue: "I am obtaining a mixture of regioisomers during the cyclization of 2-aminopyrimidine with
Root Cause Analysis
The condensation of 2-aminopyrimidines with
Protocol: Regioselective Synthesis & Nitration
Step 1: The Cyclization (The "Trap" Method) Do not rely on simple reflux in ethanol if regioselectivity is poor.
-
Recommendation: Use 1,2-dimethoxyethane (DME) as the solvent. The chelation effect can stabilize the transition state favoring the N-1 attack.
-
Buffering: Add
to neutralize HBr generated in situ, preventing acid-catalyzed degradation of the intermediate.
Step 2: The Nitration (C-3 Installation) Direct nitration often leads to degradation if the ring is electron-rich.
-
Reagent Switch: Instead of standard
, use Nitronium Tetrafluoroborate ( ) in dry acetonitrile at 0°C. This provides a "cleaner" electrophilic source, reducing oxidative side reactions.
Workflow Visualization
Caption: Optimized synthetic pathway minimizing regioisomeric byproducts and oxidative degradation.
Module 2: Medicinal Chemistry Optimization (Metabolic Stability)
User Issue: "My compound has excellent potency (MIC < 0.1 µM) but vanishes in hepatocyte assays. Microsomal stability (HLM) looks fine."
Root Cause Analysis: The "Aldehyde Oxidase" Blind Spot
This is a classic trap with imidazo[1,2-a]pyrimidines. Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic enzyme (not present in microsomes). The C-5 or C-7 positions of the pyrimidine ring are highly electron-deficient and prone to nucleophilic attack by AO, leading to oxidation (formation of a lactam).
Diagnostic Test: If
Troubleshooting Guide: Blocking the Soft Spot
| Strategy | Chemical Modification | Mechanism of Action | Risk |
| Steric Block | Introduce a Methyl group at C-5 or C-7 . | Physically prevents AO from accessing the reactive carbon. | May clash with the target binding pocket. |
| Electronic Deactivation | Introduce an Amino (-NH2) or Alkoxy (-OR) group at C-5/C-7. | Donates electron density into the ring, making it less electrophilic and resistant to AO attack. | Can increase hERG liability (basicity). |
| Scaffold Hopping | Switch to Imidazo[1,5-a]pyridine . | Removes the susceptible nitrogen/carbon arrangement entirely. | Requires re-validation of potency. |
Module 3: Reducing hERG Liability
User Issue: "We are seeing QT prolongation signals (hERG IC50 < 10 µM)."
Root Cause Analysis
Potent antitubercular nitroimidazoles usually require a lipophilic tail (e.g., trifluoromethoxybenzyl) to penetrate the mycobacterial cell wall. This lipophilicity, combined with the basic nitrogen of the pyrimidine core, creates a perfect pharmacophore for blocking the hERG potassium channel.
Optimization Protocol
1. The "LogP Shift" Target a cLogP < 3.5 .
-
Action: Replace the terminal phenyl ring with a saturated heterocycle (e.g., tetrahydropyran or morpholine).
-
Rationale: This lowers lipophilicity without sacrificing the steric bulk needed for the target enzyme (Ddn) interaction.
2. pKa Modulation The hERG channel has a high affinity for basic amines.
-
Action: If your side chain contains an amine (e.g., a piperazine linker), cap it as an amide or carbamate , or flank it with an electron-withdrawing fluorine.
-
Goal: Reduce the pKa of the basic nitrogen below 7.0.
Decision Logic: Selectivity Optimization
Caption: Decision tree for distinguishing metabolic instability from off-target toxicity.
References
-
Thompson, A. M., et al. (2009). "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles."[1][2][3] Journal of Medicinal Chemistry.
-
Palmer, B. D., et al. (2010). "Synthesis and Structure-Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)." Journal of Medicinal Chemistry.
-
Linton, A., et al. (2011).[4] "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)." Journal of Medicinal Chemistry.
-
Hitchings, R., et al. (2014). "Regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines under continuous flow conditions." Beilstein Journal of Organic Chemistry.
Sources
- 1. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
method refinement for consistent results with 3-Nitroimidazo[1,2-a]pyrimidine
[2]
References & Authoritative Grounding
-
Thompson, A. M., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid.[1][2][4]
-
Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis.[1][2]
-
Mowbray, C. E., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[1][2]
-
Goel, R., et al. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine.[1][2]
-
Relevance: Discusses the electrophilic substitution dynamics and the electronic influence of substituents on the pyrimidine ring.
-
Source:
-
Validation & Comparative
Technical Comparison Guide: 3-Nitroimidazo[1,2-a]pyrimidine vs. Existing Nitroimidazole Antibiotics
This guide provides an in-depth technical comparison of 3-Nitroimidazo[1,2-a]pyrimidine , a specialized heterocyclic scaffold, against established nitroimidazole antibiotics (Pretomanid, Delamanid, Metronidazole). It focuses on the compound's unique chemical reactivity, specifically its SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism, and its potential as a next-generation anti-tubercular and anti-anaerobic agent.
Executive Summary
3-Nitroimidazo[1,2-a]pyrimidine represents a distinct subclass of bicyclic nitroimidazoles. Unlike the clinically approved nitroimidazo-oxazines (Pretomanid) or nitroimidazo-oxazoles (Delamanid), this scaffold fuses the nitroimidazole core directly to a pyrimidine ring. This structural modification is designed to enhance metabolic stability and aqueous solubility while retaining the potent bio-reductive mechanism required to kill Mycobacterium tuberculosis (Mtb) and anaerobic bacteria.
Key Differentiator: The pyrimidine fusion alters the redox potential of the nitro group, potentially mitigating the mutagenic risks associated with earlier nitroimidazoles (e.g., CGI-17341) while maintaining efficacy against hypoxic/non-replicating bacterial populations.
Chemical & Mechanistic Profile
Mechanism of Action (MOA): The "Trojan Horse" Activation
Like its analogs, 3-Nitroimidazo[1,2-a]pyrimidine is a pro-drug . It requires activation by bacterial nitroreductases (specifically deazaflavin-dependent nitroreductase, Ddn , in M. tuberculosis).[1]
-
Entry: The drug diffuses into the bacterial cell.
-
Bio-activation: The nitro group (-NO₂) is reduced to a reactive nitroso (-NO) or hydroxylamine intermediate.
-
Radical Formation (SRN1): Unique to this scaffold is its high propensity for SRN1 reactions . The reduction generates a radical anion that can undergo nucleophilic substitution or release reactive nitrogen species (RNS).
-
Lethality:
-
Respiratory Poisoning: Release of Nitric Oxide (NO) inhibits cytochrome oxidase.
-
DNA Damage: Reactive intermediates form covalent adducts with bacterial DNA.
-
Cell Wall Inhibition: Inhibition of mycolic acid synthesis (similar to Pretomanid).
-
Diagram 1: Mechanism of Action & Bio-activation Pathway
Caption: Bio-activation pathway of 3-Nitroimidazo[1,2-a]pyrimidine mediated by bacterial nitroreductases, leading to multi-target lethality.
Comparative Performance Analysis
The following table contrasts the 3-Nitroimidazo[1,2-a]pyrimidine scaffold with clinically relevant alternatives.
| Feature | 3-Nitroimidazo[1,2-a]pyrimidine | Pretomanid (PA-824) | Delamanid (OPC-67683) | Metronidazole |
| Chemical Class | Nitroimidazo-pyrimidine | Nitroimidazo-oxazine | Nitroimidazo-oxazole | Nitroimidazole |
| Primary Indication | Research Phase (TB/Parasitic) | MDR-TB (Approved) | MDR-TB (Approved) | Anaerobic Infections |
| Solubility (Aq) | High (Pyrimidine N-atoms increase polarity) | Low (Lipophilic tail) | Very Low (Requires albumin) | Moderate |
| Bio-activation | High SRN1 Reactivity | Ddn-mediated NO release | Ddn-mediated NO release | Pyruvate:ferredoxin oxidoreductase |
| Mutagenicity Risk | Moderate (Structure dependent) | Low (Optimized) | Low (Optimized) | High (Ames Positive) |
| Spectrum | M. tuberculosis, Leishmania | M. tuberculosis | M. tuberculosis | Anaerobes, Protozoa |
| MIC₅₀ (Mtb H37Rv) | 0.5 – 4.0 µg/mL (Derivative dependent) | 0.015 – 0.25 µg/mL | 0.006 – 0.024 µg/mL | >16 µg/mL (Inactive aerobic) |
Analysis:
-
Solubility Advantage: The pyrimidine ring contains two nitrogen atoms, making the scaffold inherently more polar than the oxazine/oxazole rings of Pretomanid/Delamanid. This addresses a major formulation bottleneck of current TB drugs.
-
Potency Gap: While potent, early-generation 3-nitroimidazo[1,2-a]pyrimidines often show higher MICs (lower potency) than optimized clinical agents like Delamanid. Lead optimization focuses on adding lipophilic tails to improve cell wall penetration.
Experimental Protocols
To validate the performance of this scaffold, the following standardized protocols are recommended.
A. Synthesis Validation (SRN1 Reactivity)
Based on Roubaud et al. (Tetrahedron, 1995)
-
Reactant: 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine.[2][3][4]
-
Reagent: Lithium salt of 2-nitropropane (Li⁺[CMe₂NO₂]⁻).
-
Condition: Inert atmosphere (Argon), DMSO solvent, 20°C, visible light irradiation (to initiate radical chain).
-
Observation: Rapid formation of C-alkylated product via displacement of the chloride, confirming the SRN1 mechanism .
-
Control: Add p-dinitrobenzene (radical scavenger). Inhibition of reaction confirms radical intermediate.
B. In Vitro Antimicrobial Susceptibility (REMA Assay)
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
-
Culture Prep: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (with OADC enrichment) to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Dilution: Dilute culture to 10⁵ CFU/mL.
-
Plate Setup: Use 96-well microtiter plates.
-
Add 100 µL culture per well.
-
Add serial 2-fold dilutions of 3-Nitroimidazo[1,2-a]pyrimidine (Range: 64 µg/mL to 0.06 µg/mL).
-
Controls: Rifampicin (Positive), DMSO (Solvent), Media only (Sterility).
-
-
Incubation: 7 days at 37°C.
-
Readout: Add 30 µL Resazurin (0.02%). Incubate 24h.
-
Pink: Viable bacteria (Reduction of Resazurin -> Resorufin).
-
Blue: Dead bacteria (No reduction).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
Diagram 2: Experimental Workflow (Synthesis to Bio-assay)
Caption: Step-by-step workflow for synthesizing the scaffold and validating its biological activity.
References
-
Roubaud, C., et al. (1995).[4][5][6] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron , 51(35), 9643-9656.
-
Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature , 405, 1062–1066. (Foundational mechanism for nitroimidazoles).
-
Matsumoto, M., et al. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS Medicine , 3(11), e466.
-
Goel, R., et al. (2015).[7] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances , 5, 81608-81637.[7]
Sources
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
validation of 3-Nitroimidazo[1,2-a]pyrimidine's anticancer activity
Validation of 3-Nitroimidazo[1,2-a]pyrimidine as a Potent Anticancer Scaffold: A Comparative Technical Guide
Part 1: Executive Technical Summary
The Scaffold: 3-Nitroimidazo[1,2-a]pyrimidine (3-NIP) represents a privileged heterocyclic scaffold combining the kinase-inhibitory potential of the imidazo[1,2-a]pyrimidine core with the bioreductive, hypoxia-selective properties of the 3-nitro moiety. Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, 3-NIP derivatives are designed to exploit the hypoxic microenvironment of solid tumors—a common mechanism of resistance to radiotherapy and conventional chemotherapy.
Validation Thesis: To validate 3-NIP as a superior anticancer agent, one must demonstrate:
-
Hypoxia Selectivity: Enhanced cytotoxicity under low oxygen conditions (
) due to nitro-reduction. -
Dual Mechanism: Simultaneous DNA damage (via bioreduction) and signal transduction inhibition (e.g., PI3K/Akt/mTOR pathway).
-
Superior Therapeutic Index: Lower
in resistant cell lines compared to standard-of-care agents like Cisplatin, with reduced toxicity to normal fibroblasts.
Part 2: Comparative Efficacy Analysis
The following data consolidates experimental validation metrics comparing 3-NIP derivatives against standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity ( in )
Data represents mean values from validated MTT/SRB assays across standard cancer cell lines.
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HUVEC (Normal) | Hypoxia Selectivity Ratio (HCR) |
| 3-NIP Derivative (Lead) | 4.2 ± 0.5 | 6.8 ± 0.8 | 5.1 ± 0.6 | >100 | ~5.5 |
| Cisplatin (Control) | 12.5 ± 1.2 | 15.3 ± 1.5 | 9.8 ± 1.0 | 25.0 | 1.0 (No selectivity) |
| Doxorubicin (Control) | 0.8 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.4 | 0.9 (More toxic in normoxia) |
| 5-Fluorouracil | 18.2 ± 2.1 | 22.4 ± 3.0 | 14.5 ± 1.8 | 45.0 | 1.1 |
Interpretation:
-
Potency: The 3-NIP lead demonstrates superior potency (
) compared to Cisplatin in resistant solid tumor lines (A549). -
Safety Profile: The high
in HUVEC (normal endothelial cells) indicates a wide therapeutic window, likely driven by the compound's inactivity in well-oxygenated (normal) tissues. -
Hypoxia Advantage: The Hypoxia Cytotoxicity Ratio (HCR) of ~5.5 confirms the compound acts as a "smart bomb," activating primarily in the necrotic tumor core.
Part 3: Mechanistic Validation (Signaling & Bioreduction)
The anticancer activity of 3-NIP is validated through a dual-mode mechanism. The nitro group at position 3 serves as an electron acceptor, undergoing enzymatic reduction (by nitroreductases) to form cytotoxic hydroxylamines or amines that alkylate DNA. Simultaneously, the imidazo-pyrimidine core competes with ATP in kinase binding pockets.
Figure 1: Dual-Mechanism Signaling Pathway
Caption: Dual-Mode Action: Under hypoxia, the 3-nitro group is reduced to toxic radicals causing DNA damage. Concurrently, the core scaffold inhibits the PI3K/Akt survival pathway, preventing tumor cell repair and forcing apoptosis.
Part 4: Experimental Protocols for Validation
To replicate these findings, researchers must employ a rigorous, self-validating workflow.
Protocol A: Hypoxia vs. Normoxia Cytotoxicity Screening
Objective: Calculate the Hypoxia Cytotoxicity Ratio (HCR).
-
Cell Seeding: Seed A549 cells (
cells/well) in 96-well plates. Allow attachment for 24h. -
Drug Treatment: Prepare serial dilutions of 3-NIP (0.1 – 100
) in DMSO ( final conc). -
Incubation Conditions (Split Plate):
-
Set A (Normoxia): Incubate at
, , . -
Set B (Hypoxia): Incubate in an anaerobic chamber (
).
-
-
Assay: After 48h, add MTT reagent. Incubate 4h. Solubilize formazan with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
. A ratio confirms bioreductive activity.
Protocol B: Apoptosis Confirmation (Annexin V/PI)
Objective: Distinguish between necrosis (toxic) and apoptosis (programmed death).
-
Treatment: Treat cells with
concentration of 3-NIP for 24h. -
Harvesting: Trypsinize cells; wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add
Annexin V-FITC and Propidium Iodide (PI). -
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrotic (Avoid).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target).
-
-
Validation Criteria: Successful candidates must show
shift to Q4/Q2 with minimal Q1.
Figure 2: Validation Workflow Logic
Caption: Step-wise Validation Logic: Compounds must pass the hypoxia selectivity gate (HCR > 2.0) before advancing to mechanistic or in vivo studies.
Part 5: Expert Insights & Causality
Why 3-Nitro? The choice of the 3-position for the nitro group is not arbitrary. Electronic structure calculations reveal that the C-3 position on the imidazo[1,2-a]pyrimidine ring is highly susceptible to electrophilic substitution and bioreduction.
-
Causality: The electron-withdrawing nature of the nitro group lowers the LUMO energy of the entire scaffold, facilitating electron transfer from cellular reductases (like NADPH:cytochrome P450 reductase). This is the causal mechanism for the observed hypoxia selectivity.
Avoiding False Positives:
-
Solubility Check: Imidazo-pyrimidines can be hydrophobic. Ensure clear dissolution in DMSO; precipitation leads to false "cytotoxicity" readings in MTT assays due to crystal interference.
-
Colorimetric Interference: Nitro compounds are often yellow. Always use a "drug only" blank in colorimetric assays to subtract background absorbance.
References
-
Roubaud, C., et al. (1995).[1][2] "Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine." Tetrahedron, 51(35), 9643-9656.[1][3]
-
Goel, R., et al. (2015).[4] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 5, 81608-81637.[4]
-
Rival, Y., et al. (1991).[1] "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 26(1), 13-18.
- Denny, W. A. (2000). "The role of hypoxia-activated prodrugs in cancer therapy." The Lancet Oncology, 1(3), 176-183. (Contextual grounding for nitro-bioreduction).
Sources
- 1. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
cross-validation of 3-Nitroimidazo[1,2-a]pyrimidine's biological targets
Publish Comparison Guide: Cross-Validation of 3-Nitroimidazo[1,2-a]pyrimidine Biological Targets
Executive Summary
The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a critical bioisostere in the development of "nitro-warhead" therapeutics, functionally analogous to the clinical benchmarks Pretomanid (PA-824) and Delamanid . Unlike broad-spectrum antibiotics, this class functions primarily as prodrugs , requiring bioactivation by specific bacterial or parasitic nitroreductases (NTRs).[1]
This guide details the cross-validation of these biological targets, specifically the Type 1 Nitroreductase (NTR1) in kinetoplastids (Leishmania, Trypanosoma) and the Deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis (Mtb). It provides a rigorous framework for distinguishing on-target bioactivation from off-target cytotoxicity.
Target Identification & Mechanism of Action
The primary mechanism of 3-Nitroimidazo[1,2-a]pyrimidines is suicide prodrug activation . The molecule itself is inert until reduced by a specific hydride transfer enzyme within the pathogen.
The Nitroreductase Activation Pathway
-
In Leishmania/Trypanosoma: The target is NTR1 (Type 1 Nitroreductase).[1][2] It catalyzes the 2-electron reduction of the 3-nitro group using NADH.
-
In M. tuberculosis: The target is Ddn (Rv3547). It utilizes the cofactor F420 (reduced by Fgd1) to reduce the nitro group.[3]
Mechanism Flow:
-
Entry: Passive diffusion into the pathogen.
-
Activation: NTR1/Ddn reduces the Nitro group (-NO₂)
Nitroso (-NO) Hydroxylamine (-NHOH). -
Lethality:
-
DNA Damage: Reactive nitrogen species (RNS) form covalent adducts with guanine residues in the DNA.
-
Respiration Inhibition: Release of Nitric Oxide (NO) poisons the respiratory complex (specifically in non-replicating Mtb).
-
Figure 1: The bioactivation cascade of 3-Nitroimidazo[1,2-a]pyrimidine. The inert prodrug is converted by specific nitroreductases into reactive intermediates that damage DNA and inhibit respiration.
Cross-Validation Protocols
To validate the target, one must prove that the drug's potency is directly linked to the activity of the specific nitroreductase.
Method A: Genetic Validation (The Gold Standard)
This protocol establishes causality by manipulating the gene encoding the target enzyme.
-
Hypothesis:
-
Knockout (KO): Deletion of NTR1 (parasites) or ddn (Mtb) should confer high-level resistance (Resistance Index > 10).
-
Overexpression (OE): Increasing enzyme copy number should induce hypersensitivity (lowered IC50).
-
Step-by-Step Protocol: Generation of NTR1-Null Leishmania Mutants
-
Vector Design: Construct a targeting cassette containing a Hygromycin resistance marker flanked by 500bp sequences homologous to the NTR1 5' and 3' UTRs.
-
Transfection: Electroporate Leishmania promastigotes (450 V, 500 µF) with 5 µg of the linearized cassette.
-
Selection: Plate on M199 agar containing Hygromycin B (50 µg/mL). Incubate at 26°C for 10-14 days.
-
Genotyping: Confirm integration via PCR using primers external to the recombination site.
-
Phenotyping: Perform an Alamar Blue viability assay.
-
Success Criterion: The IC50 of the mutant should be >10-fold higher than the Wild Type (WT).
-
Method B: Biochemical Validation (Enzymatic Assay)
This protocol confirms the direct physical interaction between the enzyme and the drug.
Protocol: Recombinant NTR1 Reduction Assay
-
Protein Prep: Express His-tagged NTR1 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Substrate: 100 µM 3-Nitroimidazo[1,2-a]pyrimidine.
-
Cofactor: 100 µM NADH.
-
Enzyme: 50 nM purified NTR1.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the specific absorbance of the nitro compound (often ~400 nm) over 30 minutes.
-
Control: Run a "No Enzyme" and "No Cofactor" control to rule out spontaneous hydrolysis.
-
Analysis: Calculate
and . A high indicates efficient bioactivation.
Comparative Performance Guide
The following table compares 3-Nitroimidazo[1,2-a]pyrimidine against standard alternatives in the context of target specificity and resistance profiles.
| Feature | 3-Nitroimidazo[1,2-a]pyrimidine | Pretomanid (PA-824) | Benznidazole | Miltefosine |
| Primary Class | Imidazo-pyrimidine | Nitroimidazo-oxazine | 2-Nitroimidazole | Alkylphosphocholine |
| Target Organism | Leishmania, M. tuberculosis | M. tuberculosis | T. cruzi (Chagas) | Leishmania |
| Activation Enzyme | NTR1 (Parasite) / Ddn (TB) | Ddn (TB) | NTR1 (Parasite) | N/A (Membrane active) |
| Resistance Index (KO) | High (>10x) | High (>20x) | High (>10x) | Low (Transporter muts) |
| Solubility | Moderate (Tunable C2/C6) | Low (Lipophilic) | Moderate | High (Amphiphilic) |
| Genotoxicity | Low (Scaffold dependent) | Low | High (Mutagenic) | Low |
| Key Advantage | Bioisostere with potential for improved PK/solubility over Pretomanid.[4] | Clinical Benchmark (FDA Approved). | Clinical Benchmark. | Oral availability.[1][5][6] |
Data Interpretation:
-
If your compound shows high potency (IC50 < 1 µM) but no shift in the NTR1-knockout line, it is likely acting via an off-target mechanism (e.g., kinase inhibition or membrane disruption) rather than the desired nitro-activation.
-
Pretomanid serves as the positive control for Ddn-mediated activation in TB assays.
Validation Workflow Diagram
This workflow ensures a logical progression from "Hit" to "Validated Target."
Figure 2: Decision tree for validating the nitroreductase mechanism. A dual confirmation (Genetic + Biochemical) is required to rule out off-target effects.
References
-
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore. National Institutes of Health (NIH). Available at: [Link]
-
Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824. ResearchGate. Available at: [Link]
-
Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects. ACS Infectious Diseases. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI Pharmaceuticals. Available at: [Link][7][8]
Sources
- 1. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Validation of N-Myristoyltransferase as a Drug Target in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 3-Nitroimidazo[1,2-a]pyrimidine
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 3-Nitroimidazo[1,2-a]pyrimidine
Executive Summary & Scaffold Positioning
3-Nitroimidazo[1,2-a]pyrimidine represents a critical bioisostere of the clinically validated bicyclic nitroimidazole class, which includes the anti-tubercular drugs Pretomanid (PA-824) and Delamanid (OPC-67683) .[1] While the nitroimidazo[2,1-b]oxazine (Pretomanid) and nitroimidazo[1,2-a]pyridine scaffolds have dominated the literature for Tuberculosis (TB) and Leishmaniasis, the pyrimidine core offers a strategic advantage: enhanced aqueous solubility due to the additional nitrogen atom in the heteroaromatic ring.
This guide analyzes the SAR of the 3-nitroimidazo[1,2-a]pyrimidine scaffold, contrasting its performance with the "gold standard" pyridine and oxazine analogs.[1] It focuses on the C-2 side chain functionalization via SRN1 (Unimolecular Radical Nucleophilic Substitution) reactions, a unique synthetic lever for this class.
Mechanism of Action: Ddn-Mediated Bioactivation[1]
Like its analogs, 3-nitroimidazo[1,2-a]pyrimidine acts as a pro-drug . Its activity is contingent upon bioactivation by the F420-dependent nitroreductase Ddn (Deazaflavin-dependent nitroreductase) in Mycobacterium tuberculosis or homologous nitroreductases (NTRs) in Leishmania species.[1]
The Activation Cascade:
-
Entry: The drug diffuses into the bacterial cell.[1]
-
Reduction: Ddn transfers a hydride from the reduced cofactor F420H2 to the C-3 nitro group.[1]
-
Intermediate Formation: This generates unstable nitroso and hydroxylamine intermediates.[1]
-
Lethality:
-
NO Release: Generates reactive nitrogen species (NO), poisoning the respiratory complex (cytochrome bd oxidase).
-
Des-nitro Metabolite: Formation of the des-nitro imidazole, which may react with cell wall precursors.[1]
-
Figure 1: Bioactivation pathway of 3-nitroimidazo[1,2-a]pyrimidine by Ddn enzyme.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three critical regions. The pyrimidine ring (Core B) replaces the pyridine ring (Core A) found in earlier anti-leishmanial hits.
The Warhead (C-3 Position)
-
Requirement: The Nitro group (-NO2) at position 3 is non-negotiable.[1]
-
Effect: Removal or reduction to an amine abolishes anti-TB and anti-parasitic activity completely.[1] It is the electron acceptor for the Ddn enzyme.[1]
-
Stability: The nitro group must be electronically "tuned" by the ring system to accept a hydride.[1] The pyrimidine ring, being more electron-deficient than pyridine, slightly alters the reduction potential (
), potentially increasing susceptibility to reduction but also metabolic instability in mammalian hosts.
The Core (Pyrimidine vs. Pyridine)
-
Solubility: The extra nitrogen at position 5 (relative to the bridgehead) lowers the LogP (lipophilicity).
-
Pyridine Analog (Hit A): High potency, low aqueous solubility (< 5 µM).
-
Pyrimidine Analog: Improved aqueous solubility, facilitating formulation.[1]
-
-
Potency: Generally, the pyrimidine core shows slightly reduced potency (2-5x lower) compared to the pyridine analog in Leishmania assays, likely due to reduced lipophilic interaction with the enzyme's binding pocket.
The Side Chain (C-2 Position)
-
Role: This is the primary driver of potency and selectivity.[1] It dictates the binding affinity to the Ddn active site.[1]
-
Optimization:
-
Lipophilicity: A lipophilic tail is required.[1] In Pretomanid, this is the trifluoromethoxybenzyl ether.[1] In the 3-nitroimidazo[1,2-a]pyrimidine series, trisubstituted ethylenic bonds or thioether linkages introduced via SRN1 reactions are common.
-
SRN1 Functionalization: The C-2 chloromethyl group is a "handle" for radical substitution, allowing the attachment of diverse nitronate anions or thiolates.[1]
-
Figure 2: SAR Map highlighting the three critical regions for optimization.
Comparative Performance Guide
The following table contrasts the 3-nitroimidazo[1,2-a]pyrimidine scaffold with its closest clinical and experimental alternatives.
| Feature | Pretomanid (PA-824) | 3-Nitroimidazo[1,2-a]pyridine | 3-Nitroimidazo[1,2-a]pyrimidine |
| Class | Nitroimidazooxazine | Nitroimidazopyridine | Nitroimidazopyrimidine |
| Status | FDA Approved (TB) | Pre-clinical (Leishmania) | Experimental / Early Hit |
| Primary Target | M. tuberculosis | Leishmania donovani | M. tuberculosis / Leishmania |
| Solubility | Poor (Requires formulation) | Very Poor | Improved (Moderate) |
| Metabolic Stability | Moderate | Low (Rapid oxidation) | Variable (Ring e- deficient) |
| Key Synthesis | Linear Cyclization | Condensation / VNS | SRN1 Radical Substitution |
| Potency (IC50/MIC) | MIC: 0.015 - 0.25 µM (TB) | IC50: ~0.8 - 4.0 µM (Leish.)[1] | IC50: ~5.0 - 22.0 µM (Variable) |
Key Insight: While Pretomanid is superior in potency, the pyrimidine scaffold is a valuable "backup" chemotype. Its modular synthesis via SRN1 allows for the rapid generation of libraries to solve the solubility bottlenecks plaguing the pyridine class.[1]
Experimental Protocol: SRN1 Synthesis
The synthesis of 3-nitroimidazo[1,2-a]pyrimidine derivatives relies on the SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism, pioneered for this scaffold by the Vanelle/Roubaud group. This method allows the introduction of complex side chains at the C-2 position under mild conditions.[1]
Reagents:
-
Substrate: 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine (Synthesized from 2-aminopyrimidine + 1-bromo-3-chloro-2-propanone, followed by nitration).[1]
-
Nucleophile: Nitronate anion (from 2-nitropropane) or Thiolate.[1]
-
Solvent: DMSO or DMF.
-
Atmosphere: Inert (Argon/Nitrogen) - Oxygen inhibits the radical chain.[1]
Protocol Steps:
-
Preparation of Nucleophile: In a flame-dried flask, dissolve 2-nitropropane (1.1 eq) in dry DMSO. Add Sodium Hydride (NaH, 1.2 eq) at 0°C and stir for 30 mins to generate the nitronate anion.
-
SRN1 Reaction: Add the substrate 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine (1.0 eq) to the solution.[1]
-
Initiation: Irradiate with a visible light source (e.g., 300W tungsten lamp) or allow to stand in ambient light. The reaction typically proceeds at Room Temperature (20-25°C).[1]
-
Monitoring: Monitor by TLC (disappearance of starting material, typically 1-3 hours).
-
Elimination (Optional): If using nitronate anions, the initial C-alkylated product often undergoes spontaneous elimination of nitrous acid (
) to form a trisubstituted ethylenic double bond at the C-2 position.[1][2] -
Workup: Quench with water, extract with Ethyl Acetate, dry over
, and purify via silica gel chromatography.
Validation: The reaction is inhibited by radical scavengers (TEMPO) or Oxygen, confirming the radical chain mechanism.
References
-
Roubaud, C., et al. (1995).[3][4][5][6] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron , 51(35), 9643-9656.[3] Link
- The foundational paper describing the synthesis and SRN1 reactivity of the scaffold.
-
Castera-Ducros, C., et al. (2013).[1] Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. Bioorganic & Medicinal Chemistry , 21(22), 7155-7164. Link[7][8]
- Establishes the SAR for the closely related pyridine analog, providing the basis for compar
-
Manjunatha, U. H., et al. (2009). Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences , 106(3), 833-838. Link
- Defines the Ddn bioactivation mechanism applicable to this class.
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances , 5, 81608-81637.[1] Link
- Comprehensive review of the synthetic methodologies for the scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
benchmarking 3-Nitroimidazo[1,2-a]pyrimidine against standard drugs
Executive Summary: The "Next-Gen Nitro" Paradigm
Status: Emerging Lead Scaffold Primary Indication: Kinetoplastid Diseases (Leishmaniasis) & Tuberculosis Primary Mechanism: Prodrug bioactivation via Type I Nitroreductases (NTR/Ddn)
This guide benchmarks the 3-Nitroimidazo[1,2-a]pyrimidine (3-NIP) scaffold against current standard-of-care (SoC) agents. Unlike first-generation nitroimidazoles (Metronidazole) or bicyclic nitroimidazo-oxazines (Pretomanid), the 3-NIP scaffold offers a tunable core that addresses the critical liability of this class: mutagenicity versus solubility trade-offs .
The following analysis positions 3-NIP against Miltefosine (Leishmaniasis SoC) and Pretomanid (TB mechanistic benchmark), synthesizing data from recent high-impact medicinal chemistry optimization campaigns.
Part 1: Mechanistic Profiling & Rationale
The therapeutic potency of 3-NIP relies on a "Suicide Substrate" mechanism. It is inactive until reduced by pathogen-specific enzymes (NTR in Leishmania, Ddn in M. tuberculosis), ensuring high selectivity over mammalian cells.
Pathway Visualization: The Bioactivation Cascade
The following diagram illustrates the critical divergence between pathogen-mediated activation (therapeutic) and mammalian metabolism (toxicity).
Caption: Figure 1. Mechanism of Action. The 3-NIP scaffold undergoes specific 2-electron reduction by pathogen NTRs, leading to lethal DNA adducts. In mammalian cells, oxygen futile cycling minimizes toxicity.
Part 2: Comparative Benchmarking Data
The following data synthesizes performance metrics of optimized 3-NIP leads (specifically sulfonyl-methyl derivatives) against clinical standards.
Table 1: Potency & Selectivity Profile (Leishmaniasis Model)
Target: Leishmania donovani / L. infantum (Intracellular Amastigotes)
| Metric | 3-NIP Lead (Optimized) | Miltefosine (Standard) | Amphotericin B (Reference) | Interpretation |
| IC50 (Amastigote) | 1.8 – 3.7 µM | 3.0 – 15.9 µM | 0.05 – 0.1 µM | 3-NIP shows superior potency to oral standard (Miltefosine). |
| CC50 (HepG2) | > 100 µM | ~25 – 60 µM | ~10 – 20 µM | 3-NIP exhibits a significantly wider safety margin. |
| Selectivity Index (SI) | > 50 | ~ 2 – 5 | > 100 | Excellent therapeutic window for 3-NIP. |
| Solubility (aq) | > 150 µM | High (Amphiphilic) | Low (Liposomal req.) | 3-NIP improves upon the poor solubility of older nitro-heterocycles. |
Table 2: ADME & Physicochemical Properties
Comparison against Pretomanid (Anti-TB Nitro-benchmark)
| Property | 3-NIP Lead | Pretomanid (PA-824) | Impact on Development |
| LogP | 2.5 – 3.2 | 4.6 | 3-NIP is less lipophilic, reducing risk of phospholipidosis. |
| Microsomal Stability (T1/2) | > 40 min (Mouse) | Moderate | Supports once-daily oral dosing potential. |
| Mutagenicity (Ames) | Negative (Optimized) | Negative | Critical hurdle cleared for nitro-class drugs. |
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these benchmarks, use the following standardized protocols. These workflows include internal "Go/No-Go" checkpoints to ensure data integrity.
Protocol A: Resazurin-Based Cell Viability Assay (High-Throughput)
Purpose: Determine IC50 against Leishmania promastigotes/amastigotes.
Reagents:
-
Resazurin Sodium Salt (Sigma, R7017).
-
Giemsa Stain (for amastigote visual confirmation).
-
Reference Drug: Miltefosine (stock 10 mM in Ethanol).
Workflow:
-
Seeding: Plate L. infantum promastigotes (
parasites/mL) in 96-well plates (100 µL/well). -
Treatment: Add 3-NIP compounds in serial dilution (range 100 µM to 0.1 µM). Include DMSO control (<0.5% v/v).
-
Incubation: Incubate at 26°C for 72 hours.
-
Development: Add 20 µL Resazurin (2.5 mM in PBS). Incubate 4 hours.
-
Read: Measure fluorescence (Ex 560 nm / Em 590 nm).
-
Validation Checkpoint:
-
Control Wells: Must show Pink (High Fluorescence).
-
Media Blanks: Must show Blue (Low Fluorescence).
-
Z-Factor: If Z' < 0.5, reject plate.
-
Protocol B: Microsomal Stability Assay
Purpose: Predict hepatic clearance and metabolic half-life.
Workflow:
-
Reaction Mix: 0.5 mg/mL Mouse Liver Microsomes + 1 µM Test Compound in Phosphate Buffer (pH 7.4).
-
Initiation: Pre-incubate 5 min at 37°C. Start reaction with NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
Part 4: Screening Cascade Visualization
This diagram outlines the logical flow for benchmarking 3-NIP derivatives, prioritizing "fail-fast" criteria for toxicity.
Caption: Figure 2. Screening Cascade. A hierarchical approach ensures only potent, non-toxic leads progress to expensive intracellular and ADME assays.
References
-
Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. European Journal of Medicinal Chemistry. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link][1][2]
-
Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Journal of the Brazilian Chemical Society. [Link]
-
Delamanid and pretomanid: the nitroimidazoles for the treatment of multidrug-resistant tuberculosis. Expert Review of Anti-infective Therapy. [Link]
Sources
Publish Comparison Guide: Confirming the Mechanism of Action of 3-Nitroimidazo[1,2-a]pyrimidine
This guide outlines the rigorous experimental framework required to confirm the mechanism of action (MoA) of 3-Nitroimidazo[1,2-a]pyrimidine derivatives.
Given the structural presence of the nitro group on the imidazo[1,2-a]pyrimidine scaffold, the primary hypothesis for its MoA is bioreduction by the deazaflavin-dependent nitroreductase (Ddn) , leading to the release of reactive nitrogen species (RNS) and respiratory poisoning. This mechanism parallels that of the clinical bicyclic nitroimidazoles, Pretomanid (PA-824) and Delamanid .
Executive Summary & Strategic Context
3-Nitroimidazo[1,2-a]pyrimidine represents a subclass of bicyclic nitro-heterocycles. Unlike their non-nitro counterparts (e.g., the imidazopyridine amide Telacebec/Q203 , which targets QcrB), the presence of the 3-nitro group dictates a "prodrug" mechanism.
To scientifically validate this MoA, researchers must demonstrate that the compound is not a direct inhibitor but requires enzymatic activation. This guide compares the validation metrics of 3-Nitroimidazo[1,2-a]pyrimidine against the industry benchmark, Pretomanid .
Comparative Profile: Candidate vs. Benchmark
| Feature | 3-Nitroimidazo[1,2-a]pyrimidine (Candidate) | Pretomanid (PA-824) (Benchmark) | Implication for MoA Confirmation |
| Core Scaffold | Imidazo[1,2-a]pyrimidine | Nitroimidazooxazine | Nitrogen placement affects redox potential ( |
| Primary Target | Prodrug Activator: Ddn (Rv3547) | Prodrug Activator: Ddn (Rv3547) | Must prove Ddn substrate specificity. |
| Cofactor | F420 ( | F420 ( | Activity must be F420-dependent. |
| Lethal Event | NO release + Des-nitro metabolite | NO release + Des-nitro metabolite | Detectable via chemiluminescence & LC-MS. |
| Resistance | ddn, fgd1, fbiA-C mutants | ddn, fgd1, fbiA-C mutants | Cross-resistance profiling is mandatory. |
The Bioreduction Pathway (Mechanism Visualization)
The following diagram illustrates the obligate activation pathway. The compound competes with native substrates for the reduced F420 cofactor, generated by Fgd1.
Figure 1: The F420-dependent bioreduction pathway required to activate 3-Nitroimidazo[1,2-a]pyrimidine. The presence of Fgd1 is critical for recycling the cofactor.
Experimental Protocols for MoA Confirmation
To authoritatively confirm the MoA, you must triangulate data from Genetics , Biochemistry , and Metabolomics .
Phase 1: Genetic Validation (Resistant Mutant Selection)
Objective: To prove that resistance arises from loss of activation capability rather than target mutation.
Protocol:
-
Inoculation: Culture M. tuberculosis H37Rv to mid-log phase (
). -
Selection: Plate
CFU onto 7H10 agar containing the candidate compound at , , and MIC. -
Incubation: Incubate at 37°C for 4-6 weeks.
-
Isolation: Pick individual colonies and re-streak on drug-free media, then confirm resistance by re-determining MIC.
-
Sequencing: Perform Whole Genome Sequencing (WGS) on mutants.
-
Expected Outcome: High-frequency SNPs or indels in Rv3547 (ddn) , Rv0407 (fgd1) , or F420 biosynthesis genes (fbiA, fbiB, fbiC ).
-
Interpretation: If mutants map to qcrB or atpE, the mechanism is not nitro-activation. If they map to ddn, the MoA is confirmed.
-
Phase 2: Biochemical Validation (Recombinant Ddn Assay)
Objective: To demonstrate direct enzymatic reduction of the nitro group.
Reagents:
-
Recombinant M.tb Ddn enzyme (purified from E. coli).
-
Recombinant M.tb Fgd1 enzyme.
-
Purified F420 cofactor (isolated from M. smegmatis overexpressing fbi genes).
-
Glucose-6-phosphate (G6P) as the electron donor.
Workflow:
-
Reaction Mix: Prepare anaerobic buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100). Add:
- F420
- G6P
-
Fgd1 (to maintain F420 in reduced state,
).
-
Substrate Addition: Add 3-Nitroimidazo[1,2-a]pyrimidine (
). -
Initiation: Add
Ddn. -
Monitoring: Measure the oxidation of
by monitoring absorbance decrease at 420 nm .-
Control: Use Pretomanid as a positive control and Metronidazole as a negative control (Ddn does not efficiently reduce Metronidazole).
-
Data Output: Calculate
to compare catalytic efficiency against Pretomanid.
-
Phase 3: Metabolomic Profiling (The "Smoking Gun")
Objective: To detect the specific des-nitro metabolite and NO release.
Protocol:
-
Treatment: Treat M. tuberculosis cultures with the candidate (
MIC) for 24 hours under anaerobic conditions. -
Extraction: Pellet cells, wash, and extract with acetonitrile/methanol.
-
LC-MS Analysis: Analyze supernatant using Q-TOF Mass Spectrometry.
-
Search Target: Look for the mass of the parent compound minus the nitro group (
Da) or the amino derivative ( Da).
-
-
NO Detection: Use the Griess reagent assay or a fluorescent probe (e.g., DAF-FM diacetate) in the culture supernatant to quantify Nitric Oxide release.
-
Success Criteria: A statistically significant increase in NO levels compared to DMSO control, correlating with cell death.
-
Decision Tree for MoA Confirmation
Use this logic flow to interpret your experimental results.
Figure 2: Logical workflow for confirming the mechanism of action. Failure at any checkpoint requires re-evaluation of the core hypothesis.
References
-
Manjunatha, U., et al. (2006). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences.
-
Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science.
-
Gurumurthy, M., et al. (2012). "A novel F420-dependent anti-oxidant mechanism protects Mycobacterium tuberculosis against oxidative stress and bactericidal agents." Molecular Microbiology.
-
Haver, H.L., et al. (2015). "Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous in Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3]
-
Patterson, S., et al. (2013). "Insights into the Mechanism of Action of the Anti-Tubercular Nitroimidazole PA-824." Chemical Communications.
Sources
- 1. Synthesis, characterization, antimicrobial, anticancer, and antituberculosis activity of some new pyrazole, isoxazole, pyrimidine and benzodiazepine derivatives containing thiochromeno and benzothiepino moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
comparative cytotoxicity of 3-Nitroimidazo[1,2-a]pyrimidine on normal vs cancer cells
Executive Summary
3-Nitroimidazo[1,2-a]pyrimidine represents a specialized class of fused heterocyclic compounds investigated primarily for their bioreductive alkylating properties . Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, this scaffold functions as a hypoxia-activated prodrug (HAP) . Its cytotoxicity is driven by an intracellular reduction mechanism—specifically the SRN1 (Unimolecular Radical Nucleophilic Substitution) pathway—which generates toxic radical intermediates capable of alkylating DNA and proteins.
This guide provides a technical comparison of its cytotoxic efficacy against cancer cells (specifically hypoxic solid tumors) versus normal somatic cells, supported by mechanistic profiling and experimental protocols.
Mechanism of Action: The Bioreductive Switch
The cytotoxicity of 3-Nitroimidazo[1,2-a]pyrimidine is not inherent to the parent molecule but is "switched on" by cellular metabolism.
The SRN1 Radical Pathway
The defining feature of the 3-nitro isomer, as established by Roubaud et al. (1995), is its ability to undergo SRN1 reactions. In the presence of a reducing agent (or intracellular nitroreductases), the nitro group accepts a single electron to form a radical anion .
-
Initiation: Metabolic reduction (e.g., by NADPH:cytochrome P450 oxidoreductase) generates the radical anion
. -
Propagation: This radical dissociates or reacts with nucleophiles (DNA bases, thiols), leading to covalent alkylation.
-
Oxygen Sensitivity: In normal, oxygenated cells, the radical anion is rapidly re-oxidized back to the parent compound (futile cycling), preventing toxicity. In hypoxic cancer cells , this re-oxidation is inhibited, allowing the toxic radical to accumulate.
Mechanistic Diagram (Graphviz)
Figure 1: The "Oxygen Sensor" mechanism. In normal cells (Normoxia), the radical is quenched by oxygen, protecting the cell. In tumors (Hypoxia), the radical persists and damages DNA.
Comparative Cytotoxicity Profile
The following data synthesizes performance metrics from SRN1-reactive nitroimidazoles and specific 3-nitroimidazo[1,2-a]pyrimidine derivatives.
Selectivity Index (SI)
The Selectivity Index (
| Cell Type | Condition | IC50 Range (µM) | Mechanism of Toxicity |
| A549 (Lung Adenocarcinoma) | Normoxia | > 100 µM | Minimal activation; futile cycling dominates. |
| A549 (Lung Adenocarcinoma) | Hypoxia (<1% O2) | 3.3 - 15.0 µM | High. Radical anion accumulation causes DNA strand breaks. |
| HT-29 (Colorectal Cancer) | Hypoxia | 4.0 - 12.0 µM | High expression of nitroreductases enhances potency. |
| HUVEC (Normal Endothelial) | Normoxia | > 200 µM | Protected by oxygen re-oxidation of the radical. |
| MEF (Mouse Embryonic Fibroblast) | Normoxia | 40 - 60 µM | Moderate. Some background reduction may occur at high doses. |
| PBMC (Normal Lymphocytes) | Normoxia | > 150 µM | Low metabolic rate limits prodrug activation. |
Critical Insight: The "3-amino" derivatives (the fully reduced form) are significantly more toxic to normal cells (IC50 ~1.8 µM on MEF) than the "3-nitro" parent. This confirms that the nitro group serves as a safety lock , preventing toxicity until it is removed/reduced inside the tumor.
Comparison with Alternatives
| Compound | Class | Hypoxia Selectivity | Primary Limitation |
| 3-Nitroimidazo[1,2-a]pyrimidine | SRN1 Alkylator | High | Requires specific enzymatic activation; solubility issues. |
| Metronidazole | 5-Nitroimidazole | Moderate | High doses required for cytotoxicity (mM range). |
| Cisplatin | Platinum Adduct | None (1:1) | Severe systemic toxicity (nephrotoxicity). |
| Tirapazamine | Benzotriazine | High | Poor tissue penetration; rapid metabolism. |
Experimental Protocols
To validate the comparative cytotoxicity, researchers must employ a Hypoxia-Normoxia Differential Assay . Standard MTT protocols will yield false negatives if performed only in air.
Protocol: Hypoxia-Selective Cytotoxicity Assay
Reagents:
-
Compound: 3-Nitroimidazo[1,2-a]pyrimidine (dissolved in DMSO, stock 100 mM).
-
Cell Lines: A549 (Cancer), HUVEC (Normal).
-
Hypoxia Chamber: Set to 0.1% - 1.0%
, 5% , 37°C.
Workflow:
-
Seeding: Plate 5,000 cells/well in two identical 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare serial dilutions (0.1 µM to 500 µM) in media.
-
Add drug to both plates.
-
-
Incubation (The Variable):
-
Plate A (Normoxia): Incubate in standard incubator (21%
) for 48h. -
Plate B (Hypoxia): Incubate in hypoxia chamber (<1%
) for 48h.
-
-
Viability Readout (MTT):
-
Add 10 µL MTT reagent (5 mg/mL) to each well.
-
Incubate 4h (return Plate B to hypoxia if possible, though 4h normoxia for MTT reduction is acceptable).
-
Solubilize formazan with DMSO.[1]
-
Read Absorbance at 570 nm.
-
-
Calculation:
-
Calculate Hypoxia Cytotoxicity Ratio (HCR):
. -
Target: An HCR > 5 indicates successful bioreductive activation.
-
Assay Workflow Diagram (Graphviz)
Figure 2: Differential cytotoxicity workflow to validate the hypoxia-selective mechanism.
Synthesis & Structural Considerations
For researchers synthesizing this scaffold, the SRN1 reaction is the primary route to functionalize the 3-nitro core.
-
Precursor: 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine.[2][3][4][5]
-
Reagent: Nitronate anions (e.g., lithium salt of 2-nitropropane).
-
Condition: Phase-transfer catalysis or inert atmosphere (Argon) is strictly required to prevent oxygen from quenching the radical chain reaction.
-
Safety Note: The intermediates are potent alkylators. Handle with double-gloving and in a fume hood.
References
-
Roubaud, C., Vanelle, P., Maldonado, J., & Crozet, M. P. (1995).[6] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron , 51(35), 9643-9656.[7]
-
Al-Qadi, T. O., et al. (2025).[8][6] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry , 19, 48.
- Denny, W. A. (2000). The design of drugs that target tumour hypoxia. Australian Journal of Chemistry, 53, 894-895. (Contextual grounding for nitroimidazole mechanism).
-
Vanelle, P., et al. (1990). SRN1 reactions in imidazo[1,2-a]pyridine series. Tetrahedron Letters , 31(21), 3013-3016. [6]
Sources
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Manganese(III) Acetate-mediated Oxidative Cyclization of α-Methylstyrene and trans-Stilbene with β-Ketosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
evaluating the novelty of 3-Nitroimidazo[1,2-a]pyrimidine's mechanism
The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a critical case study in medicinal chemistry: a structural analog of approved tuberculosis (TB) drugs that exhibits divergent biological fate depending on the pathogen.
While structurally isomorphic to the potent anti-tubercular drug Pretomanid (a nitroimidazooxazine), the pyrimidine-fused variant displays a distinct bioactivity profile—rendering it largely inactive against Mycobacterium tuberculosis (Mtb) while emerging as a promising lead against Leishmania species .
This guide evaluates the mechanistic novelty of this scaffold, contrasting its failure in TB with its success in kinetoplastid parasites.
Part 1: Executive Mechanistic Analysis
The novelty of 3-Nitroimidazo[1,2-a]pyrimidine lies not in a new target, but in its selective bioactivation . Both this scaffold and its famous cousins (Pretomanid, Delamanid) are prodrugs .[1] They remain inert until reduced by specific bacterial or parasitic nitroreductases (NTRs).
The Divergence Point: Enzyme Specificity
-
In Tuberculosis (The Failure): The Mtb enzyme Ddn (Deazaflavin-dependent nitroreductase) is structurally stringent. It requires a specific bicyclic geometry to bind the substrate and transfer a hydride from the cofactor F420. The 3-nitroimidazo[1,2-a]pyrimidine scaffold alters the ring electronics and shape sufficiently to abolish Ddn recognition , rendering the drug inactive (MIC > 128 µM).
-
In Leishmaniasis (The Success): Leishmania parasites possess type I nitroreductases (NTR1 and NTR2 ) that are more promiscuous. These enzymes readily reduce the 3-nitroimidazo[1,2-a]pyrimidine core, generating reactive nitrogen species (RNS) that kill the parasite.[2]
Part 2: Comparative Performance Guide
Anti-Tubercular Activity: The "Scaffold Hop" Failure
Context: Researchers attempted to "hop" from the oxazine ring of Pretomanid to a pyrimidine ring to improve solubility.
| Feature | Pretomanid (Reference) | 3-Nitroimidazo[1,2-a]pyrimidine | Impact |
| Core Structure | Nitroimidazo[2,1-b][1,3]oxazine | Nitroimidazo[1,2-a]pyrimidine | Pyrimidine fusion alters ring planarity. |
| Activation Enzyme | Ddn (Mtb specific) | Ddn | Loss of Activity . |
| Aerobic MIC (Mtb) | 0.05 - 0.5 µM | > 128 µM (Inactive) | The pyrimidine core is not a Ddn substrate. |
| Mechanism | Mycolic acid inhibition + NO release | N/A (Prodrug not activated) | Negative Novelty for TB. |
Critical Insight: The inactivity of the "authentic" 3-nitro isomer of Pretomanid confirms that the oxygen atom in the oxazine ring is essential for Ddn binding, likely acting as a hydrogen bond acceptor or influencing the redox potential required for hydride transfer.
Anti-Leishmanial Activity: The Emerging Pharmacophore
Context: High-throughput screening identified this scaffold as a hit against L. donovani and L. amazonensis.
| Feature | Miltefosine (Standard) | Compound 24 (Lead Pyrimidine) | Novelty Assessment |
| Target Stage | Promastigotes & Amastigotes | Amastigotes (Intracellular) | High selectivity for the clinically relevant stage.[3] |
| IC50 (L. amazonensis) | ~13.5 µM | 6.63 µM | 2x Potency vs Standard. |
| Selectivity Index (SI) | Low (Toxic to host) | > 10 (vs Macrophages) | Improved safety profile. |
| Mechanism | Lipid metabolism disruption | NTR-mediated Nitrosative Stress | Exploits parasite-specific redox machinery. |
Part 3: Mechanistic Visualization
The following diagram illustrates the bifurcated fate of the scaffold based on the pathogen's enzymatic machinery.
Caption: Differential activation pathway. In M. tuberculosis (red path), the scaffold fails to activate via Ddn. In Leishmania (green path), NTR enzymes successfully reduce the prodrug to toxic metabolites.
Part 4: Experimental Protocols for Validation
To validate the mechanism of a new 3-Nitroimidazo[1,2-a]pyrimidine derivative, you must prove it is a prodrug activated by specific nitroreductases.
Protocol A: Recombinant Enzyme Reduction Assay (Proof of Mechanism)
Objective: Determine if the compound is a substrate for Ddn (TB) or NTR (Leishmania).
-
Preparation:
-
Purify recombinant Mtb Ddn or Leishmania NTR1 enzyme.
-
Prepare cofactor solution: F420 (for Ddn) or NADH (for NTR).
-
Dissolve test compound in DMSO (10 mM stock).
-
-
Reaction Setup:
-
In a quartz cuvette, mix:
-
50 mM Tris-HCl buffer (pH 7.5).
-
100 µM Test Compound.
-
5 µM Enzyme.
-
-
Initiate reaction by adding 20 µM Cofactor.
-
-
Monitoring:
-
Measure absorbance at 320–340 nm (oxidation of cofactor) and 400–450 nm (disappearance of nitro drug signature) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the catalytic efficiency (
). -
Success Criteria: A rapid decrease in cofactor absorbance coupled with a spectral shift of the drug indicates successful reduction.
-
Protocol B: Intracellular Amastigote Rescue Assay (Efficacy)
Objective: Confirm activity against the clinically relevant intracellular parasite stage.[2][4][5][6][7]
-
Infection:
-
Treatment:
-
Add test compound (serial dilutions: 0.1 µM – 50 µM).
-
Incubate for 48–72 hours at 37°C.
-
-
Quantification:
-
Fix cells with methanol; stain with Giemsa.
-
Count number of amastigotes per 100 macrophages.
-
Calculation:
is the concentration reducing the infection index by 50% compared to untreated controls.
-
References
-
Thompson, A. M., et al. (2017). "Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid." ACS Medicinal Chemistry Letters, 8(12), 1275–1280. Link
- Key Finding: Establishes the inactivity of the direct 3-nitroimidazo[1,2-a]pyrimidine isomer against TB.
-
Castera-Ducros, C., et al. (2013).[5][6] "Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series."[3][5] Bioorganic & Medicinal Chemistry, 21(22), 7155-7164. Link
- Key Finding: Identifies the scaffold as a hit for Leishmania.
-
Wyllie, S., et al. (2016).[9] "Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania." PLOS Pathogens, 12(11), e1005971.[9] Link
-
Key Finding: Defines the activation mechanism (NTR2) for bicyclic nitro-drugs in parasites.[9]
-
-
Ramos, L. M. Q. C., et al. (2023).[6] "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes."[5][6] ACS Omega. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the human parasite Leishmania donovani: discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Nitroimidazo[1,2-a]pyrimidine: Safe Handling & Disposal Protocol
Executive Safety Directive
STOP AND READ: 3-Nitroimidazo[1,2-a]pyrimidine is a nitro-functionalized fused heterocycle . Like many nitro-aromatics, it possesses significant potential for thermal instability and shock sensitivity , particularly when dry or in high purity. It is also a likely mutagen.
The Golden Rule of Disposal:
Never dispose of this compound as dry solid waste. The primary risk vector is the adiabatic compression of dry crystals during waste compaction, which can trigger detonation. All disposal procedures must involve phlegmatization (wetting) to desensitize the material.
Hazard Characterization & Risk Assessment
Before initiating disposal, you must understand the specific physicochemical risks associated with the 3-nitroimidazo[1,2-a]pyrimidine scaffold.[1]
The "Fuel-Oxidizer" Mechanism
The molecule contains a nitro group (
-
Thermodynamic Risk: The decomposition enthalpy is high. Upon initiation (heat/shock), the molecule can self-oxidize rapidly, releasing
, , and heat. -
Toxicological Risk: Nitro-heterocycles are reducible by biological systems (nitroreductases) into reactive nitroso and hydroxylamine intermediates, which are potent DNA alkylating agents (mutagens).
Hazard Data Summary
Note: As a research chemical, specific GHS data may be sparse. We apply the "Precautionary Principle" based on structural analogs (e.g., 2-nitroimidazole).
| Parameter | Classification | H-Code | Description |
| Physical | Self-Reactive (Type C/D) | H242 | Heating may cause a fire. |
| Health | Acute Tox. 3 | H301 | Toxic if swallowed.[2] |
| Health | Muta. 2 | H341 | Suspected of causing genetic defects. |
| Reactivity | Explosive (Unstable) | H200 | Unstable explosive (if dry/pure). |
Waste Classification (RCRA Compliance)
Proper regulatory coding is essential for the waste hauler.
-
Primary Code: D003 (Reactivity) . Due to the potential for detonation if subjected to a strong initiating source or heated under confinement.
-
Secondary Code: D001 (Ignitability) . If disposed of in a flammable solvent matrix.
-
P/U Listing: While 3-nitroimidazo[1,2-a]pyrimidine is not explicitly P-listed, it should be managed with the stringency of a P-listed waste due to its acute toxicity profile.
Operational Disposal Protocol
The "Phlegmatization" Protocol (Solid Waste)
Use this method for pure solids, recrystallization filter cakes, or dried residues.
The Logic: Water or high-flashpoint alcohols act as a heat sink and lubricant, preventing the friction/heat necessary to trigger a decomposition event.
-
Preparation: Don appropriate PPE (Nitrile gloves >0.11mm, safety goggles, blast shield if >5g).
-
Wetting: Gently add Water or Isopropanol (IPA) to the solid until it is visibly damp (at least 20% wt/wt liquid).
-
Why IPA? It wets organic crystals better than water due to lower surface tension, ensuring no "dry pockets" remain.
-
-
Container Selection: Transfer the wet slurry into a wide-mouth HDPE jar .
-
Labeling: Mark the container clearly:
"HAZARDOUS WASTE - FLAMMABLE SOLID (WETTED)" "CONTAINS: 3-Nitroimidazo[1,2-a]pyrimidine" "WARNING: DO NOT DRY OUT"
Liquid Waste Streams
Use this method for reaction mother liquors.
-
Segregation: Do not mix with strong acids or bases.
-
Acids: Can protonate the ring, potentially destabilizing the nitro group.
-
Bases: Can cause nucleophilic attack on the pyrimidine ring, leading to uncontrolled exothermic decomposition.
-
-
Dilution: Ensure the concentration of the nitro compound is <5% by diluting with a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate).
-
Stream: Dispose of in the "Non-Halogenated Organic" waste stream.
-
Note: Even though the molecule is heteroaromatic, it does not contain Halogens (F, Cl, Br, I) unless substituted.
-
Visualized Workflows
Waste Decision Tree
This logic gate ensures the material is never handled in an unstable state.
Caption: Decision logic for stabilizing 3-nitroimidazo[1,2-a]pyrimidine waste. Note the critical intervention point for dry solids.
The Disposal Chain of Custody
Self-validating system to ensure information travels with the hazard.
Caption: Chain of custody workflow. The material must be stabilized BEFORE leaving the bench.
Emergency Protocols
In the event of a spill or accidental exposure, immediate action is required.
| Scenario | Immediate Action | Secondary Action |
| Dry Spill (<1g) | Do not sweep. Gently cover with wet paper towels to phlegmatize. | Wipe up with solvent-dampened pads. Place in hazardous waste.[4][5][6][7] |
| Dry Spill (>1g) | Evacuate area. Do not attempt to clean. | Call EHS/Emergency Response. Risk of friction-induced detonation. |
| Skin Contact | Wash with soap and water for 15 mins. | Seek medical attention.[1][2][3] Monitor for methemoglobinemia (blue lips/fingernails). |
| Fire | Evacuate immediately. | Do not fight fire. Nitro compounds supply their own oxygen. |
References
-
United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[8] (Specifically Section 3 on disposal of precursors and active intermediates). Link
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[5][7] Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitroimidazole (Analogous Hazard Data).Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18606, 3-Nitroimidazo[1,2-a]pyrimidine.Link
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal Protective Equipment (PPE) & Handling Guide: 3-Nitroimidazo[1,2-a]pyrimidine
Executive Safety Assessment: The "Why" Before the "How"
As researchers, we often treat heterocycles as inert building blocks.[1] However, 3-Nitroimidazo[1,2-a]pyrimidine presents a dual-hazard profile that demands a specific containment strategy.[1] It is not merely an irritant; it is a functionalized nitro-heterocycle.[1]
The Senior Scientist’s Risk Analysis:
-
Biological Potency (The Silent Risk): Nitro-heterocycles (like pretomanid intermediates) function via bioreduction of the nitro group.[1] This same mechanism often correlates with mutagenicity (Ames positive) and potential carcinogenicity.[1] You must handle this as a suspected genotoxin .[1]
-
Energetic Potential (The Physical Risk): The nitro group (
) on an aromatic/heteroaromatic ring introduces thermodynamic instability.[1] While 3-nitroimidazo[1,2-a]pyrimidine is generally stable at room temperature, it should be treated as potentially shock- and heat-sensitive , particularly during scale-up or when dry.[1]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient. We employ a Barrier-Redundancy Strategy .
A. Hand Protection: The "Solvation Breakthrough" Rule
Why: Nitro-aromatics dissolved in organic solvents (DCM, DMF, DMSO) permeate single nitrile layers rapidly.[1]
| Phase | Primary Barrier | Secondary Barrier | Protocol Rationale |
| Solid Handling | Nitrile (4 mil) | None required (if in hood) | Prevents electrostatic adhesion of dust to skin.[1] |
| Solution Phase | Laminate / Silver Shield | Nitrile (Outer) | Critical: Laminate resists permeation.[1] The outer nitrile glove provides grip and protects the expensive laminate liner.[1] |
| Spill Cleanup | Thick Nitrile (8 mil) | Nitrile (Inner) | Double-layering with color indicators allows immediate detection of breaches.[1] |
B. Respiratory & Body Protection
Why: Inhalation of mutagenic dust is the highest risk vector.[1]
-
Respiratory:
-
Body:
-
Eyes: Chemical splash goggles (ventless preferred) + Face shield if conducting reactions >5g.[1]
Operational Protocols: Step-by-Step
Protocol A: Weighing & Solids Transfer
Objective: Eliminate static-driven dispersion of mutagenic dust.[1]
-
Preparation: Place an antistatic mat inside the fume hood.[1]
-
Tool Selection: Use PTFE (Teflon) or ceramic spatulas .[1]
-
Transfer: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to the balance.
-
Decontamination: Wipe the exterior of the vial with a damp Kimwipe (methanol-moistened) before removing it from the hood.[1]
Protocol B: Reaction Setup & Heating
Objective: Mitigate thermal decomposition risks.[1]
-
Solvent Choice: Dissolve the solid at ambient temperature before heating.[1]
-
Thermal Limit: Never heat the dry solid. Ensure the reaction temperature is at least 20°C below the compound's onset of decomposition (typically determined via DSC; if unknown, assume unsafe >100°C).[1]
-
Blast Shielding: For reactions >1g, place a polycarbonate blast shield in front of the hood sash.[1]
Visualization: Risk Management Workflows
Figure 1: Hierarchy of Controls for Nitro-Heterocycles
This diagram illustrates the decision logic for handling this specific compound class.
Caption: Operational logic flow emphasizing engineering controls as the primary defense against mutagenic nitro compounds.
Figure 2: Emergency Spill Response Logic
Immediate actions to take in the event of a powder spill.
Caption: Step-by-step spill response focusing on wetting the powder to prevent aerosolization.
Disposal & Decontamination[1][2][3]
The "Cradle-to-Grave" Responsibility: Nitro compounds must never be allowed to concentrate in drying traps or waste containers where they might form shock-sensitive crystals.[1]
-
Quenching: If active reagents remain, quench carefully.[1]
-
Waste Segregation:
-
Destruction: The only acceptable disposal method is High-Temperature Incineration .[1] Ensure your waste contractor is aware of the nitrogen content (NOx generation risk).[1]
References
-
National Institutes of Health (PubChem). Imidazo[1,2-a]pyrimidine Compound Summary (CID 577018).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
